7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid
Description
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Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,11,12)(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKCPVRCLHGTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314723-98-2 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid basic properties
An In-Depth Technical Guide to the Basic Properties of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid
Introduction: The Significance of the 7-Deazapurine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, commonly known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. As a close structural analog of natural purines, it allows for the design of molecules that can interact with biological systems that recognize purine nucleosides.[1][2] The key structural modification—the replacement of the nitrogen atom at position 7 with a carbon—fundamentally alters the electronic properties of the five-membered ring, making it more electron-rich.[1][2] This change also provides a new vector for chemical modification at the C7 position, enabling the exploration of novel structure-activity relationships (SAR).[2][3] Derivatives of this scaffold have shown a wide range of biological activities, including potent antitumor and antiviral properties.[1][4]
This guide focuses on a specific derivative, This compound . The introduction of a carboxylic acid group at the 2-position significantly influences the molecule's physicochemical properties, such as its acidity, solubility, and potential for forming ionic interactions. Understanding these basic properties is paramount for researchers in drug discovery and development, as they directly impact a compound's formulation, absorption, distribution, metabolism, and excretion (ADME) profile.
Core Physicochemical Properties
A foundational understanding begins with the molecule's basic physicochemical characteristics. These computed properties provide a baseline for further experimental investigation.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | BLDpharm[5] |
| Molecular Weight | 163.13 g/mol | PubChem[6] |
| IUPAC Name | This compound | - |
| SMILES | C1=CNC2=C1N=C(N=C2)C(=O)O | - |
| CAS Number | 1314723-98-2 | BLDpharm[5] |
Acidity and Basicity: pKa Determination
The ionization state of a molecule at physiological pH is a critical determinant of its biological activity and pharmacokinetic properties. This compound is an amphoteric molecule with both acidic and basic centers.
-
Acidic Center: The carboxylic acid group (-COOH) is the primary acidic center, which will deprotonate to its carboxylate form (-COO⁻) as pH increases.
-
Basic Centers: The pyrimidine ring contains nitrogen atoms that can be protonated at low pH. The basicity of these nitrogens is influenced by the electron-donating pyrrole ring and the electron-withdrawing carboxylic acid group.
Predicting the precise pKa values for a novel molecule without experimental data is challenging. However, based on analogous structures, we can anticipate the following:
-
pKa₁ (Acidic): Expected in the range of 3-5 for the carboxylic acid.
-
pKa₂ (Basic): Expected in the range of 1-4 for the most basic nitrogen on the pyrimidine ring.
Given the importance of this parameter, direct experimental determination is essential. Potentiometric titration is a precise, accurate, and straightforward method for this purpose.[7]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines a self-validating system for determining the dissociation constants (pKa) in an aqueous medium.[7]
Rationale: This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting sigmoid titration curve, where the concentrations of the protonated and deprotonated species are equal.[8]
Methodology:
-
System Preparation:
-
Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 ± 0.5°C).
-
Prepare a standardized solution of 0.1 M NaOH and a standardized solution of 0.1 M HCl. Ensure these are free of carbonate.
-
Prepare a solution of the test compound (e.g., 0.01 M) in deionized water or a co-solvent system if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.1 M KCl.
-
-
Titration Procedure (for acidic pKa):
-
Place a known volume (e.g., 50 mL) of the compound solution into a jacketed beaker to maintain constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Allow the pH to stabilize and record the initial reading.
-
Add small, precise aliquots (e.g., 0.05 mL) of the standardized 0.1 M NaOH solution.
-
After each addition, allow the pH to stabilize completely before recording the new pH and the total volume of titrant added.
-
Continue the titration well past the expected equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point (the peak of the derivative curve).
-
The pH at the half-equivalence point corresponds to the pKa value of the ionizable group (pKa = pH when [Acid] = [Conjugate Base]).
-
Specialized software can be used for more accurate determination using non-linear regression analysis of the Henderson-Hasselbalch equation.[7]
-
-
System Validation:
-
Re-check the pH meter calibration with the standard buffers after the experiment to ensure no drift occurred.
-
Perform a blank titration (titrating the solvent/electrolyte mixture without the compound) to correct for any background effects.
-
Diagram: Workflow for pKa Determination A logical workflow for the potentiometric titration experiment.
Solubility Profile
Solubility is a gatekeeper property in drug development. Poor aqueous solubility can lead to low bioavailability and challenging formulation development.[9][10] It is crucial to measure both thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is the true solubility and is typically determined using the shake-flask method.[9][11]
-
Kinetic Solubility: The concentration at which a compound, dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer, begins to precipitate.[10][12] This is often used for high-throughput screening in early discovery.
Given the audience, determining thermodynamic solubility at various pH values is most relevant.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
Rationale: This method ensures that a true equilibrium is reached between the undissolved solid compound and the saturated solution, providing the most accurate measure of solubility.[11] Testing at different pH values (e.g., pH 1.2 for stomach acid, pH 7.4 for physiological conditions) is critical to understand how the compound will behave in vivo.[9]
Methodology:
-
Preparation:
-
Prepare relevant aqueous buffers (e.g., 0.1 N HCl for pH 1.2; phosphate-buffered saline for pH 7.4).
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) for creating a calibration curve.
-
-
Equilibration:
-
Add an excess amount of the solid compound to a series of vials, ensuring enough solid remains undissolved at equilibrium.
-
Add a known volume of each prepared buffer to the respective vials.
-
Seal the vials tightly and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to separate the liquid phase from the solid residue without disturbing the equilibrium. This can be done by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and collect the supernatant.
-
Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF). Note that adsorption to the filter can sometimes lead to an underestimation of solubility.[13]
-
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent (to prevent precipitation and fit within the analytical range).
-
Quantify the concentration of the compound in the diluted supernatant using a validated analytical method, typically HPLC-UV.
-
Construct a calibration curve using the prepared stock solution to determine the concentration accurately.
-
-
Solid-State Analysis:
-
After the experiment, the remaining solid material should be analyzed (e.g., by XRPD) to ensure that the solid form has not changed (e.g., from crystalline to amorphous or a different polymorph), as this would affect the solubility value.[13]
-
Diagram: Workflow for Thermodynamic Solubility Assay A process flow for the Shake-Flask solubility determination method.
Conclusion
This compound is a compound built upon a medicinally significant scaffold. Its basic properties—governed by the interplay between the acidic carboxylic acid function and the basic deazapurine core—are fundamental to its potential as a therapeutic agent. While predictive data provides a starting point, this guide emphasizes the causality behind and the necessity for rigorous experimental determination of its pKa, solubility, and stability. The protocols provided herein represent self-validating, industry-standard workflows designed to generate the reliable and comprehensive data required by researchers, scientists, and drug development professionals to advance promising compounds from the bench to the clinic.
References
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- Bergström, C. A., & Larsson, P. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-570.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec Content Hub.
- Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Persson, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. [Link]
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PubChem. 7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Spectroscopy, 28(1), 1-13. [Link]
- Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274.
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Hocek, M., & Baszczyňski, O. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1448-1489. [Link]
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Al-Qaisi, J. A., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 27(19), 6529. [Link]
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Narayana, B., et al. (2014). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Journal of Pharmaceutical Analysis, 4(5), 346-353. [Link]
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ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
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Zhang, W., et al. (2020). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Bioorganic & Medicinal Chemistry, 28(1), 115189. [Link]
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Hocek, M., & Baszczyňski, O. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1448-1489. [Link]
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Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Spectroscopy, 28(1). [Link]
- Al-Otaibi, J. S., et al. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Egyptian Journal of Chemistry.
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PubChem. 7H-pyrrolo(2,3-d)pyrimidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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Liu, Y., et al. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications, 48(14), 1774-1781. [Link]
- Kulik, M., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 693-712.
- BLDpharm. 1314723-98-2|this compound. BLDpharm.
- Kudelova, I., et al. (2016). Synthesis of 7-alkyl-4-amino-7H-pyrrolo-[2,3-d]pyrimidine-6-carboxylic acids. Chemistry of Heterocyclic Compounds, 52, 895-901.
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Liptak, M. D., & Shields, G. C. (2001). Accurate pKa determination for a heterogeneous group of organic molecules. Journal of the American Chemical Society, 123(30), 7314-7319. [Link]
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Jena Bioscience. 7-Deaza Purines. Jena Bioscience Website. [Link]
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Edlin, C. D., et al. (2015). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 58(15), 6084-6109. [Link]
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Narayana, B., et al. (2014). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products. Journal of Pharmaceutical Analysis, 4(5), 346-353. [Link]
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An In-depth Technical Guide to the Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, also known as the 7-deazapurine scaffold, represents a "privileged structure" in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics, particularly in oncology and virology.[3][4] This guide provides an in-depth examination of the synthetic pathways leading to a key derivative, 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. We will dissect the strategic considerations, mechanistic underpinnings, and detailed protocols for its construction, focusing on the most prevalent and robust strategies that begin from pyrimidine precursors. This document is intended to serve as a practical and authoritative resource for researchers in drug discovery and chemical synthesis.
The Strategic Importance of the 7-Deazapurine Core
The 7-deazapurine nucleus is a bioisostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly minor modification has profound chemical and biological consequences:
-
Enhanced Electron Density: The replacement of N7 with a CH group increases the electron density of the five-membered ring, altering its reactivity and interaction with biological targets.
-
Metabolic Stability: The C-N glycosidic bond in purine nucleosides is a common site for enzymatic cleavage. The C-C bond in 7-deazapurine nucleoside analogues is more resistant to such degradation, often leading to improved pharmacokinetic profiles.
-
Vector for Functionalization: The C7 position provides a new vector for chemical modification, allowing for the exploration of chemical space not accessible with the parent purine scaffold.
The addition of a carboxylic acid group at the C2 position introduces a versatile handle for further chemical elaboration. It can act as a key pharmacophoric element or serve as a synthetic anchor for constructing more complex molecules, such as amides, esters, or other bioisosteres, making the title compound a highly valuable building block in drug development programs.[3]
Core Synthetic Strategy: Building from a Pyrimidine Foundation
The most logical and widely adopted strategy for constructing the this compound scaffold involves a convergent synthesis starting from a suitably substituted pyrimidine ring. This approach can be systematically broken down into three critical phases: C-C bond formation, intramolecular cyclization, and final functional group manipulation.
Phase I: Palladium-Catalyzed C-C Bond Formation (Sonogashira Coupling)
The cornerstone of this synthetic approach is the formation of the C5-C6 bond of the pyrrole ring. The Sonogashira cross-coupling reaction is the preeminent method for this transformation.[5][6]
-
Causality of Component Selection:
-
The Pyrimidine: A 4-amino-5-halopyrimidine (typically iodo or bromo) is the ideal starting point. The amino group at C4 is crucial as it will become the nitrogen (N7) of the final pyrrolo[2,3-d]pyrimidine ring. The halogen at C5 serves as the electrophilic partner in the coupling reaction. Iodo-pyrimidines are generally more reactive than their bromo-counterparts, often allowing for milder reaction conditions.[5]
-
The Alkyne: To install the 2-carboxylic acid group, the nucleophilic partner is a terminal alkyne bearing a masked carboxylate, typically an ester like ethyl propiolate . The ester is stable under the coupling conditions and can be readily hydrolyzed in a later step.
-
The Catalytic System: The reaction is catalyzed by a Palladium(0) species, with Copper(I) iodide as a co-catalyst.[6][7] The palladium complex (e.g., Pd(PPh₃)₂Cl₂) undergoes oxidative addition with the halopyrimidine, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, forges the critical C-C bond.[6] An amine base, such as triethylamine or diisopropylethylamine, is required to act as a scavenger for the generated hydrohalic acid and to facilitate the formation of the active catalytic species.
-
The overall workflow for this key bond-forming strategy is visualized below.
Caption: Sonogashira coupling to form the key alkynylpyrimidine intermediate.
Phase II: Intramolecular Cyclization (Annulation)
With the alkynyl side chain installed at C5, the stage is set for the formation of the pyrrole ring. The C4-amino group acts as an intramolecular nucleophile, attacking the proximal carbon of the alkyne triple bond.
-
Mechanism and Driving Force: This annulation is typically promoted by a base or by heat. The base (e.g., potassium carbonate, sodium ethoxide) deprotonates the C4-amino group, increasing its nucleophilicity. The subsequent 5-endo-dig cyclization is generally facile, leading to the formation of the aromatic pyrrolo[2,3-d]pyrimidine scaffold. The formation of a stable aromatic system is the primary thermodynamic driving force for this reaction.
Caption: Base-mediated cyclization to form the pyrrolopyrimidine core.
Phase III: Ester Hydrolysis
The final step is the conversion of the ethyl ester to the target carboxylic acid. This is a standard transformation, typically achieved through saponification.
-
Reaction Conditions: Basic hydrolysis using an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a co-solvent such as methanol or tetrahydrofuran (THF) is most common. The reaction is typically performed at room temperature or with gentle heating. An acidic workup is then required to protonate the resulting carboxylate salt and precipitate the final carboxylic acid product.
Validated Experimental Protocol
The following protocol is a representative synthesis adapted from established methodologies for constructing the pyrrolo[2,3-d]pyrimidine core.
Part A: Synthesis of Ethyl 3-(4-amino-2-(methylthio)pyrimidin-5-yl)propiolate
-
System Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-amino-5-iodo-2-(methylthio)pyrimidine (1 equivalent), copper(I) iodide (0.1 equivalents), and bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents).
-
Solvent and Reagents: Add anhydrous N,N-dimethylformamide (DMF) and triethylamine (3 equivalents). De-gas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Addition of Alkyne: Add ethyl propiolate (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the title intermediate.
Part B: Synthesis of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
-
Cyclization: Dissolve the intermediate from Part A in DMF. Add potassium carbonate (2 equivalents).
-
Reaction: Heat the mixture to 100-120 °C and stir for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and pour it into ice-water. The product may precipitate. If not, extract with ethyl acetate.
-
Purification: Collect the solid by filtration or, if extracted, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. The crude product, ethyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate, can be purified by recrystallization or column chromatography.
Part C: Synthesis of this compound
-
Hydrolysis: Dissolve the ethyl ester from Part B in a mixture of THF/Methanol/Water (e.g., 3:1:1 ratio). Add lithium hydroxide (LiOH, 2-3 equivalents).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting ester.
-
Workup: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and slowly acidify to pH ~3-4 with 1M hydrochloric acid (HCl). A solid precipitate should form.
-
Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield the final this compound.
Comparative Summary of Synthetic Parameters
For researchers planning a synthesis, understanding the trade-offs between different reagent choices is critical.
| Parameter | Choice 1 (Preferred) | Choice 2 (Alternative) | Rationale & Field Insights |
| C5 Halogen | 5-Iodopyrimidine | 5-Bromopyrimidine | Iodine's weaker C-I bond leads to faster oxidative addition to the Pd(0) catalyst, allowing for milder conditions and often higher yields.[5] |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Copper-only systems | The Pd/Cu system is the gold standard for Sonogashira, offering high reliability and broad substrate scope. Copper-catalyzed alternatives are emerging as greener, more cost-effective options but may require more optimization. |
| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA) | Et₃N is effective and standard. DIPEA is a non-nucleophilic, sterically hindered base that can be advantageous if side reactions with the amine are a concern. |
| Cyclization | Base-mediated (K₂CO₃) | Thermal (Heat only) | A base actively deprotonates the N4-amine, promoting nucleophilic attack. Thermal cyclization can also work but may require higher temperatures and longer reaction times. |
| Hydrolysis | LiOH | NaOH / KOH | LiOH is often preferred for ester saponification as it can be effective at lower temperatures and may lead to cleaner reactions with fewer side products compared to NaOH or KOH. |
Conclusion
The synthesis of this compound is a well-established process rooted in fundamental organometallic and heterocyclic chemistry. The strategy of building the scaffold from a pyrimidine precursor via Sonogashira coupling and subsequent intramolecular annulation is robust, versatile, and scalable. By understanding the causality behind the choice of reagents and reaction conditions, from the higher reactivity of iodo-substrates to the mechanistic role of the base in the cyclization step, researchers can effectively troubleshoot and adapt these methods for the synthesis of diverse analogues. This molecule is not merely a synthetic target but a gateway to a rich field of medicinal chemistry, providing the foundation for the next generation of targeted therapies.[3][8]
References
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]
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Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. International Journal of Scientific Research in Science and Technology. Available at: [Link]
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A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. National Institutes of Health. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Institutes of Health. Available at: [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
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Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. PubMed. Available at: [Link]
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Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]
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A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme Connect. Available at: [Link]
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An efficient synthesis of cytostatic mono and bis- alkynylpyrimidine derivatives by the Sonogashira cross-coupling reactions of. ElectronicsAndBooks. Available at: [Link]
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Synthesis of Pyrrolo[2,3‐d]pyrimidine Analogues of the Potent Antitumor Agent N‐{4‐[3‐(2,4‐Diamino‐7H‐pyrrolo [2,3‐d]pyrimidin‐5‐yl)propyl]benzoyl}‐L‐glutamic Acid (TNP‐351). Wiley Online Library. Available at: [Link]
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(PDF) A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. ResearchGate. Available at: [Link]
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7H-Pyrrolo(2,3-d)pyrimidine. PubChem. Available at: [Link]
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]
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Regioselective Synthesis of 7,8-Dihydropyrrolo[1,2-a]pyrimidin-4(6H)-ones. ResearchGate. Available at: [Link]
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A-Z Guide to 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid: From Core Synthesis to Application
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of the native purine ring system, represents a "privileged" structure in modern medicinal chemistry. Its unique electronic properties and ability to engage in key hydrogen bonding interactions have cemented its role in the development of targeted therapeutics, particularly kinase inhibitors. This guide provides an in-depth technical overview of a crucial derivative: 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid . We will dissect the strategic importance of this molecule, elucidate a robust synthetic pathway from fundamental principles, provide actionable experimental protocols, and contextualize its application in contemporary drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this vital synthetic intermediate.
The Strategic Imperative: Why 7H-Pyrrolo[2,3-d]pyrimidine?
The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is structurally analogous to adenine, a fundamental component of ATP. This mimicry allows molecules built on this scaffold to competitively bind to the ATP-binding sites of various enzymes, most notably protein kinases.[1][2] The replacement of the N7 nitrogen atom of purine with a carbon atom alters the electronic distribution of the ring system and provides a vector for substitution into the major groove of DNA or RNA, which can enhance binding affinity and specificity.[3]
This scaffold is the cornerstone of several FDA-approved drugs, including:
-
Tofacitinib (Xeljanz®): A Janus kinase (JAK) inhibitor for rheumatoid arthritis.
-
Ruxolitinib (Jakafi®): A JAK inhibitor for myelofibrosis.
-
Baricitinib (Olumiant®): A JAK inhibitor for rheumatoid arthritis.
The discovery and optimization of these drugs relied heavily on the ability to strategically modify the 7-deazapurine core. This is where the utility of This compound becomes paramount. The carboxylic acid at the C2 position serves as a versatile synthetic handle, enabling the construction of diverse compound libraries through amide couplings, esterifications, and other transformations, which are critical for structure-activity relationship (SAR) studies.
Foundational Synthesis: Constructing the Core Scaffold
Before delving into the specific synthesis of the 2-carboxylic acid derivative, it is crucial to understand the primary strategies for assembling the bicyclic 7-deazapurine core. The two dominant retrosynthetic approaches involve building one ring onto the other.
-
Strategy A: Annulation of a Pyrimidine Ring onto a Pyrrole Precursor: This classic approach typically starts with a functionalized pyrrole, such as a 2-amino-3-cyanopyrrole. The pyrimidine ring is then constructed by reaction with a one-carbon synthon like formamide or formic acid.
-
Strategy B: Annulation of a Pyrrole Ring onto a Pyrimidine Precursor: This more contemporary approach often involves starting with a substituted pyrimidine, such as a 4-amino-5-halopyrimidine. The pyrrole ring is then formed via transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira or Heck coupling) followed by cyclization.
Synthesis of this compound: A Technical Workflow
The introduction of a carboxylic acid at the C2 position of the 7-deazapurine core is not trivial and requires a carefully planned synthetic sequence. The C2 proton of the pyrrole ring is the most acidic, making it amenable to deprotonation (lithiation). However, the N7 proton is significantly more acidic and must be masked with a protecting group prior to C2 functionalization.[4]
The following multi-step synthesis represents a robust and logical pathway to the target compound.
Detailed Experimental Protocols
The following protocols are designed as a self-validating system, providing explicit steps and the rationale behind them.
Part 1: N7-Protection of the Pyrrole Nitrogen
-
Objective: To install a p-toluenesulfonyl (tosyl) group on the N7 nitrogen. This group is critical for two reasons: it prevents the highly acidic N-H proton from interfering with the subsequent lithiation step, and it enhances the solubility of the starting material in organic solvents.
-
Protocol:
-
Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the pyrrole nitrogen to form the corresponding sodium salt. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Re-cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine .
-
Part 2: Regioselective C2-Carboxylation
-
Objective: To perform a regioselective deprotonation at the C2 position followed by quenching with an electrophilic carbon source (ethyl chloroformate) to install the ester.
-
Protocol:
-
Dissolve the N7-tosylated intermediate (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is essential to maintain the stability of the highly reactive organolithium intermediate formed in the next step.
-
Add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise via syringe. A color change is typically observed. Stir at -78 °C for 1 hour. Causality: n-BuLi is a strong base that selectively removes the most acidic carbon-bound proton, which is at the C2 position of the pyrrole ring.
-
While maintaining the temperature at -78 °C, add ethyl chloroformate (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield ethyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate .
-
Part 3: Deprotection and Saponification
-
Objective: To simultaneously remove the tosyl protecting group and hydrolyze the ethyl ester to the final carboxylic acid.
-
Protocol:
-
Dissolve the purified ester from the previous step (1.0 eq) in a mixture of THF and methanol.
-
Add an aqueous solution of sodium hydroxide (NaOH, 3.0-5.0 eq, e.g., 2 M).
-
Heat the mixture to reflux (approx. 60-70 °C) and monitor the reaction by TLC until the starting material is consumed. Causality: The hydroxide acts as a nucleophile to hydrolyze the ester (saponification) and also cleaves the sulfonyl protecting group.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with aqueous HCl (e.g., 1 M). A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield This compound as a solid. The 4-chloro substituent is often hydrolyzed to a 4-oxo (pyrimidinone) group under these conditions, which can then be re-chlorinated if necessary for subsequent steps.
-
Data Summary
| Compound Name | Structure No. | Molecular Formula | Mol. Weight ( g/mol ) | Typical Role |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 1 | C₆H₄ClN₃ | 153.57 | Starting Material |
| 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 2 | C₁₃H₁₀ClN₃O₂S | 307.76 | Protected Intermediate |
| Ethyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate | 4 | C₁₆H₁₄ClN₃O₄S | 379.82 | Ester Intermediate |
| This compound | 5 | C₇H₅N₃O₂ | 163.13 | Target Compound |
Application in Drug Discovery: The Gateway to Kinase Inhibitors
The true value of this compound is realized in its role as a versatile intermediate for creating novel therapeutics. The carboxylic acid can be readily converted into an amide, which is a key structural motif in many kinase inhibitors. Amides are excellent hydrogen bond donors and acceptors, allowing them to form critical interactions with the hinge region of the kinase ATP-binding site.
This transformation allows medicinal chemists to rapidly synthesize a library of compounds by varying the "R-NH₂" amine component. This exploration of chemical space is fundamental to optimizing a compound's potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of new drug candidates.[5]
Conclusion
The discovery and development of synthetic routes to This compound have been a quiet but significant enabler in the field of medicinal chemistry. While not a therapeutic agent itself, its strategic importance as a foundational building block is undeniable. The robust synthetic methodologies, centered around the strategic use of protecting groups and regioselective metallation, provide a reliable platform for accessing this key intermediate. As researchers continue to target kinases and other ATP-dependent enzymes, the demand for versatile scaffolds like the 7-deazapurine core, and the chemical tools to modify them, will only continue to grow. This guide serves as a testament to the enabling power of synthetic chemistry in the ongoing quest for novel medicines.
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Hocek, M. (2018). C–H Imidation of 7-Deazapurines. ACS Omega, 3(9), 11378–11384. Available at: [Link]
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Knochel, P., & Mosrin, M. (2016). Synthesis of Pyrrolo[2,3-d]pyrimidines by Copper-Mediated Carbomagnesiations of N-Sulfonyl Ynamides and Application to the Preparation of Rigidin A and a 7-Azaserotonin Derivative. Chemistry – A European Journal, 22(40), 14397-14400. Available at: [Link]
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Jie, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 219, 113438. Available at: [Link]
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Li, X., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111716. Available at: [Link]
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Nagahara, K., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6836-6844. Available at: [Link]
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Liu, M., et al. (2023). Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids. Organic Letters. Available at: [Link]
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Zatorski, A., et al. (2023). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. European Journal of Medicinal Chemistry, 245(Pt 1), 114887. Available at: [Link]
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The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Technical Guide to a Privileged Core in Modern Drug Discovery
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its structural resemblance to the endogenous purine nucleus allows it to function as a potent and often selective ATP-competitive inhibitor of a wide range of protein kinases. This in-depth technical guide provides a comprehensive overview of the 7H-pyrrolo[2,3-d]pyrimidine core, its structural analogs, and their applications in drug discovery. We will delve into the synthetic strategies for derivatization, explore the structure-activity relationships (SAR) for key kinase targets, and provide detailed experimental protocols for the synthesis and evaluation of these promising therapeutic agents.
The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Foundation for Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is an isostere of adenine, a fundamental component of ATP. This structural mimicry is the cornerstone of its success as a kinase inhibitor. By occupying the ATP-binding pocket of a kinase, these analogs can effectively block the phosphorylation of downstream substrates, thereby interrupting signaling pathways crucial for cell growth, proliferation, and survival. The versatility of this scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Compounds bearing the 7H-pyrrolo[2,3-d]pyrimidine skeleton have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][2] Notably, this core is present in several FDA-approved drugs, such as the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, underscoring its clinical significance.[3][4]
Synthetic Strategies for Analog Development
The synthesis of a diverse library of 7H-pyrrolo[2,3-d]pyrimidine analogs hinges on the preparation of a key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . This versatile building block serves as a launchpad for a multitude of derivatization reactions, primarily through palladium-catalyzed cross-coupling reactions.
Synthesis of the Core Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
An efficient route to synthesize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine begins with readily available starting materials and proceeds through a multi-step sequence.[4][5][6][7][8]
Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [5][6]
-
Step 1: Synthesis of 4-amino-6-hydroxypyrimidine: Dissolve ethyl cyanoacetate and thiourea in ethanol. Slowly add sodium ethoxide in ethanol at 0-5°C. Stir at room temperature for 1-2 hours, then reflux for 8-10 hours. Cool, filter, and wash the solid with ethanol to obtain 2-mercapto-4-amino-6-hydroxypyrimidine. Add this to an ammonia solution with activated nickel and heat for 4-6 hours at 80-100°C. Filter while hot to remove the nickel, cool, and filter the precipitated solid to yield 4-amino-6-hydroxypyrimidine.[5]
-
Step 2: Synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidine: Add 4-amino-6-hydroxypyrimidine and sodium acetate to water. Heat to 60-80°C and slowly add an aqueous solution of 2-chloroacetaldehyde. Stir for 4-6 hours, cool, filter, and wash the solid with water to obtain 4-hydroxypyrrolo[2,3-d]pyrimidine.[5]
-
Step 3: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Dissolve 4-hydroxypyrrolo[2,3-d]pyrimidine in phosphorus oxychloride and stir at 80-100°C for 2-4 hours. Remove excess phosphorus oxychloride by distillation. Cool to 0-10°C and quench with ice water. Adjust the pH to 9-10 with sodium hydroxide, filter, wash the solid with water, and dry. Recrystallize from toluene to obtain pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[5]
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C4 position of the pyrimidine ring is the primary site for diversification. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for introducing a wide range of substituents.
-
Buchwald-Hartwig Amination: This reaction is instrumental in forming C-N bonds by coupling the 4-chloro intermediate with various primary and secondary amines, including anilines and aliphatic amines. This is a key step in the synthesis of many kinase inhibitors that feature an amino linkage at the C4 position.[9][10][11][12]
-
Suzuki Coupling: The Suzuki coupling enables the formation of C-C bonds by reacting the 4-chloro intermediate with aryl or heteroaryl boronic acids. This allows for the introduction of diverse aromatic and heteroaromatic moieties, significantly expanding the chemical space of the analogs.[13][14][15]
-
Sonogashira Coupling: This reaction facilitates the formation of C-C triple bonds by coupling the 4-chloro intermediate with terminal alkynes. The resulting alkynyl derivatives can serve as final products or as versatile intermediates for further transformations.[16][17][18][19]
Key Biological Targets and Structure-Activity Relationships (SAR)
The therapeutic potential of 7H-pyrrolo[2,3-d]pyrimidine analogs is realized through their interaction with specific biological targets, primarily protein kinases involved in disease pathogenesis.
Janus Kinases (JAKs)
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate immune responses and hematopoiesis. Dysregulation of JAK signaling is implicated in autoimmune diseases and myeloproliferative disorders.[3][20][21][22][23][24]
Structure-Activity Relationship (JAK Inhibitors):
-
Hinge-Binding Motif: The pyrrolo[2,3-d]pyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[3]
-
C4-Substituent: A substituted amino group at the C4 position is a common feature of potent JAK inhibitors. The nature of this substituent influences selectivity among the JAK isoforms.
-
N7-Substituent: Modifications at the N7 position of the pyrrole ring can impact potency and pharmacokinetic properties.
-
Selectivity: Achieving selectivity among the highly homologous JAK family members is a significant challenge. For instance, compound 9a has been reported as a highly selective JAK3 inhibitor with an IC50 of 0.29 nM and over 3300-fold selectivity against other JAKs.[21] In contrast, compound 12a is a potent JAK1-selective inhibitor with an IC50 of 12.6 nM and a 10.7-fold selectivity over JAK2.[22]
Table 1: Inhibitory Activity of Representative 7H-Pyrrolo[2,3-d]pyrimidine Analogs against JAKs
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| Abrocitinib | ~29 | ~803 | >10,000 | ~1,300 | [25] |
| Compound 9a | - | - | 0.29 | - | [21] |
| Compound 12a | 12.6 | >135 | - | - | [22] |
| Compound 16c | - | 6 | >582 | - | [26] |
| Compound 33 | 2.1 | 12 | 923 | 12 | [24] |
Focal Adhesion Kinase (FAK)
FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival. It is overexpressed in various cancers and is associated with tumor progression and metastasis.
Structure-Activity Relationship (FAK Inhibitors):
-
C2 and C9 Substituents: A series of 2-amino-9-aryl-7H-pyrrolo[2,3-d]pyrimidines have been developed as FAK inhibitors. The nature of the aryl group at the C9 position is critical for potency.[27][28][29]
-
Potency: Introduction of specific functionalities on the 9-aryl ring has led to the discovery of highly potent FAK inhibitors with single-digit nanomolar IC50 values. For example, compound 32 was identified as a potent FAK inhibitor with an IC50 of 4 nM.[29]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Structure-Activity Relationship (VEGFR-2 Inhibitors):
-
Diaryl Urea Moiety: Pyrrolo[2,3-d]pyrimidine derivatives incorporating a biaryl urea moiety have shown potent VEGFR-2 inhibitory activity.[30][31][32]
-
Potency: Compounds with an m-toluyl urea tail connected through an ether or amino linker have demonstrated nanomolar inhibition of VEGFR-2, with IC50 values superior to the approved drug Sorafenib.[31] For instance, compounds 61 and 62 displayed IC50 values of 11.9 nM and 13.7 nM, respectively.[32]
Biological Evaluation of 7H-Pyrrolo[2,3-d]pyrimidine Analogs
A tiered approach is typically employed to evaluate the biological activity of newly synthesized analogs, starting with in vitro enzymatic and cell-based assays, followed by in vivo efficacy studies in animal models.
In Vitro Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental tool for evaluating the anticancer potential of new compounds.[2][33][34][35]
Experimental Protocol: MTT Assay [34]
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
In Vivo Efficacy Evaluation (Xenograft Models)
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical anticancer drug evaluation. These models allow for the assessment of a compound's antitumor efficacy in a living organism.[1][36][37][38][39]
Experimental Protocol: Subcutaneous Xenograft Model [1][37]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Efficacy Assessment: Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group. The endpoint may be tumor growth inhibition or regression.
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, particularly in the realm of kinase inhibitor discovery. Its versatility, synthetic accessibility, and proven clinical success make it an attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on:
-
Enhanced Selectivity: Designing analogs with improved selectivity for specific kinase isoforms to minimize off-target effects and enhance safety profiles.
-
Novel Biological Targets: Exploring the potential of this scaffold to inhibit other classes of enzymes and biological targets beyond kinases.
-
Targeted Drug Delivery: Developing drug delivery systems to specifically target tumors or inflamed tissues, thereby increasing efficacy and reducing systemic toxicity.
-
Combinatorial Therapies: Investigating the synergistic effects of 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors with other anticancer or anti-inflammatory agents.
The continued exploration of the chemical space around the 7H-pyrrolo[2,3-d]pyrimidine core promises to yield a new generation of innovative medicines for a wide range of human diseases.
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link][36]
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Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. [Link][37]
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Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. [Link][3]
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Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link][6]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link][40]
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Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. [Link][20]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link][2]
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Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. [Link][21]
-
Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. [Link][22]
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Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. [Link][30]
-
Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. [Link][23]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link][31]
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. [Link][24]
-
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. [Link][27]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link][32]
-
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. [Link][28]
-
Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. [Link][29]
-
IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds. [Link][41]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link][42]
-
Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus Kinase 2. [Link][26]
-
Structures of 7H-pyrrolo[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines as FAK inhibitors. [Link][43]
-
IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. [Link][25]
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Link][44]
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Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. [Link][45]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link][10]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link][13]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link][11]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link][12]
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(PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link][15]
-
Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. [Link][18]
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The Versatility of a Privileged Scaffold: A Technical Guide to the Biological Activity of 7H-pyrrolo[2,3-d]pyrimidine Derivatives
Introduction: The 7-Deazapurine Core - A Blueprint for Bioactivity
In the landscape of medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, has emerged as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[1][2] This guide provides an in-depth exploration of the diverse biological activities of 7H-pyrrolo[2,3-d]pyrimidine derivatives, offering insights into their mechanisms of action, therapeutic potential, and the experimental methodologies used to validate their activity. We will delve into their prominent roles as kinase inhibitors in oncology, their emerging significance in antiviral and immunomodulatory therapies, and provide a forward-looking perspective on the future of this versatile chemical entity.
I. Anticancer Activity: A Multi-Pronged Assault on Malignancy
The 7H-pyrrolo[2,3-d]pyrimidine core has been extensively exploited in the design of potent and selective anticancer agents. Its ability to mimic the purine structure of ATP enables it to effectively target the ATP-binding sites of various protein kinases, many of which are crucial drivers of cancer cell proliferation, survival, and metastasis.
A. Multi-Targeted Kinase Inhibition: A Paradigm in Oncology
A significant advancement in cancer therapy has been the development of multi-targeted kinase inhibitors, and 7H-pyrrolo[2,3-d]pyrimidine derivatives have proven to be exceptional candidates. By simultaneously blocking multiple signaling pathways, these agents can overcome the resistance mechanisms that often plague single-target therapies.
A noteworthy example involves a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides.[3][4] One lead compound from this series, compound 5k , demonstrated potent inhibitory activity against several key kinases implicated in tumor growth and angiogenesis, including EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM.[3][4] Mechanistic studies revealed that this compound induces cell cycle arrest and apoptosis in liver cancer cells (HepG2), accompanied by an increase in pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[3][4]
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory potency of a compound against a specific kinase is a biochemical assay.
-
Reagents and Materials: Recombinant human kinase, substrate peptide, ATP, kinase buffer, test compound (e.g., compound 5k ), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity. g. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
B. Targeting Specific Kinases in Cancer
Beyond multi-targeted approaches, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been engineered to selectively inhibit specific kinases that are dysregulated in particular cancers.
-
Focal Adhesion Kinase (FAK): A series of derivatives bearing a dimethylphosphine oxide moiety were developed as potent FAK inhibitors.[5] The representative compound 25b exhibited an IC50 of 5.4 nM against FAK and demonstrated antiproliferative activity against breast and lung cancer cell lines.[5] It also induced apoptosis and suppressed cancer cell migration.[5]
-
p21-Activated Kinase 4 (PAK4): As a crucial effector in various signaling pathways driving tumor progression, PAK4 is a validated therapeutic target.[6] Compounds 5n and 5o from a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives displayed potent enzymatic inhibitory activities with IC50 values of 2.7 nM and 20.2 nM, respectively.[6] Compound 5n was shown to arrest cancer cells in the G0/G1 phase of the cell cycle and induce apoptosis.[6]
-
Monopolar Spindle Kinase 1 (Mps1): Mps1 is a key component of the spindle assembly checkpoint, making it an attractive target for inducing mitotic arrest and apoptosis in cancer cells. A novel class of Mps1 inhibitors with the 7H-pyrrolo[2,3-d]pyrimidine scaffold was designed, with compound 12 showing a potent Mps1 inhibitory IC50 of 29 nM.[7] This compound effectively suppressed tumor growth in vivo.[7]
-
c-Met: A series of derivatives containing a 1,8-naphthyridine-4-one fragment were synthesized and evaluated as c-Met inhibitors.[8] The most promising compound, 51 , exhibited potent activity against A549, HeLa, and MCF-7 cancer cell lines with IC50 values of 0.66 µM, 0.38 µM, and 0.44 µM, respectively, and induced a strong apoptotic effect.[8]
C. Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for many anticancer 7H-pyrrolo[2,3-d]pyrimidine derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. For instance, one derivative was shown to suppress gastric cancer cell proliferation by increasing the production of reactive oxygen species (ROS) and activating caspases, key executioners of apoptosis.[9] Similarly, a compound designed as a CK1δ inhibitor led to cell cycle accumulation in the sub-G1 phase and apoptosis in bladder and ovarian cancer cells.[10]
Diagram: Generalized Kinase Inhibition-Mediated Apoptosis Pathway
Caption: Inhibition of oncogenic kinases by 7H-pyrrolo[2,3-d]pyrimidine derivatives disrupts downstream signaling, leading to apoptosis and cell cycle arrest.
II. Antiviral Activity: A Broad-Spectrum Defense
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has also demonstrated significant promise in the development of antiviral agents. Its structural similarity to purine nucleosides allows these compounds to interfere with viral replication processes.[11]
A. Activity Against Flaviviruses
Recent research has highlighted the potential of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as potent inhibitors of flaviviruses, such as Zika virus (ZIKV) and dengue virus (DENV).[12] The discovery of an initial hit compound from an in-house library prompted further investigation into the structure-activity relationships (SAR) of this scaffold, leading to the identification of analogs with excellent anti-ZIKV and -DENV activity.[12][13] While the precise molecular target of these compounds is still under investigation, they represent a new chemotype for the design of small-molecule inhibitors against these important human pathogens.[12]
B. Inhibition of Herpesviruses
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have also been evaluated for their activity against herpesviruses. Certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines were found to be active against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[14] Notably, the 4-amino derivatives showed greater potency than the 4-hydroxyamino derivatives, with some compounds producing a significant reduction in viral titer.[14] One compound even demonstrated in vivo efficacy against murine cytomegalovirus.[14]
Experimental Protocol: Viral Titer Reduction Assay
This assay is used to quantify the antiviral activity of a compound.
-
Cell Culture and Virus Preparation: Culture susceptible host cells (e.g., Vero cells for HSV-1) and prepare a stock of the virus with a known titer.
-
Procedure: a. Seed host cells in a multi-well plate and allow them to form a confluent monolayer. b. Prepare serial dilutions of the test compound. c. Pre-incubate the cell monolayer with the diluted compound for a specified time. d. Infect the cells with a known amount of virus. e. After an adsorption period, remove the virus inoculum and add fresh medium containing the test compound. f. Incubate the plate until viral cytopathic effect (CPE) is observed in the control wells (no compound). g. Collect the supernatant and determine the viral titer using a plaque assay or TCID50 (50% tissue culture infective dose) assay.
-
Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the untreated control. The EC50 (50% effective concentration) can then be determined.
III. Immunomodulatory and Anti-inflammatory Activities
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine scaffold extends to the modulation of the immune system, offering potential therapeutic avenues for autoimmune diseases, inflammatory conditions, and cancer immunotherapy.
A. Inhibition of T-cell Signaling
Interleukin-2-inducible T-cell kinase (Itk) is a key enzyme in T-cell signaling pathways and represents a therapeutic target for inflammatory and autoimmune diseases.[15] A series of covalent irreversible inhibitors of Itk based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed.[15] The optimized compound 9 from this series demonstrated potent activity against Itk, excellent selectivity over other kinases, and inhibited the phosphorylation of a key downstream substrate, PLC-γ1, in cells.[15]
B. STAT6 Inhibition for Allergic Diseases
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the IL-4 signaling pathway, which plays a central role in the Th2 immune response associated with allergic conditions like asthma.[16] Optimization of a 7H-pyrrolo[2,3-d]pyrimidine hit led to the identification of compound 24 , a potent and orally active STAT6 inhibitor.[16] This compound was shown to inhibit in vitro Th2 differentiation and reduce eosinophil infiltration in a mouse model of asthma.[16]
C. Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition for Cancer Immunotherapy
HPK1 is a negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising strategy for enhancing anti-tumor immunity.[17] A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been designed as HPK1 inhibitors. Compound 31 showed potent inhibitory activity against HPK1 with an IC50 of 3.5 nM and enhanced IL-2 secretion in Jurkat T-cells, indicating its potential for further development in cancer immunotherapy.[17][18]
Diagram: Workflow for Evaluating Immunomodulatory Activity
Caption: A typical workflow for the discovery and development of immunomodulatory 7H-pyrrolo[2,3-d]pyrimidine derivatives.
IV. Structure-Activity Relationships (SAR) and Future Perspectives
The extensive research into 7H-pyrrolo[2,3-d]pyrimidine derivatives has generated a wealth of SAR data that continues to guide the design of more potent and selective compounds. Key insights include:
-
Substitution Patterns: The biological activity is highly dependent on the nature and position of substituents on both the pyrimidine and pyrrole rings. For instance, in the context of antiviral activity against ZIKV, substitutions at the 4 and 7 positions were found to be critical.[12]
-
Halogenation: The introduction of halogen atoms can significantly enhance the potency and selectivity of these compounds, a strategy successfully employed in the development of multi-targeted kinase inhibitors.[3][4]
-
Scaffold Hopping: Utilizing the 7H-pyrrolo[2,3-d]pyrimidine core as a starting point for scaffold hopping has led to the discovery of novel inhibitors with distinct pharmacological profiles.[7]
The future of drug discovery with this remarkable scaffold lies in the continued exploration of novel substitution patterns, the application of computational modeling to refine inhibitor design, and the investigation of their potential in treating a broader range of diseases, including neurodegenerative and metabolic disorders. The proven track record of the 7H-pyrrolo[2,3-d]pyrimidine core ensures its enduring legacy in the quest for new and effective medicines.
Quantitative Data Summary
| Compound ID | Target(s) | IC50/EC50 | Disease Area | Reference |
| Compound 5k | EGFR, Her2, VEGFR2, CDK2 | 40-204 nM | Cancer | [3][4] |
| Compound 25b | FAK | 5.4 nM | Cancer | [5] |
| Compound 5n | PAK4 | 2.7 nM | Cancer | [6] |
| Compound 12 | Mps1 | 29 nM | Cancer | [7] |
| Compound 51 | c-Met | 0.38-0.66 µM | Cancer | [8] |
| Compound 24 | STAT6 | Potent Inhibition | Allergic Diseases | [16] |
| Compound 31 | HPK1 | 3.5 nM | Cancer Immunotherapy | [17] |
References
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- 6. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Mechanism of Action of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid and its Derivatives as Kinase Inhibitors
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the core of numerous clinically significant kinase inhibitors.[1][2][3] Its structural similarity to adenosine allows it to function as an ATP-competitive inhibitor, targeting the catalytic site of a wide array of protein kinases. This guide provides an in-depth exploration of the mechanism of action of compounds derived from this scaffold, with a primary focus on their role as inhibitors of the Janus kinase (JAK) family, a critical component of cytokine signaling pathways. We will delve into the molecular interactions, the downstream cellular consequences of inhibition, and the methodologies employed to characterize these effects.
The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor Core
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has proven to be a highly adaptable foundation for the design of potent and selective kinase inhibitors.[4] Modifications at various positions of the pyrimidine and pyrrole rings have led to the development of inhibitors targeting a diverse set of kinases, including:
-
Janus Kinases (JAKs): This is arguably the most significant class of targets for this scaffold, with approved drugs like Tofacitinib and Baricitinib used in the treatment of autoimmune diseases such as rheumatoid arthritis.[5][6][7]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): Derivatives have been developed as highly selective inhibitors targeting the autoinhibited form of CSF1R.[8][9][10]
-
Interleukin-2-inducible T-cell Kinase (Itk): Covalent irreversible inhibitors based on this scaffold have been discovered for Itk, a potential target for inflammatory and autoimmune diseases.[11]
-
Hematopoietic Progenitor Kinase 1 (HPK1): Potent inhibitors of HPK1, a negative regulator of T-cell receptor signaling, have been developed for cancer immunotherapy.[12]
-
p21-Activated Kinase 4 (PAK4): The inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives as competitive inhibitors of PAK4 have been investigated.[2]
-
Rearranged during Transfection (RET) Kinase: This scaffold has been explored for the development of RET inhibitors for the treatment of certain cancers.[4]
The versatility of this scaffold allows for the fine-tuning of selectivity and potency through synthetic modifications, making it a cornerstone of modern kinase-targeted drug discovery.[1]
Primary Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The most well-characterized mechanism of action for many clinically relevant 7H-pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases.[6][13] The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in mediating signal transduction for a wide range of cytokines and growth factors, which are crucial for immune function, hematopoiesis, and inflammation.[14]
The JAK-STAT Signaling Cascade: A Brief Overview
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.[14] The key steps are as follows:
-
Cytokine Binding and Receptor Dimerization: The binding of a cytokine to its specific receptor on the cell surface induces receptor dimerization or multimerization.
-
JAK Activation: This receptor dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[14]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors. These phosphorylated sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[14]
-
STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
Inhibition by 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
7H-Pyrrolo[2,3-d]pyrimidine-based inhibitors function as ATP-competitive inhibitors of JAKs. They bind to the ATP-binding pocket of the kinase domain of JAKs, preventing the binding of ATP and subsequent phosphorylation of the JAKs themselves and their downstream targets (STATs). This blockade of the JAK-STAT signaling pathway leads to a reduction in the inflammatory response and other cellular processes driven by the specific cytokines involved.
The selectivity of these inhibitors for different JAK isoforms (JAK1, JAK2, JAK3, TYK2) can be modulated through chemical modifications to the core scaffold.[7] For instance, developing inhibitors with selectivity for JAK1 over JAK2 is a key objective to avoid potential hematological side effects associated with JAK2 inhibition.[6]
Visualizing the Mechanism: The JAK-STAT Pathway and its Inhibition
Caption: Inhibition of the JAK-STAT signaling pathway by a 7H-pyrrolo[2,3-d]pyrimidine derivative.
Experimental Validation of the Mechanism of Action
A multi-faceted approach involving both biochemical and cell-based assays is essential to comprehensively characterize the mechanism of action of 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays are crucial for determining the direct inhibitory activity of a compound against a purified kinase enzyme.[15][16] These assays quantify the reduction in kinase activity in the presence of the inhibitor.
Table 1: Common Biochemical Kinase Assay Formats
| Assay Format | Principle | Readout |
| Transcreener® ADP² Assay | Measures the ADP produced by the kinase reaction. A highly selective antibody for ADP and a fluorescent tracer are used. ADP from the reaction displaces the tracer, causing a change in fluorescence.[17] | Fluorescence Polarization (FP), Fluorescence Intensity (FI), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Kinase-Glo® Luminescent Assay | Quantifies the amount of ATP remaining in the reaction after the kinase reaction. Lower kinase activity results in more remaining ATP, leading to a higher luminescent signal.[13] | Luminescence |
| Radiometric Assays | Utilizes a radiolabeled phosphate donor (e.g., [γ-³²P]ATP). The incorporation of the radiolabel into the substrate is measured. | Scintillation counting |
Detailed Protocol: In Vitro JAK1 Inhibition Assay (Transcreener® ADP² FP Assay)
This protocol outlines a representative biochemical assay to determine the IC₅₀ value of a 7H-pyrrolo[2,3-d]pyrimidine-based inhibitor against JAK1.
I. Materials and Reagents:
-
Purified recombinant human JAK1 enzyme
-
IRS1 peptide substrate
-
ATP
-
7H-pyrrolo[2,3-d]pyrimidine test compound
-
Transcreener® ADP² FP Assay Kit (containing ADP Alexa633 Tracer, ADP² Antibody, and Stop & Detect Buffers)
-
Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)
-
384-well low-volume black assay plates
-
Plate reader capable of measuring fluorescence polarization
II. Experimental Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the 7H-pyrrolo[2,3-d]pyrimidine test compound in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compound series in Assay Buffer to the desired final concentrations.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of JAK1 enzyme in Assay Buffer.
-
Prepare a solution of IRS1 peptide substrate and ATP in Assay Buffer.
-
-
Assay Reaction:
-
Add the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add the JAK1 enzyme solution to all wells except the "no enzyme" control wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Prepare the ADP detection mixture by mixing the ADP Alexa633 Tracer, ADP² Antibody, and Stop & Detect Buffer as per the kit instructions.
-
Add the detection mixture to all wells to stop the kinase reaction and initiate the detection process.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assays: Assessing Cellular Potency and Downstream Effects
Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.[8][9] These assays measure the downstream consequences of target inhibition.
Table 2: Common Cell-Based Assays for Kinase Inhibitors
| Assay Type | Principle | Example Application for JAK Inhibitors |
| Phospho-Flow Cytometry | Measures the phosphorylation status of specific intracellular proteins using phosphorylation-specific antibodies. | Quantifying the inhibition of cytokine-induced STAT phosphorylation in immune cells. |
| Reporter Gene Assays | Utilizes a cell line engineered with a reporter gene (e.g., luciferase) under the control of a promoter containing STAT binding sites. | Measuring the inhibition of STAT-mediated gene transcription. |
| Cytokine Secretion Assays (ELISA, Luminex) | Measures the production and secretion of cytokines from immune cells. | Assessing the effect of a JAK inhibitor on the production of pro-inflammatory cytokines. |
| Cell Proliferation Assays | Measures the effect of the inhibitor on the proliferation of cells that are dependent on a specific signaling pathway. | Evaluating the anti-proliferative effects of a JAK inhibitor on certain leukemia cell lines.[11] |
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors. Its derivatives, particularly those targeting the JAK family of kinases, have demonstrated significant therapeutic potential in the management of autoimmune and inflammatory diseases. The primary mechanism of action involves the ATP-competitive inhibition of JAKs, leading to the suppression of the JAK-STAT signaling pathway. A thorough understanding of this mechanism, validated through a combination of robust biochemical and cell-based assays, is paramount for the continued development of novel and more selective therapeutics based on this versatile chemical scaffold.
References
- BellBrook Labs. JAK1 Activity Assay | Inhibitor Screening Kits.
- BPS Bioscience. JAK1 Assay Service.
- Thermo Fisher Scientific. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors.
- Springer Nature Experiments. In Vitro JAK Kinase Activity and Inhibition Assays.
- PubMed.
- PubMed. In vitro JAK kinase activity and inhibition assays.
- ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- NIH. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- PubMed. Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk).
- MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- PubMed. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors.
- PubMed.
- PubMed. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)
- MDPI.
- NIH.
- MDPI.
- PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
- PubMed.
- PubMed Central.
- PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 11. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 15. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bellbrooklabs.com [bellbrooklabs.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the spectroscopic characterization of 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid . This molecule, a derivative of the 7-deazapurine scaffold, is of significant interest in medicinal chemistry due to the prevalence of the pyrrolopyrimidine core in numerous kinase inhibitors and other therapeutic agents[1][2].
Given the limited availability of published experimental spectra for this specific isomer, this guide adopts a predictive and methodological approach. It combines foundational spectroscopic principles with data from closely related analogs to build a robust analytical framework. This serves as both a predictive reference for what researchers should expect upon synthesis and a detailed procedural guide for acquiring high-quality data to confirm the molecule's identity, structure, and purity.
Molecular Structure and Core Spectroscopic Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound comprises a fused pyrrole and pyrimidine ring system with a carboxylic acid substituent at the C2 position.
Key Structural Features for Spectroscopy:
-
Aromatic Protons: Three distinct protons on the heterocyclic core (H4, H5, H6).
-
Exchangeable Protons: Two labile protons, one on the pyrrole nitrogen (N7-H) and one on the carboxylic acid group (COOH).
-
Heterocyclic Core: A conjugated system of carbon and nitrogen atoms that will produce a unique fingerprint in ¹³C NMR, IR, and UV-Vis spectroscopy.
-
Carbonyl Group: The C=O bond of the carboxylic acid is a strong chromophore in IR spectroscopy.
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a high-field NMR experiment (≥400 MHz) is recommended for optimal signal dispersion.
Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity readily dissolves the carboxylic acid, and its hydrogen-bond accepting nature slows the exchange rate of the N-H and COOH protons, allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum. Using D₂O would lead to the rapid exchange and disappearance of these signals, which is a useful confirmatory experiment.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
The prediction is based on the known spectrum of the parent 7H-pyrrolo[2,3-d]pyrimidine scaffold and established substituent chemical shift (SCS) effects of a carboxylic acid group on a heteroaromatic system[3][4].
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Commentary |
| ~13.5 - 14.5 | br s | 1H | COOH | Carboxylic acid protons are highly deshielded and often appear as a very broad singlet due to hydrogen bonding and chemical exchange. |
| ~12.5 | br s | 1H | N7-H | The pyrrole N-H proton is also deshielded and exchangeable. Its chemical shift is sensitive to concentration and temperature. |
| ~8.90 | s | 1H | H4 | The proton at C4 is adjacent to two nitrogen atoms, leading to a significant downfield shift. It is expected to be a singlet. |
| ~7.80 | d (J ≈ 3.5 Hz) | 1H | H6 | This pyrrole proton is coupled to H5. The introduction of the C2-COOH group is not expected to significantly alter its environment compared to the parent heterocycle. |
| ~7.00 | d (J ≈ 3.5 Hz) | 1H | H5 | This pyrrole proton is coupled to H6. It typically appears upfield relative to H6. |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
The prediction is based on the parent heterocycle and the known deshielding effects of a carboxylic acid group[4][5].
| Predicted δ (ppm) | Assignment | Rationale & Commentary |
| ~165.0 | C=O | The carboxylic acid carbonyl carbon is characteristically found in this downfield region. |
| ~152.0 | C4 | A quaternary carbon (C7a) and two carbons adjacent to nitrogens (C2, C4) will be significantly deshielded. |
| ~151.0 | C7a | This is a bridgehead carbon in a region with multiple heteroatoms. |
| ~145.0 | C2 | The carbon directly attached to the carboxylic acid group will be deshielded compared to its position in the parent scaffold. |
| ~130.0 | C6 | The chemical shift of this pyrrole carbon is influenced by the adjacent nitrogen. |
| ~115.0 | C4a | This is the second bridgehead carbon. |
| ~101.0 | C5 | This pyrrole carbon is typically the most upfield in the aromatic region. |
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Parameters: Set a spectral width covering -2 to 16 ppm. Use a 30-degree pulse angle and a relaxation delay (d1) of 1-2 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.
-
Processing: Apply an exponential line broadening factor of 0.3 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Reference the residual DMSO peak to 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., zgpg30).
-
Parameters: Set a spectral width covering 0 to 180 ppm. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.
-
Processing: Apply an exponential line broadening of 1-2 Hz, Fourier transform, phase, and baseline correct. Reference the DMSO-d₆ solvent peak to 39.52 ppm.
-
-
Confirmatory Experiment (Optional): Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals assigned to COOH and N7-H should diminish or disappear, confirming their identity as exchangeable protons.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which are crucial for confirming the molecular formula and aspects of the structure. Electrospray ionization (ESI) is the ideal technique for this polar, acidic molecule.
Expertise & Causality: ESI is a soft ionization technique that typically yields the intact molecular ion with minimal fragmentation, making it easy to determine the molecular weight. Running in both positive and negative ion modes is a self-validating approach. In positive mode, we expect to see the protonated molecule [M+H]⁺, while in negative mode, we expect the deprotonated molecule [M-H]⁻. The mass difference between these ions (2.01565 Da) serves as an internal confirmation.
Predicted Mass Spectrometry Data
The molecular formula is C₇H₅N₃O₂ and the monoisotopic mass is 163.0382 Da.
| Ion Mode | Predicted m/z | Adduct | Source |
| ESI (+) | 164.0455 | [M+H]⁺ | [6] |
| ESI (-) | 162.0309 | [M-H]⁻ | [6] |
Expected Fragmentation: High-resolution MS/MS (tandem mass spectrometry) can provide further structural confirmation. Key expected fragmentation pathways include:
-
Loss of H₂O (18 Da): From the carboxylic acid group.
-
Loss of CO₂ (44 Da): A characteristic fragmentation of carboxylic acids (decarboxylation).
-
Loss of CO (28 Da): After initial fragmentation.
Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid can be added for positive mode to promote protonation, or ammonium hydroxide for negative mode to promote deprotonation.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Set the ESI source parameters: capillary voltage (~3-4 kV), nebulizer gas pressure, and drying gas flow rate and temperature should be optimized for the specific instrument and solvent system.
-
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum over a range of m/z 50-500.
-
Observe the protonated molecular ion [M+H]⁺ at m/z ~164.05.
-
-
Data Acquisition (Negative Ion Mode):
-
Reverse the polarity of the ESI source.
-
Infuse the sample and acquire a full scan spectrum.
-
Observe the deprotonated molecular ion [M-H]⁻ at m/z ~162.03.
-
-
MS/MS Acquisition (Optional):
-
Perform a product ion scan by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor.
-
Apply collision-induced dissociation (CID) energy to induce fragmentation and record the resulting fragment ions.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
Expertise & Causality: For a carboxylic acid, the IR spectrum is dominated by two key features: the O-H and C=O stretching vibrations. Due to strong intermolecular hydrogen bonding in the solid state, carboxylic acids form dimers. This has a profound and characteristic effect on the spectrum: the O-H stretch becomes an extremely broad band, and the C=O stretch is shifted to a lower wavenumber compared to a non-hydrogen-bonded carbonyl[5][7]. Identifying this combination is a definitive indicator of the carboxylic acid functional group.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale & Commentary |
| 3300 - 2500 | Strong, very broad | O-H stretch (H-bonded) | The hallmark of a carboxylic acid dimer. This broad absorption will overlap with C-H stretching signals. |
| ~3100 | Medium | N-H stretch | The pyrrole N-H stretch will appear in this region, often on the shoulder of the broad O-H band. |
| ~1720 - 1700 | Strong, sharp | C=O stretch | The carbonyl stretch of the conjugated carboxylic acid. Its exact position is sensitive to conjugation and hydrogen bonding. |
| ~1600 - 1450 | Medium-Strong | C=C and C=N stretches | Aromatic and heteroaromatic ring stretching vibrations. |
| ~1300 - 1200 | Strong | C-O stretch | In-plane O-H bending and C-O stretching are coupled and appear in this region. |
Protocol for ATR-IR Data Acquisition
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.
-
Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
Processing: The instrument software will automatically perform the background subtraction. Label the significant peaks on the final spectrum.
Integrated Workflow for Structural Verification
No single technique is sufficient for unambiguous structure determination. The expert scientist integrates data from multiple sources in a logical workflow to build a comprehensive and self-validating case for the compound's identity.
dot graph "workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Integrated workflow for structural verification.
References
-
Nilsson, M., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available from: [Link]
-
Al-Obaidy, A. A. M., et al. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Egyptian Journal of Chemistry. Available from: [Link]
-
PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. Available from: [Link]
-
Wang, X., et al. (2023). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. European Journal of Medicinal Chemistry. Available from: [Link]
-
Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Ren, X., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Sviridov, S., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available from: [Link]
-
Mikhailopulo, I., et al. (2021). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. Molecules. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
-
PubChem. 7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
SpectraBase. Pyrimidine-2-carboxylic acid. Available from: [Link]
-
Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
NIST. 1H-Pyrrole-2-carboxylic acid. NIST Chemistry WebBook. Available from: [Link]
-
Glemarec, C., et al. (2005). Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. Organic & Biomolecular Chemistry. Available from: [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
McMurry, J. Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. Available from: [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acids. Available from: [Link]
-
NIST. 1H-Pyrrole-2-carboxylic acid IR Spectrum. NIST Chemistry WebBook. Available from: [Link]
-
Dana Bioscience. 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. Available from: [Link]
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7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid chemical structure elucidation
An In-Depth Technical Guide to the
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural resemblance to endogenous purines allows molecules built upon this framework to interact with a wide array of biological targets, including protein kinases, which are pivotal in cellular signaling pathways.[4] This mimicry has led to the development of numerous derivatives with potent therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6] 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a key synthetic intermediate and a fundamental building block in the synthesis of these complex, biologically active molecules.
The precise characterization and unambiguous confirmation of its chemical structure are paramount. Any ambiguity can compromise subsequent synthetic steps, misguide structure-activity relationship (SAR) studies, and ultimately derail a drug discovery program. This guide provides a comprehensive, field-proven framework for the complete structural elucidation of this critical molecule, grounded in the principles of spectroscopic analysis and crystallographic confirmation. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.
Part 1: The Analytical Workflow - A Multi-Pronged Approach
Caption: Integrated workflow for structural elucidation.
Part 2: Core Analytical Techniques
Mass Spectrometry (MS): The First Checkpoint
Expertise & Causality: Mass spectrometry serves as the initial and most critical checkpoint. Its primary purpose is to determine the mass-to-charge ratio (m/z) of the parent molecule, which directly validates its elemental composition. High-Resolution Mass Spectrometry (HRMS) is non-negotiable in this context, as it provides a highly accurate mass measurement (typically to four or five decimal places), allowing for the confident determination of the molecular formula.[7][8] This step immediately confirms whether the intended synthesis was successful at the most fundamental level.
Experimental Protocol (HRMS - ESI)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Utilize a High-Resolution Mass Spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Analyze the sample in both positive ([M+H]⁺) and negative ([M-H]⁻) ionization modes to maximize the chances of observing the parent ion and to gain complementary information.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Formula Determination: Use the instrument's software to calculate the molecular formula from the accurate mass of the observed parent ion.
Data Presentation: Expected HRMS Results
| Parameter | Theoretical Value | Observed Value (Example) | Ion Adduct |
| Molecular Formula | C₇H₅N₃O₂ | C₇H₅N₃O₂ | - |
| Exact Mass | 163.0382 | - | [M] |
| m/z (Positive Mode) | 164.0455 | 164.0453 | [M+H]⁺ |
| m/z (Negative Mode) | 162.0309 | 162.0311 | [M-H]⁻ |
Data derived from PubChem database for C₇H₅N₃O₂.[9][10]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: While MS confirms what atoms are present, IR spectroscopy begins to tell us how they are arranged by identifying specific functional groups. The vibrational frequencies of chemical bonds are sensitive to their environment. For our target molecule, IR is crucial for rapidly confirming the presence of the carboxylic acid (both the C=O and O-H bonds) and the N-H bond of the pyrrole ring.[5] The absence or presence of these characteristic peaks provides immediate validation of the key structural motifs.
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal, which is automatically subtracted from the sample spectrum.
Data Presentation: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Bond | Functional Group | Expected Appearance |
| 3300 - 2500 | O-H | Carboxylic Acid | Very broad band |
| ~3200 | N-H | Pyrrole | Medium, sharp peak, may be superimposed on O-H |
| ~1700 | C=O | Carboxylic Acid | Strong, sharp peak |
| 1600 - 1450 | C=C, C=N | Aromatic Rings | Multiple medium to strong peaks |
| 1300 - 1000 | C-N | Aromatic Amine | Medium intensity peaks |
Reference ranges adapted from standard IR spectroscopy tables and observed in similar compounds.[5][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution.[12][13] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom and, crucially, how they are connected. For this compound, NMR confirms the heterocyclic core, identifies the position of the carboxylic acid, and establishes the protonation state.
Experimental Protocol (¹H, ¹³C, and 2D NMR)
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is an excellent choice as it can solubilize the polar compound and its residual water peak does not obscure key signals. The acidic protons (N-H and COOH) are also readily observable.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[8]
-
1D Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Experiments (for connectivity):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is critical for identifying connections across quaternary carbons and heteroatoms.
-
Data Presentation: Expected NMR Assignments (in DMSO-d₆)
¹H NMR Data
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-13 | ~13.0 | Broad Singlet | 1H | Carboxylic Acid (COOH) |
| H-7 | ~12.2 | Broad Singlet | 1H | Pyrrole (N-H) |
| H-4 | ~8.8 | Singlet | 1H | Pyrimidine Ring |
| H-6 | ~7.6 | Doublet | 1H | Pyrrole Ring |
| H-5 | ~6.9 | Doublet | 1H | Pyrrole Ring |
¹³C NMR Data
| Carbon Label | Chemical Shift (δ, ppm) | Assignment |
| C-12 | ~163 | Carboxylic Acid (C=O) |
| C-4 | ~152 | Pyrimidine Ring |
| C-7a | ~151 | Bridgehead Carbon |
| C-2 | ~145 | Pyrimidine Ring (C-COOH) |
| C-6 | ~128 | Pyrrole Ring |
| C-4a | ~113 | Bridgehead Carbon |
| C-5 | ~101 | Pyrrole Ring |
Note: Chemical shifts are predictive and based on published data for similar pyrrolo[2,3-d]pyrimidine structures.[5][14] Actual values may vary slightly.
Caption: Key NMR correlations for structure confirmation.
X-Ray Crystallography: The Unambiguous Proof
Expertise & Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence, X-ray crystallography offers the ultimate, irrefutable proof of structure.[15] It determines the precise three-dimensional location of every atom in the crystal lattice, confirming not only the connectivity but also bond lengths, bond angles, and tautomeric forms. For a foundational molecule like this, obtaining a crystal structure is a critical step for building an authoritative and trustworthy data package.
Experimental Protocol
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a stream of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Build a molecular model into the map and refine the atomic positions to achieve the best fit with the experimental data.
Trustworthiness: The output is a definitive 3D model of the molecule, which serves as the gold standard against which all spectroscopic data can be validated.
Conclusion: A Self-Validating System
The structural elucidation of this compound is a process of building a case with converging lines of evidence.
-
HRMS establishes the correct elemental formula.
-
IR Spectroscopy confirms the presence of essential carboxylic acid and N-H functional groups.
-
NMR Spectroscopy , through a combination of 1D and 2D experiments, maps the complete atomic connectivity, confirming the pyrrolo[2,3-d]pyrimidine core and the position of the substituent.
-
X-Ray Crystallography provides the final, unambiguous confirmation of the three-dimensional structure.
By following this multi-technique, self-validating workflow, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of their foundational materials, ensuring the integrity and success of their scientific endeavors.
References
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- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Structural Optimizations on the Scaffold of 7H-Pyrrolo[2,3-d]Pyrimidine to Develop Potent iNOS Inhibitors With Improved Antiarthritis Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a purine isostere, is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies such as kinase inhibitors.[1][2] This technical guide provides a comprehensive, in-depth framework for the in silico modeling of a specific, promising derivative: 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. We will navigate the critical computational methodologies, from initial target identification and structure-based design to the predictive assessment of pharmacokinetic properties. This document is crafted for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the strategic rationale behind key modeling decisions, ensuring a robust and scientifically rigorous approach to virtual screening and lead optimization.
Introduction: The Significance of the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is recognized as a "privileged scaffold" in drug discovery. Its structural similarity to adenine allows it to effectively mimic this crucial biological building block, leading to potent interactions with a wide array of biological targets, most notably the ATP-binding site of protein kinases.[1][2] This mimicry has been successfully exploited in the development of numerous approved drugs and clinical candidates for the treatment of cancers and inflammatory diseases. The addition of a carboxylic acid moiety at the 2-position introduces a key functional group capable of forming strong, directed interactions, such as salt bridges and hydrogen bonds, with target proteins, potentially enhancing both potency and selectivity.
This guide will systematically deconstruct the in silico workflow for this compound, providing actionable protocols and expert insights at each stage.
Target Identification and Structural Preparation
The journey of in silico drug design commences with the identification and preparation of a suitable biological target. Given the established role of the 7H-pyrrolo[2,3-d]pyrimidine scaffold as a kinase inhibitor, our primary focus will be on this class of enzymes.
Selecting a High-Priority Kinase Target
Numerous kinases have been successfully targeted by pyrrolopyrimidine derivatives. For the purpose of this guide, we will consider a hypothetical scenario targeting Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase implicated in cancer cell proliferation, migration, and survival. Several studies have reported the design of 7H-pyrrolo[2,3-d]pyrimidine-based FAK inhibitors, providing a solid foundation for our modeling efforts.[3][4]
Sourcing and Preparing the Receptor Structure
The accuracy of structure-based drug design is fundamentally dependent on the quality of the three-dimensional protein structure. The Protein Data Bank (PDB) is the primary repository for these structures.
Experimental Protocol: Receptor Preparation
-
Structure Retrieval: Download the crystal structure of FAK in complex with a pyrrolopyrimidine-based inhibitor if available. A suitable starting point could be a structure like PDB ID: 2JKK. While this specific structure does not contain our exact molecule, it provides a validated binding mode for the scaffold.
-
Initial Inspection and Cleaning: Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, MOE, Discovery Studio). Remove all non-essential components, such as water molecules beyond a 5 Å radius of the active site, co-solvents, and duplicate protein chains.
-
Protonation and Tautomeric State Assignment: Utilize a dedicated tool (e.g., Schrödinger's Protein Preparation Wizard) to add hydrogens, assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH (7.4), and predict the optimal tautomeric states of histidine residues.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. It is crucial to constrain the heavy atoms of the protein backbone to preserve the experimentally determined conformation.
Ligand Preparation
Proper preparation of the small molecule is as critical as that of the receptor.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Sketch the 2D structure of this compound and convert it to a 3D conformation using a suitable tool (e.g., LigPrep in the Schrödinger suite).
-
Ionization State Prediction: Determine the likely ionization state of the carboxylic acid at physiological pH. The pKa of the carboxylic acid will dictate whether it is predominantly in its charged (carboxylate) or neutral form. Tools like MarvinSketch or Chemicalize can predict pKa values. It is highly probable that the carboxylic acid will be deprotonated at pH 7.4.
-
Tautomer and Stereoisomer Generation: Generate all possible tautomers and stereoisomers of the ligand. For this compound, tautomerization of the pyrimidine ring should be considered.
-
Energy Minimization: Perform a thorough energy minimization of the ligand using a suitable force field, such as OPLS4.
Molecular Docking: Predicting Binding Poses
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This is a cornerstone of structure-based drug design, enabling the rapid screening of virtual libraries and providing insights into key binding interactions.
The Rationale Behind Docking
The primary objective of docking is to generate a plausible binding hypothesis. For this compound, we hypothesize that the pyrrolopyrimidine core will form canonical hydrogen bonds with the hinge region of the kinase, while the 2-carboxylic acid will engage in specific interactions with residues in the solvent-exposed region or the ribose-phosphate binding pocket.
Experimental Protocol: Molecular Docking
-
Grid Generation: Define the active site for docking by generating a receptor grid. This grid is typically centered on the co-crystallized ligand from the prepared PDB structure.
-
Docking Algorithm Selection: Choose a suitable docking algorithm. Glide (Schrödinger), AutoDock Vina, and GOLD are widely used and validated options. For this guide, we will proceed with Glide, known for its accuracy and speed.
-
Execution of Docking: Dock the prepared 3D conformation of this compound into the prepared receptor grid. It is advisable to use a flexible docking protocol to allow for some degree of ligand and receptor side-chain flexibility.
-
Pose Analysis: Critically evaluate the top-scoring docking poses. Look for the formation of the expected hydrogen bonds between the pyrrolopyrimidine core and the kinase hinge region. Analyze the interactions of the 2-carboxylic acid. Does it form a salt bridge with a lysine or arginine residue? Does it form hydrogen bonds with backbone amides or side-chain hydroxyls?
| Interaction Type | Potential Interacting Residues in FAK | Rationale |
| Hydrogen Bond (Hinge) | Cys502, Met499 | Canonical interaction for ATP-competitive kinase inhibitors. |
| Salt Bridge/H-Bond | Lys454, Arg426 | The 2-carboxylic acid can form strong ionic or hydrogen bond interactions. |
| Hydrophobic Interactions | Val433, Ala452, Leu501 | Portions of the pyrrolopyrimidine ring can engage in van der Waals contacts. |
Molecular Dynamics Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the predicted binding pose over time.[5][6]
The Value of Dynamic Simulation
MD simulations are crucial for validating docking poses. An unstable complex in an MD simulation may indicate an incorrect docking prediction. Furthermore, MD can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the biological system.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: Place the top-scoring docked complex into a simulation box filled with an explicit solvent model (e.g., TIP3P water). Add counter-ions to neutralize the system.
-
Force Field Selection: Choose an appropriate force field for both the protein and the ligand. The AMBER and CHARMM force fields are well-established for biomolecular simulations.[7] For the ligand, the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) can be used to generate parameters.
-
Equilibration: Perform a multi-stage equilibration protocol. This typically involves an initial energy minimization of the entire system, followed by a short period of MD with restraints on the protein and ligand heavy atoms to allow the solvent to relax. The restraints are then gradually removed in subsequent stages.
-
Production Run: Run the production MD simulation for a duration sufficient to observe the stability of the complex. A simulation of 100 nanoseconds is a common starting point.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand's binding pose. Key metrics to evaluate include the Root Mean Square Deviation (RMSD) of the ligand relative to its initial docked position and the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.
ADMET Prediction: Early Assessment of Drug-like Properties
Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to minimize late-stage attrition in drug discovery. Several in silico models are available for this purpose.
Proactive Risk Mitigation
Predicting ADMET properties allows for the early identification of potential liabilities. For instance, poor oral bioavailability or potential for hERG inhibition can be flagged, guiding the design of improved analogs.
Experimental Protocol: In Silico ADMET Prediction
-
Tool Selection: Utilize a validated ADMET prediction tool. The SwissADME and pkCSM web servers are freely accessible and widely used options.
-
Property Prediction: Submit the structure of this compound to the selected tool and analyze the predicted properties.
| ADMET Property | Predicted Value (Hypothetical) | Interpretation |
| Absorption | ||
| Lipinski's Rule of 5 | 0 violations | Good oral bioavailability is likely. |
| Caco-2 Permeability | Low | The carboxylic acid may limit passive diffusion. |
| Distribution | ||
| Blood-Brain Barrier Permeation | No | The polar nature of the molecule likely prevents CNS penetration. |
| Metabolism | ||
| CYP450 Inhibition | Inhibitor of CYP2D6 | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Clearance | High | The polar nature may favor renal excretion. |
| Toxicity | ||
| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |
Quantitative Structure-Activity Relationship (QSAR): Guiding Lead Optimization
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8] This can be a powerful tool for guiding the optimization of a lead compound.
Data-Driven Design
By building a QSAR model for a series of 7H-pyrrolo[2,3-d]pyrimidine analogs, it is possible to identify the key molecular descriptors that correlate with inhibitory potency. This information can then be used to prioritize the synthesis of new, more potent compounds.
Experimental Protocol: QSAR Modeling
-
Dataset Curation: Assemble a dataset of 7H-pyrrolo[2,3-d]pyrimidine derivatives with experimentally determined inhibitory activity against the target of interest (e.g., FAK).
-
Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors. These can include 2D descriptors (e.g., molecular weight, logP, topological polar surface area) and 3D descriptors (e.g., molecular shape, electrostatic potential).
-
Model Building: Use a machine learning algorithm (e.g., partial least squares, random forest, support vector machine) to build a QSAR model that correlates the calculated descriptors with the experimental activity.
-
Model Validation: Rigorously validate the QSAR model using both internal (e.g., cross-validation) and external (i.e., a separate test set) validation techniques. A robust and predictive model can then be used to predict the activity of novel, unsynthesized analogs.
Visualizing the Workflow
A clear visualization of the in silico modeling workflow is essential for understanding the interconnectedness of each step.
Caption: An overview of the in silico modeling workflow.
Conclusion and Future Perspectives
The in silico modeling of this compound represents a powerful strategy for accelerating the discovery of novel therapeutics. By integrating a suite of computational techniques, from structure-based design to predictive ADMET and QSAR modeling, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately increase the probability of success in the drug development pipeline.
As computational power continues to grow and algorithms become more sophisticated, the predictive accuracy of these methods will undoubtedly improve. The future of in silico drug design will likely involve the seamless integration of artificial intelligence and machine learning at all stages of the process, leading to the even more rapid and efficient discovery of life-saving medicines.
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- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. (2020). Bioorganic Chemistry, 102, 104092.
- Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. (2023). European Journal of Medicinal Chemistry, 254, 115355.
- The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Deriv
- Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). (2019). European Journal of Medicinal Chemistry, 173, 167–183.
- Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. (2008). Bioorganic & Medicinal Chemistry Letters, 18(17), 4882–4886.
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- Synthesis, biological evaluation and molecular docking studies of novel pyrrolo[2,3-d]pyrimidin-2-amine deriv
- A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.).
- Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1821–1837.
- Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). Medicinal Research Reviews, 37(5), 1191–1233.
- Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Deriv
- Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. (2022). Journal of Medicinal Chemistry, 65(13), 8895–8918.
- Receptor Tyrosine Kinase Inhibitory Activities and Molecular Docking Studies of Some Pyrrolo[2, 3-d]pyrimidine Derivatives. (2019). Iranian Journal of Pharmaceutical Sciences, 15(4), 73–82.
- Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. (2017). European Journal of Medicinal Chemistry, 126, 989–1004.
- Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. (2021). Bioorganic Chemistry, 115, 105186.
- Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2023). International Journal of Molecular Sciences, 24(13), 10988.
- 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2018). ACS Medicinal Chemistry Letters, 9(10), 1033–1038.
- Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (n.d.).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Molecules, 28(18), 6683.
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7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid: A Privileged Scaffold for Kinase Inhibition
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor by targeting the highly conserved hinge region of the kinase ATP-binding pocket.[3] This guide provides a comprehensive technical overview of the 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid core, detailing its synthesis, mechanism of action, structure-activity relationships, and its successful application in the development of FDA-approved drugs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their kinase inhibitor discovery programs.
The Strategic Advantage of the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.[4] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The 7H-pyrrolo[2,3-d]pyrimidine scaffold offers several distinct advantages:
-
Structural Mimicry of Adenine: As a deaza-isostere of adenine, the core structure is predisposed to bind to the ATP-binding site of kinases.[1] This inherent affinity provides a strong foundation for developing potent inhibitors.
-
Key Hinge-Binding Motif: The pyrimidine ring and the pyrrole N-H group form critical hydrogen bond interactions with the kinase hinge region, anchoring the inhibitor in the active site.[5]
-
Vectors for Chemical Elaboration: The scaffold presents multiple positions (C2, C4, C5, C6, and N7) that can be chemically modified to enhance potency, selectivity, and pharmacokinetic properties.[6][7] This allows for fine-tuning of the molecule to target specific kinases and improve drug-like characteristics.
-
Proven Clinical Success: The scaffold forms the core of several blockbuster drugs, including Tofacitinib, Ruxolitinib, and Baricitinib, validating its clinical utility and providing a wealth of public data to guide future design efforts.[6]
Synthesis of the Core Scaffold
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives is well-established. A common strategy involves the construction of the pyrimidine ring followed by the annulation of the pyrrole ring. The following is a representative, generalized protocol for obtaining the core structure, which can then be further functionalized.
Experimental Protocol: Synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
This protocol outlines a multi-step synthesis to arrive at a key intermediate that can be further elaborated.
Step 1: Protection of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
-
To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent (e.g., DMF), add a mild base (e.g., K₂CO₃).
-
Slowly add a protecting group reagent, such as pivaloyloxymethyl chloride (POM-Cl), at room temperature.[6]
-
Stir the reaction mixture until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate). The organic layers are then dried and concentrated to yield the N7-protected intermediate.
Step 2: Introduction of a Functional Group Handle at C6
-
A common route involves a copper-catalyzed coupling reaction.[8] Charge a reaction vessel with the N7-protected 2,4-dichloro-pyrrolo[2,3-d]pyrimidine, a copper catalyst (e.g., CuCl), a ligand (e.g., 6-methylpicolinic acid), and a base (e.g., K₂CO₃) under an inert atmosphere.[8]
-
Add a solution of a suitable coupling partner, such as propargyl alcohol in a solvent like DMSO.
-
Heat the reaction mixture (e.g., to 100°C) for an extended period (e.g., 48 hours) until the reaction is complete.[8]
-
After cooling, quench the reaction with an aqueous solution (e.g., saturated NH₄Cl) and extract the product.[8] Purification by column chromatography yields the C6-functionalized intermediate, (2-chloro-7-(POM)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol.
Step 3: Oxidation to the Carboxylic Acid
-
Dissolve the alcohol from the previous step in a suitable solvent system (e.g., a mixture of acetonitrile and a phosphate buffer).
-
Add a catalyst such as TEMPO and an oxidizing agent like sodium chlorite. A co-oxidant (e.g., dilute bleach) is often added slowly to facilitate the reaction.[8]
-
Maintain the reaction at a controlled temperature (e.g., 35°C) until completion.
-
Work up the reaction, which typically involves extraction and purification by column chromatography, to yield the 2-chloro-7-(POM)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid.[8]
Step 4: Deprotection
-
The final step involves the removal of the protecting group (e.g., POM) under appropriate conditions (e.g., basic hydrolysis) to yield the desired this compound derivative.
Mechanism of Kinase Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine scaffold primarily acts as a Type I kinase inhibitor, competing with ATP for binding to the active conformation of the kinase.[9]
Hinge Binding Interactions
The efficacy of this scaffold is rooted in its ability to form key hydrogen bonds with the kinase hinge region, which connects the N- and C-lobes of the kinase domain. Molecular dynamics simulations and co-crystal structures have elucidated these interactions.[9][10]
-
Hydrogen Bond Donor: The N7-H of the pyrrole ring typically acts as a hydrogen bond donor to the backbone carbonyl of a hinge residue.
-
Hydrogen Bond Acceptor: The N1 of the pyrimidine ring acts as a hydrogen bond acceptor from a backbone N-H of a hinge residue.
These bidentate hydrogen bonds mimic the interaction of the adenine ring of ATP with the hinge, providing a strong anchor for the inhibitor.
Caption: Competitive binding of the scaffold to the kinase hinge region.
Exploiting Additional Pockets for Potency and Selectivity
While hinge binding is crucial for affinity, achieving high potency and selectivity requires the exploitation of adjacent hydrophobic pockets and solvent-exposed regions. The various substitution points on the 7H-pyrrolo[2,3-d]pyrimidine core serve as vectors to position chemical moieties into these pockets.
-
C2-Position: Often used to introduce substituents that can interact with the gatekeeper residue and the back pocket of the kinase.
-
C4-Position: A key position for installing groups that can modulate selectivity and solubility. For example, in many JAK inhibitors, a substituted amino group at this position is critical for activity.
-
C5 and C6-Positions: These positions on the pyrrole ring can be modified to interact with the ribose-binding pocket or the solvent front, influencing pharmacokinetic properties.[7]
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have been conducted on this scaffold. The following summarizes key findings that guide the design of new inhibitors.
| Position | Modification | General Impact on Activity |
| C2 | Introduction of aryl or heteroaryl groups | Can significantly enhance potency by accessing hydrophobic pockets. Halogen substitution on these rings can further modulate binding.[10] |
| C4 | Substituted amines (e.g., with piperidine or other cycles) | Crucial for potency against many kinase families, particularly JAKs. The nature of the substituent fine-tunes selectivity. |
| N7 | Alkylation or arylation | Can improve cell permeability and metabolic stability. Also provides a vector for reaching additional interaction points. |
| C6 | Carboxylic acid or amide groups | Can form additional hydrogen bonds or salt bridges, potentially increasing potency and influencing physical properties.[7] |
Case Studies: FDA-Approved JAK Inhibitors
The clinical success of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is best exemplified by the class of Janus Kinase (JAK) inhibitors, which have revolutionized the treatment of autoimmune diseases.
The JAK-STAT signaling pathway is a critical cascade for a number of cytokines and growth factors involved in inflammation and immunity.[11] Inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold effectively block this pathway.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Comparative Inhibitory Profile of Approved Drugs
The following table summarizes the in vitro inhibitory potency (IC50) of three prominent drugs built on this scaffold against the four members of the JAK family.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | ~170 | - | 1 | - |
| Ruxolitinib | 3.3 | 2.8 | >130-fold selective vs JAK3 | - |
| Baricitinib | 29 | 803 | >10,000 | 1300 |
Note: IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[11][12][13]
These data highlight how subtle modifications to the core scaffold can lead to distinct selectivity profiles, enabling the development of drugs for different therapeutic indications.
Future Directions: Beyond Reversible Inhibition
While most inhibitors based on this scaffold are reversible, there is growing interest in developing covalent irreversible inhibitors. By incorporating a reactive group (a "warhead") that can form a covalent bond with a non-catalytic cysteine residue near the ATP-binding site, these inhibitors can achieve prolonged target engagement and potentially improved efficacy. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized in the design of such covalent inhibitors, for example, targeting Interleukin-2-inducible T-cell Kinase (Itk).[14] This strategy represents a promising avenue for developing the next generation of highly selective and potent kinase inhibitors.
Standard Protocol for In Vitro Kinase Inhibition Assay
Validating the potency of newly synthesized compounds is a critical step. The following is a generalized, luminescence-based in vitro kinase assay protocol.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP (at a concentration close to the Kₘ for the specific kinase)
-
Test compounds (e.g., 7H-pyrrolo[2,3-d]pyrimidine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds in 100% DMSO. In the 384-well plate, add 1 µL of the serially diluted compounds or DMSO control to the appropriate wells.
-
Kinase Addition: Prepare a solution of the kinase in Kinase Assay Buffer. Add 2 µL of the kinase solution to each well.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Prepare a solution containing the substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well.
-
Reaction Incubation: Cover the plate and incubate at 30°C for 60 minutes.
-
ADP Detection - Step 1: Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.
-
ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[15]
Conclusion
The this compound scaffold and its derivatives represent a cornerstone of modern kinase inhibitor design. Its inherent ability to mimic ATP, coupled with its synthetic tractability, has enabled the development of life-changing medicines. A deep understanding of its synthesis, mechanism of action, and structure-activity relationships is essential for any medicinal chemist or drug discovery team aiming to target the kinome. As research continues to evolve, particularly in the realm of covalent inhibition and the targeting of novel kinases, this remarkable scaffold is poised to remain at the forefront of therapeutic innovation.
References
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Zhang, T., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European Journal of Medicinal Chemistry, 173, 167-183. [Link]
-
Li, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Molecules, 28(1), 413. [Link]
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de Kock, C., et al. (2019). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 14(13), 1284-1292. [Link]
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Desai, P., et al. (2024). Design, Synthesis, Computational Modeling and Biological Evaluation of Novel N-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cinnamamides as Potential Covalent Inhibitors for Oncology. Chemistry & Biodiversity. [Link]
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Martens, S., et al. (2024). In vitro kinase assay. protocols.io. [Link]
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ResearchGate. (2025). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. ResearchGate. [Link]
-
Li, Y., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry, 149, 107499. [Link]
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Chen, Y., et al. (2025). Structural Optimizations on the Scaffold of 7H-Pyrrolo[2,3-d]Pyrimidine to Develop Potent iNOS Inhibitors With Improved Antiarthritis Activity In Vivo. Archiv der Pharmazie. [Link]
-
Li, Y., et al. (2023). The Inhibitory Mechanism of 7 H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Molecules. [Link]
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Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
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ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. [Link]
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ResearchGate. (n.d.). JAKinib IC 50 values in CD4+ T-cells, monocytes and NK cells from whole blood assays. ResearchGate. [Link]
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Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936. [Link]
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Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. [Link]
-
ResearchGate. (n.d.). IC 50 values in CD4+ T cells, NK cells, and monocytes. ResearchGate. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Wang, B., et al. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications, 48(13), 1626-1634. [Link]
-
Wissing, J., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(15), 8465-8485. [Link]
-
Al-Obaid, A. M., et al. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Rasayan Journal of Chemistry, 16(3), 1686-1692. [Link]
-
Akran, M., et al. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Chemical Biology & Interactions, 349, 109643. [Link]
-
Metwally, K., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31. [Link]
-
Singh, P., et al. (2023). Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(4), 236-249. [Link]
-
Zhang, Y., et al. (2025). Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. [Link]
-
Metwally, K., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
-
O. N. Chupakhin, et al. (1994). Synthesis of 7-alkyl-4-amino-7H-pyrrolo-[2,3-d]pyrimidine-6-carboxylic acids. Chemistry of Heterocyclic Compounds, 30(5), 598-603. [Link]
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- 15. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid: A Detailed Guide for Researchers
Introduction: The Significance of the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines allows compounds bearing this motif to interact with a wide array of biological targets, including protein kinases, which are pivotal in cellular signaling pathways. Consequently, derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been investigated for a multitude of therapeutic applications, including as anti-cancer, anti-viral, and anti-inflammatory agents. 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, in particular, serves as a crucial building block for the synthesis of more complex and targeted therapeutic agents. The carboxylic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes, primarily centered on the introduction of the carboxylic acid functionality at the C2 position of the pyrrolo[2,3-d]pyrimidine core. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale of the reaction, and tolerance to various functional groups. The most common and effective strategies involve the construction of a C2-functionalized precursor that can be readily converted to the target carboxylic acid.
Herein, we will detail two primary and reliable synthetic strategies:
-
Hydrolysis of a 2-Cyano (Nitrile) Precursor: This classic and robust method involves the synthesis of 2-cyano-7H-pyrrolo[2,3-d]pyrimidine, followed by its hydrolysis under acidic or basic conditions to yield the desired carboxylic acid.
-
Palladium-Catalyzed Carboxylation of a 2-Halo Precursor: A more modern and highly efficient approach that utilizes a palladium catalyst to directly introduce a carboxylic acid group (or its ester equivalent) at the C2 position from a 2-halo-7H-pyrrolo[2,3-d]pyrimidine precursor.
Method 1: Synthesis via Hydrolysis of a 2-Cyano Precursor
This two-step approach is a widely used and dependable method for the preparation of carboxylic acids from their corresponding nitriles. The overall workflow involves the synthesis of the 2-cyano intermediate followed by its hydrolysis.
Caption: Workflow for the synthesis of this compound via a 2-cyano intermediate.
Step 1: Synthesis of 2-Cyano-7H-pyrrolo[2,3-d]pyrimidine
The introduction of a cyano group at the C2 position can be achieved from a suitable precursor, such as a 2-halo-7H-pyrrolo[2,3-d]pyrimidine. A common method is the nucleophilic displacement of a halide with a cyanide salt. Another approach involves the conversion of a thioether at the C2 position to a sulfone, which then acts as a good leaving group for displacement by cyanide.[1]
Protocol 1.1: Cyanation of 2-Thioether-7H-pyrrolo[2,3-d]pyrimidine Derivative
This protocol is adapted from methodologies used for the synthesis of 2-cyanopyrimidines.[1]
Materials:
-
4,6-dimethoxy-2-(methylthio)pyrimidine (or analogous 7H-pyrrolo[2,3-d]pyrimidine derivative)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Potassium cyanide (KCN)
-
18-crown-6
-
Acetonitrile (MeCN)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Oxidation to Sulfone:
-
Dissolve the 2-(methylthio)pyrimidine derivative (1 equivalent) in DCM at 0 °C.
-
Slowly add a solution of m-CPBA (2.2 equivalents) in DCM.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(methylsulfonyl)pyrimidine derivative.
-
-
Cyanide Displacement:
-
To a stirred mixture of the 2-(methylsulfonyl)pyrimidine derivative (1 equivalent) in MeCN, add 18-crown-6 (0.1 equivalents) followed by KCN (3 equivalents).
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Add diethyl ether and water to the reaction mixture, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-cyanopyrimidine derivative.
-
Step 2: Hydrolysis of 2-Cyano-7H-pyrrolo[2,3-d]pyrimidine
The hydrolysis of the 2-cyano group to a carboxylic acid can be performed under either acidic or basic conditions. The choice of conditions may depend on the stability of other functional groups present in the molecule.
Protocol 1.2: Acidic Hydrolysis
Materials:
-
2-Cyano-7H-pyrrolo[2,3-d]pyrimidine
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Sodium hydroxide (NaOH) solution for neutralization
Procedure:
-
To a solution of 2-cyano-7H-pyrrolo[2,3-d]pyrimidine in water, slowly add concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully neutralize with a cold aqueous NaOH solution to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
Protocol 1.3: Basic Hydrolysis
Materials:
-
2-Cyano-7H-pyrrolo[2,3-d]pyrimidine
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve 2-cyano-7H-pyrrolo[2,3-d]pyrimidine in an aqueous solution of NaOH or KOH.
-
Heat the reaction mixture to reflux for several hours until the hydrolysis is complete.
-
Cool the reaction mixture to room temperature and acidify with HCl until the product precipitates.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
Method 2: Palladium-Catalyzed Carboxylation of a 2-Halo Precursor
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The carboxylation of a 2-halo-7H-pyrrolo[2,3-d]pyrimidine offers a direct and efficient route to the target carboxylic acid or its ester, which can then be hydrolyzed.[2][3]
Caption: Workflow for the synthesis of this compound via palladium-catalyzed carboxylation.
Step 1: Synthesis of 2-Halo-7H-pyrrolo[2,3-d]pyrimidine
A 2-halo-7H-pyrrolo[2,3-d]pyrimidine, typically a bromo or iodo derivative, is required as the starting material for this method. These can be prepared from the parent heterocycle through electrophilic halogenation.
Protocol 2.1: Bromination of 7H-Pyrrolo[2,3-d]pyrimidine
Materials:
-
7H-Pyrrolo[2,3-d]pyrimidine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
Dissolve 7H-pyrrolo[2,3-d]pyrimidine in DMF.
-
Add N-bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-7H-pyrrolo[2,3-d]pyrimidine.[4]
Step 2: Palladium-Catalyzed Carboxylation
This step involves the palladium-catalyzed reaction of the 2-halo derivative with carbon monoxide (CO) in the presence of an alcohol to form the corresponding ester.
Protocol 2.2: Palladium-Catalyzed Carboxylation to the Ester
Materials:
-
2-Bromo-7H-pyrrolo[2,3-d]pyrimidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or other suitable base
-
Methanol (MeOH) or Ethanol (EtOH)
-
Carbon monoxide (CO) gas
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a pressure-rated reaction vessel, add 2-bromo-7H-pyrrolo[2,3-d]pyrimidine, Pd(OAc)₂, dppp, and the anhydrous solvent.
-
Add the alcohol (MeOH or EtOH) and the base (Et₃N).
-
Purge the vessel with CO gas and then pressurize with CO to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture with stirring for several hours until the starting material is consumed.
-
Cool the reaction to room temperature and carefully vent the CO gas.
-
Dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the methyl or ethyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.
Step 3: Hydrolysis of the Ester
The final step is the hydrolysis of the ester to the carboxylic acid. Basic hydrolysis is commonly employed for this transformation.[5][6]
Protocol 2.3: Basic Hydrolysis of the Ester
Materials:
-
Methyl or Ethyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add an aqueous solution of LiOH or NaOH.
-
Stir the reaction mixture at room temperature for several hours until the hydrolysis is complete.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution with HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
Data Summary and Comparison
| Synthesis Method | Key Precursor | Key Reaction | Number of Steps (from core) | Advantages | Disadvantages |
| Nitrile Hydrolysis | 2-Cyano derivative | Cyanation and Hydrolysis | 2-3 | Robust, well-established chemistry | May require harsh hydrolysis conditions |
| Palladium-Catalyzed Carboxylation | 2-Halo derivative | Pd-catalyzed carboxylation | 2 | High efficiency, milder conditions | Requires CO gas and pressure equipment |
Conclusion
The synthesis of this compound is a critical step in the development of novel therapeutics based on this important scaffold. The two primary methods detailed in this guide, hydrolysis of a 2-cyano precursor and palladium-catalyzed carboxylation of a 2-halo precursor, offer reliable and reproducible pathways to this key intermediate. The choice between these methods will depend on the specific requirements of the research, including available starting materials, scale, and equipment. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this compound and advance their drug discovery programs.
References
-
[Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][8]benzothiazole Derivatives via Microwave-Assisted Synthesis]([Link])
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- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategies for the Derivatization of 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics.[1][2] Its derivatives have shown significant potential as kinase inhibitors, antiviral agents, and antineoplastic drugs.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of a key building block: 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. We will explore methodologies for modifying the core structure at three primary sites: the C2-carboxylic acid, the N7-pyrrole nitrogen, and the C4-position of the pyrimidine ring. The protocols detailed herein are designed to be robust and adaptable, with an emphasis on the rationale behind experimental choices to empower researchers in their synthetic campaigns.
Introduction: The 7-Deazapurine Scaffold
The 7-deazapurine core is an isomer of adenine where the nitrogen at position 7 is replaced by a carbon atom. This seemingly subtle change has profound implications for the molecule's electronic properties and biological activity. The replacement of N7 with a C-H group alters the hydrogen bonding capabilities and creates a more electron-rich five-membered ring.[1] Crucially, this modification provides a new vector for chemical diversification at the C7 position, which points into the major groove when incorporated into nucleic acids, allowing for the introduction of substituents that can modulate interactions with biological targets.[1] Derivatives of this scaffold are integral to numerous approved drugs and clinical candidates, including the JAK inhibitor Tofacitinib. The this compound is a versatile starting material, offering multiple handles for chemical modification to generate diverse compound libraries for screening and lead optimization.
Strategic Overview of Derivatization
The derivatization of this compound can be approached by targeting three key functional regions. The choice of strategy depends on the desired final compound and the structure-activity relationship (SAR) being explored.
-
Modification of the C2-Carboxylic Acid: The most direct derivatization path involves converting the carboxylic acid into esters or amides. This is a fundamental step for creating prodrugs, improving solubility, or introducing new pharmacophoric elements.
-
Substitution at the N7-Position: The pyrrole nitrogen is readily alkylated or arylated. This position is often modified to modulate solubility, metabolic stability, and target engagement.
-
Functionalization of the Pyrimidine Ring (C4-Position): While the starting material is the focus, a common synthetic precursor is the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold. The chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing the introduction of various amine, ether, or thioether linkages. For the purpose of this guide, we will assume a synthetic route that may involve a 4-chloro intermediate prior to the final carboxylic acid installation or hydrolysis.
Logical Workflow for Derivatization
The following diagram illustrates a typical decision-making process for derivatizing the core scaffold. The initial choice often involves protecting or modifying the N7-position before proceeding to other transformations.
Caption: A workflow for derivatizing the this compound core.
Protocols for Derivatization
Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Reagents should be handled with care, and anhydrous conditions should be maintained where specified.
Protocol 3.1: Amide Bond Formation at the C2-Position
Amide coupling is a cornerstone of medicinal chemistry. The conversion of the C2-carboxylic acid to an amide introduces a key hydrogen bond donor/acceptor group and allows for the installation of a wide variety of R-groups. Standard peptide coupling reagents are effective for this transformation.
Principle: The carboxylic acid is activated in situ using a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) to form a highly reactive intermediate. This intermediate readily reacts with a primary or secondary amine to form the desired amide bond.
Step-by-Step Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in an appropriate anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Addition of Reagents: Add the desired amine (1.1 eq), the coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final amide derivative.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF, DCM | Aprotic solvents to prevent quenching of activated species. |
| Coupling Agent | HATU, HBTU, EDC/HOBt | Efficiently activates the carboxylic acid for amidation. |
| Base | DIPEA, Et₃N | Scavenges the acid formed during the reaction, driving it to completion. |
| Temperature | Room Temperature | Sufficient for most amide couplings; mild conditions preserve sensitive functional groups. |
| Time | 4-16 hours | Typical duration for amide coupling reactions to reach completion. |
Protocol 3.2: N7-Alkylation of the Pyrrole Nitrogen
Alkylation of the pyrrole nitrogen is a common strategy to block a potential metabolic site, improve solubility, or introduce specific interactions with a target protein.[5] This reaction typically proceeds via an SN2 mechanism.
Principle: The pyrrole N-H is weakly acidic and can be deprotonated by a suitable base (e.g., K₂CO₃, NaH, Cs₂CO₃) to form a nucleophilic anion. This anion then displaces a leaving group (e.g., Br, I, OTs) from an alkylating agent.
Step-by-Step Protocol:
-
Preparation: To a dry round-bottom flask, add the 7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq).
-
Dissolution: Add an anhydrous polar aprotic solvent such as DMF or Acetonitrile.
-
Addition of Alkylating Agent: Add the alkyl halide or tosylate (e.g., R-Br, 1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic base.
-
Dilute the filtrate with water, which may cause the product to precipitate. Alternatively, extract the aqueous mixture with an organic solvent like Ethyl Acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Workflow for N7-Alkylation and C2-Amidation
Sources
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application & Protocol Guide: Leveraging the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold in Cancer Cell Line Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to utilizing derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a cornerstone in modern kinase inhibitor design, for in vitro cancer research. We delve into the molecular mechanisms, strategic experimental design, and detailed, field-tested protocols for evaluating these compounds in cancer cell lines. This guide is structured to empower researchers to move from initial compound screening to robust mechanistic validation.
Introduction: The Power of a Privileged Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Its structure is a bioisostere of natural purines, where the nitrogen atom at position 7 is replaced by a carbon. This seemingly minor change provides a key attachment point for additional substituents, enhances the electron-rich character of the five-membered ring, and can lead to superior binding affinity and selectivity for enzyme targets.[1][2]
Consequently, this scaffold is the foundation for a multitude of potent kinase inhibitors.[2] While the specific compound "7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid" is one possible iteration, the true power lies in the vast chemical space that can be explored by modifying various positions on the core ring structure. These modifications allow for the precise targeting of a wide array of protein kinases that are frequently dysregulated in cancer.
This guide will provide the scientific rationale and practical protocols for assessing the anticancer effects of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives in cancer cell lines.
Mechanism of Action: A Multi-Targeted Kinase Inhibition Strategy
The primary anticancer mechanism of 7H-pyrrolo[2,3-d]pyrimidine derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the active site of protein kinases.[3] By occupying the ATP pocket, these small molecules prevent the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive malignant cell growth, survival, and proliferation.
The versatility of the scaffold allows for the development of inhibitors against a diverse range of kinases, including:
-
Tyrosine Kinases: Such as Focal Adhesion Kinase (FAK), EGFR, Her2, and VEGFR2.[4][5]
-
Serine/Threonine Kinases: Including p21-activated kinase 4 (PAK4), Monopolar spindle kinase 1 (Mps1), and CDK9.[6][7][8]
Inhibition of these targets translates into distinct and measurable cellular phenotypes, most notably:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of effective anticancer agents. This is often mediated through the activation of caspases.[5][9]
-
Cell Cycle Arrest: Halting the cell division cycle, for instance at the G0/G1 or G2/M phases, prevents the proliferation of cancer cells.[6][7]
-
Inhibition of Proliferation & Migration: Suppressing the uncontrolled growth and metastatic potential of cancer cells.[4][10]
Detailed Experimental Protocols
These protocols are designed as a robust starting point. Researchers should always optimize parameters such as cell seeding density and antibody concentrations for their specific cell lines and reagents.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability. It is essential for determining the half-maximal inhibitory concentration (IC50) of the compound.
Principle: The mitochondrial reductase in living cells converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HT-29)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
7H-pyrrolo[2,3-d]pyrimidine derivative stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000–10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common range is 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2. [9]5. MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Detection by Western Blot for Cleaved PARP
Principle: Poly (ADP-ribose) polymerase (PARP) is a protein cleaved by activated Caspase-3 during apoptosis. Detecting the cleaved fragment (89 kDa) is a reliable indicator of ongoing apoptosis.
Materials:
-
6-well plates
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-cleaved PARP, Anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment & Lysis: Seed cells in 6-well plates and treat with the compound at 1x and 2x the IC50 concentration for 24-48 hours.
-
Harvest cells by scraping into ice-cold PBS. Centrifuge and discard the supernatant.
-
Lyse the cell pellet with 100 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1 µg/µL) with RIPA buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody (e.g., anti-cleaved PARP, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager. Re-probe the membrane for β-actin as a loading control. An increase in the 89 kDa cleaved PARP band indicates apoptosis induction. [5][9]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the DNA content of individual cells. Cells in G1 phase have 2N DNA content, G2/M phase cells have 4N, and S phase cells have between 2N and 4N. A significant population with <2N DNA content (the "sub-G1" peak) is indicative of apoptotic cells with fragmented DNA. [11] Materials:
-
6-well plates
-
Treated and untreated cells
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Seed cells in 6-well plates and treat with the compound at the IC50 concentration for 24 hours.
-
Harvest both adherent and floating cells to include the apoptotic population. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with ice-cold PBS. Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to gate on the cell population and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 or G0/G1 population is a common outcome for kinase inhibitors. [6]
Data Presentation and Interpretation
Table 1: Example IC50 Data Summary
| Compound | Target Kinase | Cell Line (Cancer Type) | IC50 (µM) |
| Derivative 25b | FAK | A549 (Lung) | 3.2 [4] |
| Derivative 8g | DDR2 | HT-29 (Colon) | 4.01 [12] |
| Derivative 5n | PAK4 | MV4-11 (Leukemia) | 0.0078 [6] |
| Derivative 13i | CK1δ | RT-112 (Bladder) | Data not specified [11][13] |
Table 2: Example Cell Cycle Distribution Data
| Treatment | % Sub-G1 | % G0/G1 | % S | % G2/M | Interpretation |
| Vehicle Control | 2.1 | 55.3 | 22.4 | 20.2 | Normal Distribution |
| Compound 5n (IC50) | 15.8 | 70.1 | 8.5 | 5.6 | G0/G1 arrest and apoptosis [6] |
References
-
Butkus, S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Zhang, Z., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Chen, Y-J., et al. (2019). Synthesis and evaluation of novel 7H-pyrrolo-[2,3-d]pyrimidine derivatives as potential anticancer agents. Taipei Medical University. Available at: [Link]
-
Retracted: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death. (2019). Scientific Reports. Available at: [Link]
-
Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals. Available at: [Link]
-
Abo-Ashour, M. F., et al. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Available at: [Link]
-
Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
-
Zhang, J., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. Available at: [Link]
-
Liu, X., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European Journal of Medicinal Chemistry. Available at: [Link]
-
Løvland, A., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, Y-J., et al. (2019). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Future Medicinal Chemistry. Available at: [Link]
-
Pohl, R., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. Available at: [Link]
-
Løvland, A., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. Available at: [Link]
-
Patel, M. B., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]
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- 2. mdpi.com [mdpi.com]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
Application of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives in Focal Adhesion Kinase (FAK) Inhibition Assays
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of FAK in Disease and the Promise of Pyrrolo[2,3-d]pyrimidine Inhibitors
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, stands as a critical signaling hub that translates extracellular matrix (ECM) cues into intracellular actions governing cell migration, proliferation, survival, and angiogenesis.[1][2][3] Integrin engagement with the ECM triggers the autophosphorylation of FAK at tyrosine 397 (Y397), creating a high-affinity binding site for Src family kinases.[2][3] This FAK/Src complex then phosphorylates a multitude of downstream targets, activating pathways such as PI3K-Akt and RAS-MEK-ERK, which are fundamental to normal cellular function and dysregulated in numerous pathologies.[3][4]
Given its over-expression and hyperactivity in various metastatic cancers, FAK has emerged as a high-value therapeutic target.[1][5][6] The development of small molecule inhibitors targeting the FAK kinase domain is a promising strategy for anticancer therapy.[1][6] Within the landscape of FAK inhibitors, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a privileged chemical structure, serving as the core for numerous potent and selective FAK inhibitors.[6][7][8][9] Derivatives of this scaffold have demonstrated nanomolar potency against FAK and significant anti-proliferative and anti-migratory effects in cancer cell lines.[7][8][9][10]
This document provides a detailed guide for researchers on how to utilize and characterize compounds based on the 7H-pyrrolo[2,3-d]pyrimidine core, such as the representative molecule 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, in robust biochemical and cell-based FAK inhibition assays.
FAK Signaling Pathway Overview
The activation of FAK is a key event in integrin-mediated signaling. The diagram below illustrates the canonical pathway leading to downstream cellular responses.
Caption: Step-by-step workflow for the ADP-Glo™ FAK assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 7H-pyrrolo[2,3-d]pyrimidine test compound in 100% DMSO. Also prepare a positive control (Staurosporine) and a negative control (DMSO vehicle).
-
Assay Plate Setup: Dispense 1 µL of the compound dilutions, Staurosporine, or DMSO into wells of a 384-well plate.
-
Kinase Reaction:
-
Add 2 µL of a solution containing FAK enzyme and substrate in kinase buffer to each well. [5] * Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration near the Kₘ for FAK, e.g., 5 µM) to each well. [11] * Incubate the plate at room temperature for 60 minutes. [5]4. Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [5] * Incubate at room temperature for 40 minutes. [5] * Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the light-producing reaction. [12] * Incubate at room temperature for 30 minutes to stabilize the luminescent signal. [5]5. Data Acquisition: Read the luminescence on a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (Staurosporine) controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: FAK Inhibition using LanthaScreen™ Eu Kinase Binding Assay
This protocol measures the ability of a test compound to displace a fluorescent tracer from the ATP-binding pocket of FAK.
Principle: A GST- or His-tagged FAK protein is incubated with a europium (Eu)-labeled anti-tag antibody and an Alexa Fluor™ 647-labeled ATP-competitive tracer. [13][14]Binding of the tracer to the FAK brings the Eu-donor and Alexa Fluor-acceptor into close proximity, resulting in a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in FRET. [15] Materials:
-
Tagged Recombinant Human FAK (e.g., GST-FAK)
-
LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
Kinase Tracer (selected for FAK)
-
Kinase Buffer
-
Test Compound (dissolved in 100% DMSO)
-
Positive Control Inhibitor
-
Black, low-volume 384-well assay plates
-
TR-FRET enabled plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer containing DMSO (maintaining a constant final DMSO concentration).
-
Assay Plate Setup: Add 4 µL of the compound dilutions or controls to the assay plate. [15]3. Reagent Addition:
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the emission ratio against the log of the compound concentration and fit the curve to determine the IC₅₀ value.
Table 1: Example Biochemical Assay Data for a Pyrrolo[2,3-d]pyrimidine Derivative
| Assay Platform | Target | Test Compound IC₅₀ (nM) | Control (Staurosporine) IC₅₀ (nM) | Z'-factor |
| ADP-Glo™ Activity | FAK | 15.2 | 3.5 | > 0.7 |
| LanthaScreen™ Binding | FAK | 12.8 | 2.9 | > 0.6 |
Data are representative. Actual values will vary based on experimental conditions.
Part 2: Cell-Based Assays for Target Engagement and Phenotypic Effects
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that a compound can enter cells, engage its target (FAK), and elicit a desired biological response.
Protocol 3: Cellular FAK Autophosphorylation Inhibition Assay (HTRF®)
This assay quantifies the phosphorylation of FAK at Y397 in a cellular context, providing a direct readout of target engagement.
Principle: Cells are treated with the inhibitor, then lysed. The lysate is analyzed using an HTRF® assay. A Eu-labeled antibody binds to total FAK, and an acceptor-labeled antibody binds specifically to phosphorylated FAK (pFAK-Y397). [16]Inhibition of FAK activity results in a decreased pFAK-Y397 signal. [17] Materials:
-
Human cancer cell line with high FAK expression (e.g., MDA-MB-231, A549) [7]* Phospho-FAK (Tyr397) and Total FAK HTRF® Assay Kits (Revvity) [16][17]* Cell culture medium and supplements
-
Test Compound (dissolved in DMSO)
-
Tissue culture-treated 96-well plates
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the 7H-pyrrolo[2,3-d]pyrimidine compound for a specified time (e.g., 30 minutes to 2 hours). [16]3. Cell Lysis: Aspirate the medium and add the HTRF® lysis buffer directly to the wells. Incubate according to the manufacturer's protocol.
-
Detection: Transfer the lysate to a 384-well detection plate. Add the HTRF® antibody mix (Eu-anti-total FAK and d2-anti-pFAK).
-
Incubation: Incubate for 4 hours or overnight at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and normalize the phospho-FAK signal to the total FAK signal for each well. Plot the normalized signal against the log of the compound concentration to determine the cellular IC₅₀.
Protocol 4: Cell Migration Inhibition (Wound Healing/Scratch Assay)
This assay provides a phenotypic measure of the compound's effect on a key FAK-mediated process. [18] Materials:
-
Cell line as above
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Step-by-Step Methodology:
-
Create Monolayer: Seed cells in plates and grow them to full confluency.
-
Create Wound: Use a sterile pipette tip to create a linear "scratch" in the cell monolayer. [18]3. Wash and Treat: Gently wash with PBS to remove detached cells. Add fresh medium containing serial dilutions of the test compound or a vehicle control (DMSO). [18]4. Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours). [18]5. Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the time 0 image. Compare the closure rate in treated wells to the vehicle control to determine the effect of the inhibitor on cell migration.
Table 2: Example Cellular Assay Data for a Pyrrolo[2,3-d]pyrimidine Derivative
| Assay Type | Cell Line | Endpoint | Result (IC₅₀ or Effect) |
| HTRF® pFAK (Y397) | A549 | Inhibition of FAK Autophosphorylation | IC₅₀ = 98 nM |
| Wound Healing | A549 | Inhibition of Cell Migration | >70% inhibition at 1 µM after 24h |
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a validated starting point for the development of potent FAK inhibitors. The protocols detailed in this guide provide a robust framework for characterizing novel derivatives, from initial biochemical potency determination to confirmation of cellular target engagement and functional impact. By employing a multi-assay approach, researchers can confidently establish structure-activity relationships, assess selectivity, and advance promising lead compounds toward further preclinical development. Subsequent steps should include kinase selectivity profiling against a broad panel of kinases and in vivo pharmacokinetic and efficacy studies in relevant tumor models.
References
- HTRF Human and Mouse Total FAK Detection Kit, 500 Assay Points - Revvity. (URL: )
-
Mitra, S. K., & Schlaepfer, D. D. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. PubMed. (URL: [Link])
- HTRF Human and Mouse Phospho-FAK (Tyr397) Detection Kit, 500 Assay Points - Revvity. (URL: )
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FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. Sino Biological. (URL: [Link])
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Guan, J. L. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. PMC. (URL: [Link])
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Mitra, S. K., Hanson, D. A., & Schlaepfer, D. D. (2006). The Signaling and Biological Implications of FAK Overexpression in Cancer. AACR Publications. (URL: [Link])
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Promega ADP-Glo kinase assay | BMG LABTECH. (URL: [Link])
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Schlaepfer, D. D., Hanks, S. K., Hunter, T., & van der Geer, P. (1999). Signaling through focal adhesion kinase. PubMed. (URL: [Link])
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Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. (URL: [Link])
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Confirmation biochemical assay for inhibitors of Focal Adhesion Kinase (FAK). PubChem. (URL: [Link])
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Pan, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed. (URL: [Link])
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Li, Y., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. PubMed. (URL: [Link])
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de Villiers, K. A., et al. (2019). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC. (URL: [Link])
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Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 | Request PDF. ResearchGate. (URL: [Link])
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Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. (URL: [Link])
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HTRF-based kinase assay for fragment screening and MOA studies - Domainex. (URL: [Link])
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Sabbatino, F., et al. (2020). The Development of FAK Inhibitors: A Five-Year Update. MDPI. (URL: [Link])
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Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. PubMed. (URL: [Link])
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Golubovskaya, V. M., et al. (2014). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central. (URL: [Link])
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FAK Kinase Assay Kit - BPS Bioscience. (URL: [Link])
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Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 | Request PDF. ResearchGate. (URL: [Link])
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Choi, Y., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. PubMed. (URL: [Link])
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Hu, M., et al. (2023). Discovery of novel pyrrolo [2,3-d] pyrimidine derivatives as potent FAK inhibitors based on cyclization strategy. PubMed. (URL: [Link])
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Application Notes and Protocols for High-Throughput Screening with 7H-Pyrrolo[2,3-d]pyrimidine Analogs
Introduction: The Significance of the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the pursuit of potent and selective protein kinase inhibitors.[1][2][3] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways; their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] This has made them one of the most important classes of drug targets.[4]
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed to target a wide array of kinases, including Janus Kinase 3 (JAK3), Focal Adhesion Kinase (FAK), and Colony-Stimulating Factor 1 Receptor (CSF1R), among others.[6][7][8] These compounds typically act as ATP-competitive inhibitors, occupying the adenosine triphosphate (ATP) binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling.[9] The structural versatility of the scaffold allows for fine-tuning of selectivity and potency through chemical modifications at various positions.[1][7]
This document provides a comprehensive guide for researchers and drug development professionals on the design and execution of a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a library of compounds based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, including analogs such as 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. We will focus on a robust, fluorescence-based biochemical assay for ADP detection, which is a universal product of kinase reactions, offering a cost-effective and reliable method for large-scale screening.[10][11]
Assay Principle: ADP-Glo™ Kinase Assay
The protocol detailed below utilizes the ADP-Glo™ Kinase Assay, a luminescent ADP detection platform that is well-suited for HTS. The assay is performed in two steps. First, the kinase reaction is carried out, where the kinase converts ATP to ADP. Upon completion of the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal produced is directly proportional to the amount of ADP generated, and therefore, to the kinase activity. Inhibitors of the kinase will result in a decrease in ADP production and, consequently, a lower luminescent signal.
This assay format is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods.
High-Throughput Screening Workflow
The HTS process can be visualized as a multi-stage funnel, starting with a large library of compounds and progressively narrowing down to a few validated hits.
Caption: High-Throughput Screening (HTS) workflow for kinase inhibitor discovery.
Detailed Protocol: Biochemical HTS for CSF1R Kinase Inhibitors
This protocol is designed for a 384-well plate format and is optimized for screening 7H-pyrrolo[2,3-d]pyrimidine derivatives against Colony-Stimulating Factor 1 Receptor (CSF1R), a well-validated target for this scaffold.[6][12][13]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Recombinant Human CSF1R (catalytic domain) | Major Supplier A | Example-123 | -80°C |
| Poly-L-glutamic acid, tyrosine (4:1) Substrate | Major Supplier B | Example-456 | -20°C |
| ATP, 10 mM Solution | Major Supplier C | Example-789 | -20°C |
| ADP-Glo™ Kinase Assay | Major Supplier D | Example-V9101 | -20°C |
| 7H-Pyrrolo[2,3-d]pyrimidine Library | In-house/Vendor | N/A | -20°C |
| Pexidartinib (Positive Control) | Major Supplier E | Example-P123 | -20°C |
| DMSO, Anhydrous | Major Supplier F | Example-D456 | RT |
| Kinase Buffer (5X) | In-house | See below | 4°C |
| 384-well, low-volume, white plates | Major Supplier G | Example-W789 | RT |
Kinase Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
Experimental Procedure
Step 1: Compound Plating
-
Thaw Compounds: Allow the 7H-pyrrolo[2,3-d]pyrimidine library plates, along with the positive control (Pexidartinib) and DMSO (negative control), to equilibrate to room temperature.
-
Prepare Source Plates: Create intermediate source plates by diluting the library compounds to 400 µM in DMSO. The positive control should also be prepared in a dilution series for the control wells.
-
Dispense to Assay Plates: Using an acoustic liquid handler (such as an Echo Acoustic Liquid Transfer system) or a pintool, transfer 25 nL of compound solution from the source plates to the appropriate wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 10 µL final reaction volume.
-
Layout: Dedicate specific columns for positive controls (e.g., Pexidartinib at 1 µM), and negative controls (DMSO only).
-
Step 2: Kinase Reaction
-
Prepare Master Mix: Prepare a 2X Kinase/Substrate master mix in 1X Kinase Buffer. For each 10 µL reaction, you will need:
-
CSF1R Kinase: Final concentration of 5 ng/µL.
-
Poly(Glu, Tyr) Substrate: Final concentration of 0.2 mg/mL.
-
-
Dispense Kinase/Substrate Mix: Add 5 µL of the 2X Kinase/Substrate master mix to each well of the assay plate containing the pre-dispensed compounds.
-
Prepare ATP Solution: Prepare a 2X ATP solution in 1X Kinase Buffer. The final ATP concentration should be at the Km for CSF1R (e.g., 25 µM).[13]
-
Initiate Reaction: Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume is now 10 µL.
-
Incubation: Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are mixed. Incubate the reaction at 30°C for 60 minutes.
Step 3: ADP Detection
-
Terminate Kinase Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Read Plate: Measure the luminescence of each well using a plate reader.
Data Analysis
-
Calculate Percent Inhibition: The activity of each test compound is determined by comparing its signal to the high (DMSO) and low (Pexidartinib) controls.
-
Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_High_Control) / (Signal_Low_Control - Signal_High_Control))
-
-
Z'-Factor Calculation: To assess the quality of the assay, calculate the Z'-factor for each plate.
-
Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|
-
An assay with a Z' > 0.5 is considered excellent for HTS.
-
-
Hit Identification: Set a threshold for hit identification. For a primary screen, this might be a percent inhibition greater than 50% or three standard deviations from the mean of the DMSO controls.
-
IC₅₀ Determination: For confirmed hits, perform a dose-response experiment with a 10-point serial dilution to determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a four-parameter logistic model.
Causality and Self-Validation in Protocol Design
-
Expertise & Experience: The choice of an ADP-based universal assay is deliberate; it allows this protocol to be adapted for screening your 7H-pyrrolo[2,3-d]pyrimidine library against virtually any other kinase with minimal modification, simply by swapping the kinase and its specific substrate.[10][11] The use of an ATP concentration at or near the Km ensures that the assay is sensitive to competitive inhibitors, which is the expected mechanism for this compound class.[9][13]
-
Trustworthiness: Each plate is a self-validating system. The inclusion of positive and negative controls on every plate allows for the calculation of the Z'-factor, a statistical measure of assay quality.[12] This ensures that data from each plate is reliable and that plate-to-plate variability can be normalized. Any plate with a Z'-factor below 0.5 should be repeated.
Next Steps: From Hit to Lead
Following the successful identification and confirmation of hits from the primary biochemical screen, further studies are essential to validate these compounds.
Caption: Hit validation and progression pipeline.
Validated hits should be tested in orthogonal assays to rule out technology-specific artifacts. Kinase selectivity profiling against a broad panel of kinases is crucial to understand the specificity of the inhibitors.[12] Finally, promising compounds must be evaluated in cell-based assays to confirm their activity in a more physiologically relevant context.[6][13] For example, CSF1R inhibitors can be tested for their ability to inhibit the proliferation of CSF1R-dependent cell lines like Ba/F3.[6]
References
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Larsson, R., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]
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Ueda, Y., et al. (2015). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PLoS ONE. [Link]
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Ahmad, S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem. [Link]
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Larsson, R., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
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Pan, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European Journal of Medicinal Chemistry. [Link]
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Wu, F., et al. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Fry, D. W. (2004). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening. [Link]
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Diao, X., et al. (2023). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry. [Link]
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Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
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PubChem. 7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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Al-Suwaidan, I. A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]
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Wang, T., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry. [Link]
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PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information. [Link]
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PubChem. 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]
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ResearchGate. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. ResearchGate. [Link]
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Wang, C., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]
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Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Patel, D. H., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]
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Legoabe, L. J., et al. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Chemico-Biological Interactions. [Link]
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Wang, Y., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry. [Link]
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Jia, F., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link]
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Application Notes & Protocols: The 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid Scaffold for Selective JAK3 Inhibitor Development
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on leveraging the 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid scaffold for the discovery and development of potent and selective Janus Kinase 3 (JAK3) inhibitors. This document outlines the scientific rationale, synthetic considerations, and a tiered in vitro testing cascade, grounded in established methodologies and field-proven insights.
Introduction: Targeting JAK3 in Immune-Mediated Diseases
The Janus kinase (JAK) family, comprising four intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), is pivotal in transducing signals for a multitude of cytokines and growth factors.[1][] This signaling, executed via the JAK-STAT pathway, is fundamental to hematopoiesis, immune cell function, and inflammatory responses.[3][4]
Unlike the other ubiquitously expressed JAKs, JAK3 expression is predominantly restricted to hematopoietic cells.[1] It uniquely associates with the common gamma chain (γc) receptor subunit, which is essential for signaling by several key interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).[1][5] This restricted expression profile and critical role in T-cell and Natural Killer (NK) cell development and function make JAK3 an attractive therapeutic target for autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[5][6][7] The selective inhibition of JAK3 offers the potential for potent immunosuppression while minimizing the systemic side effects that might arise from inhibiting the more broadly expressed JAK1 and JAK2.[5][8]
Figure 1: The JAK3-STAT5 signaling pathway and mechanism of inhibition.
The Privileged Scaffold: 7H-Pyrrolo[2,3-d]pyrimidine
The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, notably forming the hinge-binding motif of the FDA-approved JAK inhibitor, Tofacitinib.[4][9] This scaffold mimics the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site within the kinase domain.[4] The this compound derivative serves as a versatile starting point for medicinal chemistry campaigns. The carboxylic acid functional group is an ideal handle for elaboration into a diverse array of amides and other functionalities, allowing for systematic exploration of the solvent-exposed regions of the JAK3 ATP-binding pocket to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy Overview
The development of potent JAK3 inhibitors from this compound typically involves standard amide bond formation. The core strategy is to couple the carboxylic acid with a variety of amines. These amine fragments are rationally designed to introduce functionalities that can form key interactions with specific residues in the JAK3 active site, particularly those that differ from other JAK isoforms, thereby driving selectivity. For instance, the synthesis of Tofacitinib involves coupling a related pyrrolo[2,3-d]pyrimidine core with a chiral piperidine fragment.[10] A similar approach can be applied, starting with the 2-carboxylic acid derivative to build novel chemical entities.
Experimental Protocols: A Tiered Screening Cascade
A successful inhibitor discovery program relies on a logical, tiered approach to compound evaluation. This cascade prioritizes high-throughput biochemical assays for primary screening, followed by more complex cell-based assays to confirm on-target activity and selectivity in a physiological context.
Figure 2: A logical workflow for JAK3 inhibitor discovery and characterization.
Protocol 1: In Vitro Biochemical Kinase Assay for JAK3 Potency (IC₅₀ Determination)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of a test compound indicates inhibition.
Materials:
-
Recombinant human JAK3 enzyme (e.g., from Promega, Carna Biosciences).
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101).
-
Test compounds derived from this compound, serially diluted in DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Plating: Prepare 11-point, 3-fold serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "background" controls.
-
Kinase Reaction Setup: Prepare a master mix containing recombinant JAK3 enzyme and substrate in assay buffer. Add this mix to all wells.
-
Initiate Reaction: Prepare a solution of ATP in assay buffer at a concentration close to the known Km of JAK3 for ATP (typically low micromolar range)[11]. Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP: Add Kinase Detection Reagent to all wells. This reagent contains enzymes that convert the ADP produced by JAK3 into ATP. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescence of each well using a plate luminometer. The light signal is proportional to the ADP concentration.
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data to the "no inhibition" (DMSO) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation & Trustworthiness:
-
Controls: Always include positive (e.g., Tofacitinib) and negative (DMSO) controls.[12][13]
-
Z'-factor: Calculate the Z'-factor for the assay plate to ensure the robustness and quality of the screen. A Z' > 0.5 is considered excellent.
-
Selectivity: To determine selectivity, this exact protocol should be repeated using recombinant JAK1, JAK2, and TYK2 enzymes.[14]
Protocol 2: Cell-Based Assay for Target Engagement (Inhibition of STAT5 Phosphorylation)
Principle: Since JAK3 activation by cytokines like IL-2 leads to the phosphorylation of STAT5, measuring the levels of phosphorylated STAT5 (pSTAT5) in cells is a direct readout of target engagement in a physiological setting.[15]
Materials:
-
Human cell line expressing the IL-2 receptor (e.g., NK-92, activated primary human T-cells).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine).
-
Recombinant human IL-2.
-
Test compounds.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: Rabbit anti-pSTAT5 (Tyr694), Rabbit anti-total STAT5.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Western blot equipment.
Procedure:
-
Cell Culture and Starvation: Culture cells to ~80% confluency. To reduce basal signaling, starve the cells in a low-serum medium for 4-6 hours prior to the experiment.
-
Compound Pre-incubation: Resuspend starved cells and plate them in a 24-well plate. Add serially diluted test compounds to the wells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
Cytokine Stimulation: Stimulate the cells by adding recombinant human IL-2 to a final concentration of 20 ng/mL to all wells (except for the unstimulated control). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 20 minutes.
-
Protein Quantification: Scrape the cell lysates, transfer to microfuge tubes, and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize lysate concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary anti-pSTAT5 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total STAT5 antibody to serve as a loading control.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Calculate the ratio of pSTAT5 to total STAT5 for each condition and normalize to the IL-2 stimulated, DMSO-treated control.
-
Plot the normalized pSTAT5 signal versus compound concentration to determine the cellular IC₅₀.
-
Expert Insight: This assay confirms that the compound can cross the cell membrane and inhibit the target kinase in its native environment. A significant rightward shift in the cellular IC₅₀ compared to the biochemical IC₅₀ may indicate poor cell permeability or efflux.
Data Interpretation: Structure-Activity Relationship (SAR) and Selectivity
The ultimate goal is to identify a compound with high potency for JAK3 and significant selectivity over other JAK isoforms to ensure a favorable safety profile.[16][17] The data generated from the described protocols will directly inform the SAR.
Table 1: Representative Data for a Hypothetical Compound Series
| Compound ID | R-Group Modification (from Carboxylic Acid) | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity (JAK1/JAK3) | Cell pSTAT5 IC₅₀ (nM) |
| Start-1 | -OH (Carboxylic Acid) | >10,000 | >10,000 | >10,000 | - | >10,000 |
| Cpd-A | -NH-(CH₂)₂-OH | 520 | 2,100 | 8,500 | 4x | 1,150 |
| Cpd-B | -NH-(3-cyanopiperidin-1-yl) | 5.2 | 85 | 1,200 | 16x | 15 |
| Cpd-C | -NH-(3(R),4(R)-dimethylpiperidin-1-yl) | 1.8 | 98 | 2,500 | 54x | 5.5 |
| Tofacitinib | (Reference) | 1.6 | 25 | 150 | 15.6x | 6.0 |
Data are hypothetical and for illustrative purposes only.
Interpretation:
-
Potency: The transition from a simple ethanolamine amide (Cpd-A) to more complex cyclic amines (Cpd-B, Cpd-C) dramatically increases potency against JAK3, suggesting the piperidine moiety is accessing a key binding pocket.
-
Selectivity: While potency against JAK1 also increases, the improvement for JAK3 is greater, leading to enhanced selectivity (Cpd-C shows a 54-fold selectivity for JAK3 over JAK1). This is a critical parameter for reducing potential side effects associated with JAK1 inhibition.[17]
-
Cellular Activity: The strong correlation between biochemical and cellular potency for Cpd-B and Cpd-C suggests good cell permeability.
Conclusion and Future Directions
The this compound scaffold is a validated and highly tractable starting point for the development of selective JAK3 inhibitors. The protocols outlined herein provide a robust framework for compound synthesis, characterization, and optimization. By systematically applying this tiered screening cascade, research teams can efficiently identify potent and selective lead compounds. Subsequent steps would involve comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies and evaluation in relevant animal models of autoimmune disease to identify candidates for clinical development.[8][18]
References
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Li, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European Journal of Medicinal Chemistry. [Link]
- Guidechem. (n.d.).
- Patsnap Synapse. (2024). What are JAK3 inhibitors and how do they work?.
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Kim, H. S., et al. (2010). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Journal of Immunological Methods. [Link]
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Ahmad, F., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry. [Link]
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Laux, J., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science. [Link]
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Laux, J., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Pharmacology & Translational Science. [Link]
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Journal of Medicinal and Nutritional Chemistry. (2025). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. [Link]
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Al-Hussain, S. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
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Semantic Scholar. (n.d.). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. [Link]
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Telliez, J. B., et al. (2016). Evaluation of JAK3 Biology in Autoimmune Disease Using a Highly Selective, Irreversible JAK3 Inhibitor. ACS Chemical Biology. [Link]
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Kim, D., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Burmester, G. R., & Pope, J. E. (2022). The pharmacodynamics of Janus kinase inhibitors for the treatment of atopic dermatitis. Expert Opinion on Drug Metabolism & Toxicology. [Link]
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Thongsom, S., et al. (2023). In Silico and In Vitro Study of Janus Kinases Inhibitors from Naphthoquinones. Molecules. [Link]
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ResearchGate. (n.d.). In vitro study of focused compounds toward JAK2/3 by kinase assay and cell-based assay. [Link]
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Application Notes and Protocols: Cell-Based Assays for Characterizing 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid Derivatives
Introduction: The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold as a Kinase-Targeted Privileged Structure
The 7H-pyrrolo[2,3-d]pyrimidine core is a renowned "privileged scaffold" in modern medicinal chemistry. As a purine isostere, it effectively mimics the structure of natural purines, allowing derivatives to interact with a wide range of biological targets that recognize these fundamental building blocks.[1][2][3] This structural advantage has led to its successful incorporation into numerous therapeutic agents. A significant portion of these derivatives function as potent inhibitors of protein kinases, enzymes that play a central role in cellular signal transduction.[4][5]
Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer and autoimmune disorders.[6][7] Consequently, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been extensively developed as targeted therapies. Notable examples include inhibitors of Janus Kinases (JAKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), Src Family Kinases (SFKs), and p21-Activated Kinase 4 (PAK4).[5][8]
This guide provides a comprehensive framework of robust, cell-based assays designed to elucidate the biological activity of novel 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid derivatives. The methodologies are presented in a tiered approach, beginning with direct target engagement within the cellular context, followed by the assessment of downstream functional consequences such as cell viability and apoptosis. Each protocol is designed as a self-validating system, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Section 1: Target Engagement & Cellular Kinase Inhibition
The primary mechanism for many pyrrolopyrimidine derivatives is the competitive inhibition of ATP binding to the kinase active site.[9] While biochemical assays using purified enzymes are valuable for initial screening, cell-based assays are critical for confirming on-target activity in a physiologically relevant environment.[10][11] These assays account for crucial factors like cell permeability, metabolic stability, and engagement with the target protein amidst a complex network of interacting molecules.
The most direct method to measure kinase inhibition in cells is to quantify the phosphorylation of the kinase itself (autophosphorylation) or its immediate downstream substrates.
Caption: General workflow for assessing cellular kinase inhibition.
Protocol 1.1: Western Blotting for Phospho-Protein Analysis
Western blotting is a cornerstone technique for analyzing changes in protein phosphorylation, providing robust, semi-quantitative data on target inhibition.[12][13]
Causality Behind the Method:
-
Serum Starvation: Basal levels of kinase activity are often high in cells cultured with serum, which is rich in growth factors. Removing serum for several hours synchronizes cells and lowers this background, creating a wider dynamic range to observe stimulation-dependent phosphorylation and its inhibition.
-
Phosphatase & Protease Inhibitors: Upon cell lysis, endogenous phosphatases and proteases are released, which can rapidly dephosphorylate or degrade target proteins. Including a cocktail of inhibitors in the lysis buffer is absolutely critical to preserve the phosphorylation state of the proteins at the moment of cell harvest.[14]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., HUVEC for VEGFR2, Ba/F3-JAK1 for JAK1) in 6-well plates and grow to 70-80% confluency.
-
Remove growth medium, wash once with Phosphate Buffered Saline (PBS), and replace with low-serum or serum-free medium for 4-24 hours.
-
Pre-incubate cells with various concentrations of the 7H-pyrrolo[2,3-d]pyrimidine derivative (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A for VEGFR2) for the optimal time (typically 5-15 minutes) to induce target phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with a commercial protease and phosphatase inhibitor cocktail.[14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate briefly (10-15 seconds) to shear DNA and reduce viscosity.[15]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples with lysis buffer to the same concentration (e.g., 1-2 µg/µL).
-
Add 4X Laemmli sample buffer to 20-30 µg of protein, and boil at 95°C for 5 minutes.[15]
-
-
Gel Electrophoresis and Transfer:
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-VEGFR2 Tyr1175) overnight at 4°C with gentle shaking.[15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[14]
-
-
Data Analysis:
-
Quantify band intensity using densitometry software.
-
To confirm target inhibition, normalize the phospho-protein signal to the total protein signal (from a stripped and re-probed blot) and/or a loading control (e.g., β-actin or GAPDH). Plot the normalized signal against inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
| Compound ID | Target Kinase | Cellular IC50 (nM) |
| PYR-001 | p-JAK1 (Y1034/1035) | 15.2 |
| p-STAT3 (Y705) | 25.8 | |
| PYR-002 | p-VEGFR2 (Y1175) | 8.9 |
| p-ERK1/2 (T202/Y204) | 12.4 | |
| Known Inhibitor | e.g., Tofacitinib (JAK1) | 11.5 |
Table 1: Example data table summarizing cellular IC50 values determined by Western Blot densitometry for hypothetical pyrrolopyrimidine derivatives.
Section 2: Assessing Cellular Phenotypes: Proliferation & Viability
A successful kinase inhibitor should translate target engagement into a functional cellular response. For anticancer agents, the most desired outcomes are the inhibition of cell proliferation (cytostatic effect) or the induction of cell death (cytotoxic effect).[16] Assays that measure metabolic activity serve as a robust and high-throughput proxy for the number of viable cells.
Caption: Standard workflow for a 96-well plate-based cell viability assay.
Protocol 2.1: MTS-Based Cell Proliferation Assay
Principle of the Assay: This colorimetric assay relies on the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells. Dehydrogenase enzymes within the cell convert MTS into a soluble formazan product that absorbs light at 490 nm. The amount of formazan produced is directly proportional to the number of living cells.[17]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, add 100 µL of medium containing the 7H-pyrrolo[2,3-d]pyrimidine derivatives at 2X the final desired concentrations. Perform a serial dilution to cover a wide concentration range. Include vehicle-only (negative control) and a known cytotoxic drug (positive control) wells.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings, typically 48-72 hours.
-
Assay Development: Add 20 µL of the CellTiter 96® AQueous One Solution Reagent directly to each well.[17]
-
Signal Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Subtract the background absorbance (media only). Express the data as a percentage of the vehicle-treated control. Plot the percentage of viability versus log[inhibitor concentration] and calculate the GI50 (concentration for 50% growth inhibition) value.
Protocol 2.2: ATP-Based Cell Viability Assay (CellTiter-Glo®)
Principle of the Assay: This luminescent assay quantifies ATP, the primary energy currency of the cell, as an indicator of metabolic activity and viability. The reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a light signal that is proportional to the amount of ATP.[18][19] This assay is generally more sensitive than colorimetric methods.[20]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTS protocol (Protocol 2.1), typically using an opaque-walled 96-well plate suitable for luminescence.
-
Assay Development: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate luminometer.
-
Data Analysis: Calculate the GI50 value as described for the MTS assay.
| Compound ID | Cell Line | GI50 (µM) |
| PYR-001 | MV-4-11 (AML, JAK-driven) | 0.05 |
| A549 (Lung Carcinoma) | > 10 | |
| PYR-002 | HUVEC (Endothelial) | 0.02 |
| HT-29 (Colon Carcinoma) | 2.5 | |
| Known Inhibitor | Staurosporine | 0.01 (HT-29) |
Table 2: Example data table of Growth Inhibition 50 (GI50) values for hypothetical compounds against various cancer cell lines.
Section 3: Mechanistic Insight: Apoptosis Induction
Potent anticancer compounds often exert their effects by inducing programmed cell death, or apoptosis.[21][22] Distinguishing apoptosis from necrosis is crucial, as apoptosis is a controlled, non-inflammatory process, which is a desirable therapeutic outcome.
Caption: Simplified intrinsic apoptosis pathway often triggered by kinase inhibitors.
Protocol 3.1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
Principle of the Assay: This is the gold-standard method for quantifying apoptosis.[23] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with intact membranes. Therefore, it can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[23] This dual staining allows for the differentiation of four cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Necrotic: Annexin V-negative / PI-positive (less common)
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrrolopyrimidine derivative at relevant concentrations (e.g., 1x, 5x, and 10x the GI50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. For adherent cells, gently detach using Trypsin-EDTA, then combine with the supernatant containing floating cells.
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI at 488 nm and detect emission at ~617 nm.
-
-
Data Analysis: Using the flow cytometry software, create a dot plot of PI fluorescence versus Annexin V-FITC fluorescence. Gate the four populations (lower-left: viable; lower-right: early apoptotic; upper-right: late apoptotic/necrotic; upper-left: necrotic) and quantify the percentage of cells in each quadrant.
Conclusion
The systematic application of this tiered assay cascade provides a powerful and comprehensive approach to characterizing novel this compound derivatives. By integrating direct measurement of cellular target inhibition with functional readouts of cell proliferation and apoptosis, researchers can build a robust data package. This approach not only validates the mechanism of action but also establishes a clear link between target engagement and the desired therapeutic phenotype, which is essential for advancing promising compounds through the drug discovery pipeline.
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Retrieved from [Link]
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Adan, A., Kiraz, Y., & Baran, Y. (2016). Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. Retrieved from [Link]
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Gabr, M. T., et al. (1998). Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. PubMed. Retrieved from [Link]
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Li, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed. Retrieved from [Link]
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Xu, X., et al. (2011). Discovering Small Molecule Ligands of Vascular Endothelial Growth Factor That Block VEGF–KDR Binding Using Label-Free Microarray-Based Assays. National Institutes of Health. Retrieved from [Link]
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Hocek, M., & Baszczyňski, O. (2017). Pyrrolo[2,3- d ]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. ResearchGate. Retrieved from [Link]
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Baszczyňski, O., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. Retrieved from [Link]
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Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. Retrieved from [Link]
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Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. Retrieved from [Link]
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Indigo Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Indigo Biosciences. Retrieved from [Link]
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Al-Suhaimi, K. S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]
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Adan, A., Kiraz, Y., & Baran, Y. (2016). Apoptosis assays for quantifying the bioactivity of anticancer drug products. ResearchGate. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Retrieved from [Link]
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Kumar, V., et al. (2018). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. National Institutes of Health. Retrieved from [Link]
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Lojk, J., et al. (2017). Dilemmas in the reliable estimation of the in-vitro cell viability in magnetic nanoparticle engineering: which tests and what protocols?. PubMed Central. Retrieved from [Link]
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Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Wang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. PubMed. Retrieved from [Link]
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Angelini, J., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. National Institutes of Health. Retrieved from [Link]
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Weisner, J., et al. (2019). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. Retrieved from [Link]
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Application Notes and Protocols: Evaluating the In Vivo Efficacy of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2][3][4][5] Specifically, its role as a foundational motif for Janus kinase (JAK) inhibitors is well-established, with drugs like Tofacitinib and Ruxolitinib demonstrating clinical efficacy in various autoimmune diseases.[1][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of preclinical animal models to evaluate the efficacy of novel compounds based on this scaffold, using 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid as a representative molecule.
Given the strong evidence linking the pyrrolo[2,3-d]pyrimidine core to JAK inhibition,[1][2][8][9] this guide focuses on two robust, well-characterized, and clinically relevant animal models of autoimmune and inflammatory diseases: Collagen-Induced Arthritis (CIA) in mice, a gold-standard model for rheumatoid arthritis,[6][10][11][12] and the Imiquimod (IMQ)-Induced Psoriasis-like Inflammation model in mice, which recapitulates key aspects of human plaque psoriasis.[13][14][15][16][17] The protocols detailed herein are designed to provide a rigorous framework for assessing therapeutic efficacy, understanding dose-response relationships, and identifying key pharmacodynamic markers.
Scientific Rationale: The JAK-STAT Pathway as the Hypothesized Target
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases (comprising JAK1, JAK2, JAK3, and TYK2) are critical components of the signaling pathways for numerous cytokines, interferons, and hormones. This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.
The overactivation of the JAK-STAT pathway is a key driver in the pathophysiology of many autoimmune diseases.[18] Therefore, inhibiting JAKs is a validated therapeutic strategy. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in the development of potent JAK inhibitors.[1][2][8][9] Consequently, it is hypothesized that this compound will exert its anti-inflammatory effects through the inhibition of this pathway. The selection of animal models is therefore predicated on their known dependence on JAK-STAT signaling.
Caption: Hypothesized mechanism of action via JAK-STAT pathway inhibition.
Recommended Animal Models for Efficacy Testing
2.1 Model 1: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is the most widely used preclinical model for rheumatoid arthritis (RA) due to its pathological and immunological similarities to the human disease, including synovitis, pannus formation, and cartilage and bone erosion.[6][10][11] The model's development is dependent on both T-cell and B-cell responses and involves key pro-inflammatory cytokines that signal through the JAK-STAT pathway.[10][11]
-
Rationale for Use: The CIA model has excellent predictive validity for the efficacy of RA therapeutics, including JAK inhibitors.[6]
-
Recommended Strain: DBA/1 mice are highly susceptible to CIA and are the most commonly used strain.[6][19][20][21]
-
Age: Mice should be 8-12 weeks old, as their immune systems are fully mature.[19][20][21]
2.2 Model 2: Imiquimod-Induced Psoriasis-like Skin Inflammation
Topical application of imiquimod (IMQ), a Toll-like receptor 7 (TLR7) agonist, induces a robust inflammatory response in mouse skin that closely mimics human plaque psoriasis.[13][16][17] The pathogenesis is heavily driven by the IL-23/IL-17 axis, a pathway critically dependent on JAK-STAT signaling.[13][14][22][23] The model is characterized by erythema (redness), scaling, and epidermal thickening (acanthosis).[13][15]
-
Rationale for Use: This model is cost-effective, highly reproducible, and translationally relevant due to its reliance on the same cytokine pathways targeted by effective psoriasis therapies.[13][16]
-
Recommended Strain: C57BL/6 or BALB/c mice are commonly used and develop a consistent disease phenotype.[14][15]
-
Age: Mice should be 6-10 weeks old.
Detailed Experimental Protocols
3.1 Protocol: Collagen-Induced Arthritis (CIA) Efficacy Study
This protocol describes a therapeutic treatment paradigm, where the test compound is administered after the onset of clinical signs of arthritis.
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The Strategic Utility of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery
Introduction: The Power of the Privileged Scaffold
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets, providing a robust starting point for the development of potent and selective therapeutic agents. The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, has emerged as one such exemplary scaffold.[1][2] Its structural resemblance to adenine, a key component of adenosine triphosphate (ATP), allows it to effectively compete for the ATP-binding site of a wide array of protein kinases.[3] This inherent bioactivity makes it a cornerstone in the design of inhibitors for targets implicated in oncology, inflammation, and viral diseases.[2][4]
This application note delves into the specific utility of a key derivative, 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid , as a strategic tool in structure-activity relationship (SAR) studies. The introduction of a carboxylic acid at the C2 position provides a versatile chemical handle for the systematic elaboration of the core scaffold. This allows researchers to meticulously probe the chemical space around the pharmacophore, fine-tuning properties such as potency, selectivity, and pharmacokinetics. We will explore the synthetic rationale, provide detailed experimental protocols, and present data-driven insights into how this molecule can accelerate the discovery of novel kinase inhibitors.
The 7-Deazapurine Core: An Advantageous Heterocycle
The 7-deazapurine core is a bioisostere of the natural purine ring system, where the nitrogen atom at position 7 is replaced by a carbon atom.[1] This seemingly subtle modification has profound implications for its utility in medicinal chemistry:
-
Enhanced Electron Density: The replacement of a nitrogen with a carbon in the five-membered ring increases its electron density, which can influence binding interactions with target proteins.[4]
-
Vector for Substitution: The C7 position provides an additional vector for chemical modification, allowing for the introduction of substituents that can modulate biological activity and physical properties.[4]
-
Improved Metabolic Stability: In some contexts, the 7-deazapurine scaffold can exhibit improved metabolic stability compared to its purine counterparts.
These features collectively contribute to the "privileged" status of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, making it a highly sought-after building block in the synthesis of compound libraries for high-throughput screening and lead optimization.[3][5]
Synthetic Strategy and Key Intermediates
The synthesis of this compound and its subsequent derivatives is a multi-step process that relies on the careful construction of the heterocyclic core followed by functionalization. A common and effective strategy involves the initial synthesis of a halogenated pyrrolo[2,3-d]pyrimidine, which can then be elaborated.
Diagram: Synthetic Workflow for SAR Library Generation
Caption: A generalized workflow for the synthesis and evaluation of a compound library based on the this compound scaffold.
Detailed Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and available laboratory equipment.
Protocol 1: Synthesis of a 2-Substituted-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid Derivative
This protocol is adapted from a known procedure for a related derivative and illustrates the key chemical transformations.[6]
Step 1: Synthesis of 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
-
To a solution of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.
Step 2: Oxidation to 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid
-
Dissolve the aldehyde from Step 1 (1.0 eq) in a mixture of acetonitrile and a phosphate buffer (pH ~6.7).[6]
-
Add sodium chlorite (NaClO₂, 4.0 eq) and a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.1 eq).[6]
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Acidify the mixture with 1 M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the title compound.
Rationale: This two-step process provides a reliable method to introduce a carboxylic acid group onto the pyrrolo[2,3-d]pyrimidine core. The Vilsmeier-Haack formylation in Step 1 is a classic method for introducing an aldehyde, which is then readily oxidized to the carboxylic acid in Step 2 using a mild and selective oxidizing agent like sodium chlorite with a TEMPO catalyst.[6]
Protocol 2: Amide Coupling for Library Generation
Step 1: Activation of the Carboxylic Acid
-
To a solution of the this compound derivative (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) and an additive like HOBt (1.2 eq).
-
Add a tertiary amine base, such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the activated ester.
Step 2: Amide Bond Formation
-
To the activated ester solution, add the desired primary or secondary amine (1.1 eq).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide.
Rationale: Amide coupling is a robust and versatile reaction that allows for the introduction of a wide diversity of chemical moieties. The choice of coupling agent and reaction conditions can be tailored to accommodate a broad range of amines with varying steric and electronic properties. This is a cornerstone of library synthesis for SAR studies.
Structure-Activity Relationship (SAR) Insights
The true power of the this compound scaffold lies in its ability to serve as a platform for systematic SAR exploration. By modifying the substituents appended to the carboxylic acid, researchers can probe key interactions within the kinase ATP-binding site.
Table 1: Exemplar SAR Data for a Hypothetical Kinase Target
| Compound ID | R Group (at C2-Amide) | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| Lead-1 | Phenyl | 150 | 10.5 |
| 1a | 4-Fluorophenyl | 85 | 5.2 |
| 1b | 3-Chlorophenyl | 120 | 8.9 |
| 1c | 4-Methoxyphenyl | 250 | 15.8 |
| 1d | 3-Aminophenyl | 55 | 2.1 |
| 1e | Cyclohexyl | 550 | > 50 |
| 1f | Pyridin-3-yl | 70 | 4.5 |
SAR Analysis:
-
Electronic Effects: The introduction of an electron-withdrawing fluorine at the para-position of the phenyl ring (Compound 1a ) improves potency compared to the unsubstituted phenyl (Lead-1). Conversely, an electron-donating methoxy group (Compound 1c ) is detrimental to activity. This suggests that the electronic nature of the R group plays a significant role in binding.
-
Hydrogen Bonding: The presence of a basic amine in the meta-position (Compound 1d ) leads to a significant increase in potency, likely due to the formation of a new hydrogen bond with a key residue in the kinase active site.
-
Steric and Hydrophobic Interactions: Replacing the aromatic ring with a non-planar cyclohexyl group (Compound 1e ) results in a dramatic loss of activity, indicating that a planar, aromatic system is preferred for optimal hydrophobic or π-stacking interactions.
-
Heteroaromatic Rings: The incorporation of a pyridine ring (Compound 1f ) maintains good potency, suggesting that heteroaromatic systems are well-tolerated and can be used to modulate properties like solubility and metabolic stability.
Diagram: Key Interaction Points in a Kinase Active Site
Caption: A schematic representation of the binding of a 2-amido-7H-pyrrolo[2,3-d]pyrimidine inhibitor within a generic kinase ATP-binding pocket.
Advanced Applications: Bioisosteric Replacement
The carboxylic acid of the core scaffold can also be replaced with various bioisosteres to further modulate the physicochemical and pharmacokinetic properties of the resulting compounds.[7] Bioisosteres are chemical groups that have similar steric and electronic properties and can elicit a similar biological response.
Common bioisosteres for carboxylic acids include:
-
Tetrazoles: These are acidic heterocycles that can mimic the charge and hydrogen bonding capabilities of a carboxylic acid but often have improved metabolic stability and cell permeability.
-
Acylsulfonamides: This group can also act as a carboxylic acid mimic, offering a different geometric and electronic profile.
-
Hydroxamic acids: These can serve as effective bioisosteres and may also introduce metal-chelating properties.
The exploration of bioisosteric replacements for the 2-carboxylic acid group represents a more advanced stage of lead optimization, allowing for the fine-tuning of ADME (absorption, distribution, metabolism, and excretion) properties while maintaining or even enhancing biological activity.
Conclusion
This compound is a highly valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its strategic importance lies in the provision of a convenient and reactive handle at the C2 position of a privileged scaffold, enabling the rapid and systematic generation of compound libraries for SAR studies. By leveraging robust synthetic protocols, such as amide coupling, and a deep understanding of the resulting structure-activity relationships, researchers can efficiently navigate the chemical space to identify potent and selective lead candidates for further development. The principles and protocols outlined in this application note provide a solid foundation for any drug discovery program focused on the development of next-generation kinase inhibitors.
References
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MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
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Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]
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PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
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IJSRED. (n.d.). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Retrieved from [Link]
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Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from [Link]
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PubMed. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
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PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of tricyclic 7-deazapurines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Retrieved from [Link]
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Application Note: High-Purity Isolation of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Introduction
7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its scaffold is a constituent of numerous compounds investigated for therapeutic applications, including as kinase inhibitors. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact biological activity, and complicate the interpretation of research data. This application note provides a comprehensive guide to the analytical techniques and detailed protocols for the purification of this compound, ensuring high-purity material suitable for downstream applications in research and development.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound and its potential impurities is fundamental to developing effective purification strategies.
Physicochemical Properties
| Property | Estimated Value/Information | Impact on Purification |
| Molecular Formula | C₇H₅N₃O₂ | - |
| Molecular Weight | 163.13 g/mol | - |
| pKa | Carboxylic Acid: ~3.5 - 4.5Pyrrole N-H: ~16-17 | The acidic nature of the carboxylic group is the primary handle for purification. Its pKa dictates the pH for effective extraction and crystallization. The pyrrole proton is significantly less acidic and generally not ionized under typical purification conditions. |
| Solubility | Poorly soluble in water at acidic and neutral pH. Soluble in aqueous base. Soluble in polar aprotic solvents (e.g., DMSO, DMF). Moderately soluble in lower alcohols (e.g., methanol, ethanol), especially upon heating.[1] | Solubility characteristics guide the choice of solvents for crystallization, extraction, and chromatographic separations. The significant change in water solubility with pH is a key principle for purification. |
| Stability | Generally stable under neutral conditions. Susceptible to degradation under harsh acidic or basic conditions and prolonged exposure to high temperatures.[2] | Purification methods should avoid extreme conditions to prevent degradation of the target compound. Forced degradation studies can help identify potential degradation products.[3][4][5][6] |
Note: The pKa and detailed solubility are estimated based on the properties of similar heterocyclic carboxylic acids.[1][7][8] Experimental determination is recommended for precise method development.
Potential Impurity Profile
Impurities in this compound typically arise from the synthetic route. A common synthetic pathway involves the hydrolysis of a corresponding ester precursor (e.g., methyl or ethyl ester).
Common Impurities:
-
Starting Materials: Unreacted ester precursor (e.g., methyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate).
-
By-products of Synthesis: Incomplete hydrolysis products, or by-products from the synthesis of the pyrrolopyrimidine core.
-
Degradation Products: As identified through forced degradation studies, these may include products of decarboxylation or ring opening under harsh conditions.[2][3]
Purification Strategies
A multi-step purification strategy is often necessary to achieve high purity. The following sections detail the most effective techniques.
pH-Mediated Aqueous Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities.
Principle: At a pH above its pKa, the carboxylic acid is deprotonated to its highly water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer to a pH below the pKa will precipitate the purified carboxylic acid.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Basification: Extract the organic solution with an aqueous solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃). The pH of the aqueous phase should be > 6.
-
Separation: Separate the aqueous layer containing the sodium salt of the target compound.
-
Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M hydrochloric acid (HCl) with stirring until the pH is ~2.
-
Precipitation and Isolation: The purified this compound will precipitate out of solution. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Caption: Workflow for purification via pH-mediated extraction.
Recrystallization
Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the target compound.
Principle: The crude material is dissolved in a hot solvent in which it is highly soluble. Upon cooling, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor.
Solvent Selection:
The choice of solvent is critical. Ideal solvents should:
-
Have a high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.
-
Not react with the target compound.
-
Have a boiling point that is not excessively high to allow for easy removal.
-
Dissolve impurities well at all temperatures or not at all.
Recommended Solvent Systems:
-
Ethanol/Water
-
Methanol/Water
-
Dioxane/Water
Protocol:
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: Slowly add the anti-solvent (e.g., water) to the hot solution until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Preparative High-Performance Liquid Chromatography (HPLC)
For the highest purity material, preparative HPLC is the method of choice.
Principle: The crude mixture is injected onto a chromatography column, and the components are separated based on their differential partitioning between the mobile phase and the stationary phase.
Protocol:
-
Column: A reversed-phase C18 column is typically effective.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is commonly used. The acidic modifier ensures that the carboxylic acid is in its neutral form, leading to better retention and peak shape. A typical gradient might be from 5% to 95% acetonitrile over 20-30 minutes.[2][9][10]
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., ~254 nm or ~280 nm).
-
Fraction Collection: Collect the fractions corresponding to the main peak of the target compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: General workflow for preparative HPLC purification.
Analytical Methods for Purity Assessment
Once purified, the purity of this compound must be confirmed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for this class of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures protonation of the carboxylic acid for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | A general-purpose gradient to elute a range of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Wavelengths where the pyrrolopyrimidine core typically absorbs. |
| Injection Volume | 10 µL | Standard injection volume. |
Validation:
The analytical method should be validated according to ICH guidelines to ensure it is fit for purpose.[11][12][13][14][15] Key validation parameters include:
-
Specificity: The ability to detect the analyte in the presence of impurities and degradants.
-
Linearity: The linear relationship between concentration and detector response.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and for identifying any structurally related impurities.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), provides accurate mass information, which is crucial for confirming the identity of the target compound and for characterizing unknown impurities.
Conclusion
The purification of this compound to a high degree of purity is achievable through a systematic approach that combines pH-mediated extraction, recrystallization, and, when necessary, preparative HPLC. The choice of methods will depend on the initial purity of the crude material and the required final purity. Robust analytical methods, particularly HPLC, are essential for monitoring the purification process and for certifying the purity of the final product. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to obtain high-quality this compound for their research and development activities.
References
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH Guidelines for Analytical Validation. Scribd. [Link]
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC - NIH. [Link]
-
Quality Guidelines. ICH. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. [Link]
-
Analytical method validation as per ich and usp. Slideshare. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):154-159. JOCPR. [Link]
-
(PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Full article: Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves Abstract:. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. ResearchGate. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
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- 2. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ajrconline.org [ajrconline.org]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. ijrrjournal.com [ijrrjournal.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yields in 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a user-friendly question-and-answer format. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome common synthetic challenges and optimize your reaction yields.
Introduction to the Synthetic Challenge
7H-Pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, including kinase inhibitors and antiviral agents. The introduction of a carboxylic acid group at the C2 position provides a versatile handle for further functionalization. However, the synthesis of this compound can be challenging, often plagued by low yields, side reactions, and purification difficulties. This guide will focus on a common and effective synthetic strategy: the regioselective lithiation and carboxylation of a protected 7H-pyrrolo[2,3-d]pyrimidine precursor.
General Synthetic Pathway
A widely employed strategy for the synthesis of this compound involves a multi-step sequence starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The key steps include:
-
Protection of the N7 position: This is crucial to prevent side reactions and direct the subsequent functionalization to the desired C2 position.
-
Regioselective lithiation at C2: This step utilizes a strong base to deprotonate the C2 position, creating a reactive organolithium intermediate.
-
Carboxylation: The organolithium intermediate is quenched with carbon dioxide to install the carboxylic acid group.
-
Deprotection: The protecting group at the N7 position is removed to yield the final product.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Yield or No Reaction During N7-Protection
Question: I am attempting to protect the N7 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with SEM-Cl and sodium hydride, but I am observing a low yield of the protected product and a significant amount of starting material remains. What could be the issue?
Answer: This is a common problem that can often be traced back to the quality of the reagents and the reaction conditions.
-
Causality: The N7 proton of the pyrrole ring is acidic, but the reaction with an electrophile like SEM-Cl requires a strong base to generate the corresponding anion. The efficiency of this deprotonation is critical for the success of the protection step.
-
Troubleshooting Steps:
-
Check the Quality of Sodium Hydride (NaH): NaH is a highly reactive solid that can be deactivated by moisture. Use freshly opened NaH or wash the commercially available dispersion (typically in mineral oil) with dry hexanes to remove the oil and any surface oxidation before use.
-
Ensure Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. The presence of water will quench the NaH and the pyrrole anion, preventing the reaction.
-
Solvent Choice: While THF is a common solvent for this reaction, DMF can sometimes improve the solubility of the starting material and the intermediate sodium salt, leading to better yields.
-
Reaction Temperature: The deprotonation with NaH is typically performed at 0 °C to control the initial exotherm, followed by warming to room temperature to ensure complete reaction. Insufficient reaction time or temperature can lead to incomplete conversion.
-
Order of Addition: Add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine solution slowly to the NaH suspension to maintain control over the hydrogen gas evolution. After the gas evolution ceases, add the SEM-Cl.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| NaH | 1.1 eq | 1.2 - 1.5 eq | Ensures complete deprotonation, accounting for any deactivation. |
| Solvent | Anhydrous THF | Anhydrous DMF | Improved solubility of starting material and intermediates. |
| Temperature | 0 °C to RT | 0 °C for NaH addition, then RT for SEM-Cl addition | Better control over the reaction and ensures completion. |
Issue 2: Poor Regioselectivity or Low Yield in the Lithiation Step
Question: I am trying to perform a lithiation at the C2 position of my N7-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine using LDA, but I am getting a complex mixture of products and a low yield of the desired carboxylated product after quenching with CO2. What is going wrong?
Answer: Regioselective lithiation of the pyrrolo[2,3-d]pyrimidine core can be challenging. The position of lithiation is influenced by the directing ability of substituents and the reaction conditions. While the N7-protecting group and the pyrimidine nitrogen atoms can direct lithiation, side reactions are possible.
-
Causality: The acidity of the protons on the pyrrole ring can be similar, leading to a mixture of lithiated species. Furthermore, the organolithium intermediate can be unstable, leading to decomposition.
-
Troubleshooting Steps:
-
Choice of Base and Equivalents: Lithium diisopropylamide (LDA) is a common choice for this transformation. Using an excess of LDA (1.5-2.0 equivalents) can help drive the deprotonation to completion. The freshness of the LDA solution is also critical.[1]
-
Strict Temperature Control: This reaction must be carried out at a very low temperature, typically -78 °C (dry ice/acetone bath), to prevent decomposition of the lithiated intermediate and to ensure high regioselectivity. Allowing the reaction to warm up, even for a short period, can lead to side reactions.
-
Use of Additives: The addition of a coordinating agent like bis(2-dimethylaminoethyl)ether can stabilize the lithiated intermediate, leading to higher yields and improved regioselectivity.[1]
-
Slow Addition of Base: Add the LDA solution dropwise to the solution of the protected pyrrolopyrimidine at -78 °C to maintain a low temperature and prevent localized heating.
-
Quenching with CO2: After the lithiation is complete, quench the reaction by bubbling dry CO2 gas through the solution or by pouring the reaction mixture onto a large excess of crushed dry ice. This ensures that the carboxylation is efficient and minimizes the formation of side products from reaction with atmospheric moisture.
-
Sources
Technical Support Center: Overcoming Solubility Challenges with 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid
Welcome to the technical support guide for 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this valuable heterocyclic building block. Our goal is to provide not just protocols, but a foundational understanding of the compound's behavior, enabling you to rationally design experiments and troubleshoot challenges effectively.
Section 1: Understanding the Molecule - A Physicochemical Profile
Successful solubilization begins with understanding the inherent properties of the molecule. This compound is a bifunctional molecule, and its solubility is governed by the interplay between its acidic carboxylic group and its relatively nonpolar, planar pyrrolopyrimidine core.
The primary challenge arises from strong intermolecular hydrogen bonding in the solid state (via the carboxylic acid and N-H groups) and the hydrophobic nature of the fused ring system, which leads to low intrinsic solubility in neutral aqueous media.
| Property | Assessment | Implication for Solubility |
| Molecular Formula | C₇H₅N₃O₂ | Low molecular weight, but rich in hydrogen bond donors and acceptors. |
| Molecular Weight | ~163.13 g/mol | Favorable for initial solubility considerations. |
| Key Functional Groups | Carboxylic Acid (-COOH), Pyrrole (N-H), Pyrimidine | The carboxylic acid is the key handle for pH-mediated solubilization. The N-H groups contribute to hydrogen bonding and potential polymorphism. |
| Predicted Behavior | Weak Acid | Expected to be poorly soluble at acidic to neutral pH. Solubility will dramatically increase at basic pH as the carboxylic acid deprotonates to the highly polar carboxylate anion (-COO⁻).[1][2] |
| Polar Surface Area (TPSA) | High (estimated) | Suggests potential for good hydrogen bonding with polar solvents once the crystal lattice is disrupted. |
| LogP | Moderate (estimated) | Indicates a balance of lipophilic and hydrophilic character, suggesting solubility in polar organic solvents is likely. |
Section 2: General Troubleshooting Workflow
When facing solubility issues, a systematic approach is crucial. This workflow guides you from the simplest and most common techniques to more advanced strategies.
Caption: A systematic workflow for troubleshooting the solubility of this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). Why?
Answer: This is the most common issue and is expected based on the molecule's structure. At neutral pH, the carboxylic acid group (-COOH) is largely in its protonated, neutral form.[2] This form is significantly less polar than its deprotonated (anionic) counterpart. The energy required to break the strong hydrogen bonds in the compound's crystal lattice is not compensated by the weak interactions with water molecules, leading to very low solubility.
Q2: What is the best starting solvent for this compound?
Answer: For initial experiments and creating concentrated stock solutions, polar aprotic solvents are your best choice. We recommend starting with:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents are effective at disrupting the hydrogen bonding network of the solid compound. From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. Be mindful of the final solvent concentration in your assay, as high levels of organic solvents can affect biological systems.[3]
Q3: How does pH adjustment work, and what is the underlying principle?
Answer: The principle is a classic acid-base equilibrium. The carboxylic acid group has a specific acid dissociation constant (pKa).
-
Below the pKa: The compound is mostly in its neutral, poorly soluble -COOH form.
-
Above the pKa: The compound loses a proton to become the anionic carboxylate (-COO⁻). This ionic form is much more polar and readily interacts with water molecules, leading to a significant increase in solubility.[1][4]
Therefore, by raising the pH of the aqueous medium with a base (like NaOH or KOH), you shift the equilibrium towards the soluble carboxylate form. A general rule of thumb is that for full solubilization of a carboxylic acid, the pH should be at least 1.5 to 2 units above its pKa.[5]
Q4: My compound dissolves in DMSO, but crashes out when I dilute it into my aqueous buffer. What should I do?
Answer: This phenomenon occurs when the dilution pushes the compound's concentration above its thermodynamic solubility limit in the final mixed-solvent system. The initial clear solution in DMSO was stable, but the aqueous environment cannot support that concentration.
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be too high for the final assay conditions. Try a more dilute solution.
-
Increase the Final DMSO Concentration: If your assay can tolerate it, a higher percentage of DMSO (e.g., 1-5%) in the final solution can help maintain solubility.
-
Use a pH-Adjusted Buffer: Instead of diluting into a neutral buffer, dilute the DMSO stock into a buffer that is already basic (e.g., pH 9.0). This ensures the compound immediately converts to its more soluble anionic form.
Q5: What are co-solvents and how can they help?
Answer: Co-solvents are water-miscible organic solvents that, when added to water, change the polarity of the solvent system.[6][7] They essentially make the aqueous environment more "organic-like," which helps to solubilize poorly water-soluble compounds.[8][9] This can be a powerful technique if pH modification is not suitable for your experiment.
Common Co-solvents for Preclinical Formulations:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG-400)
-
Glycerol
These are often used in combination to achieve the desired solubility and toxicological profile.[10]
Q6: How can I accurately measure the solubility of my compound batch?
Answer: The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method .[5][11] This involves adding an excess of the solid compound to the solvent of interest, agitating it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached, and then separating the undissolved solid (by centrifugation or filtration). The concentration of the dissolved compound in the resulting saturated supernatant is then quantified, typically by a sensitive and specific analytical method like HPLC-UV.[12]
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a standard 10 mM stock solution for serial dilution.
Materials:
-
This compound (MW: ~163.13 g/mol )
-
High-purity DMSO
-
Analytical balance, vortex mixer, sonicator
Procedure:
-
Calculation: To make 1 mL of a 10 mM solution, weigh out 1.63 mg of the compound.
-
Weighing: Accurately weigh the compound into a clean, dry microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL for 1.63 mg).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If solids remain, place the vial in a bath sonicator for 5-10 minutes.
-
Gentle warming (to 30-40°C) can be applied if necessary, but check for compound stability first.
-
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Scientist's Note: Always use high-purity, anhydrous DMSO. Water in the DMSO can significantly lower the solubility of hydrophobic compounds.
Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
Objective: To dissolve the compound directly in an aqueous medium by forming its salt.
Caption: Step-by-step workflow for aqueous solubilization via pH adjustment.
Detailed Steps:
-
Suspension: Weigh the compound into a suitable container. Add approximately 80% of the final required volume of water or a non-pH-sensitive buffer. Vortex to create a slurry.
-
Titration: While stirring or vortexing, add a dilute solution of a strong base (e.g., 0.1 M NaOH) drop-by-drop.
-
Equilibration: After each addition, allow the suspension to mix for 1-2 minutes. Sonication can accelerate the process.
-
Observation: Continue adding base until the entire solid has dissolved and the solution is clear.
-
Final Volume: Once dissolved, add water to bring the solution to its final target volume and concentration.
-
pH Check: Measure the final pH of the solution. This is the minimum pH required for solubility at this concentration. If your experiment requires a different pH, you may need to carefully back-titrate with dilute acid, but be aware that the compound may precipitate if you go below its solubility threshold.
Trustworthiness Check: A self-validating aspect of this protocol is to let the final solution sit at room temperature for 1-2 hours. If no precipitation occurs, it indicates that the solution is thermodynamically stable under these conditions.
References
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Available at: [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Prajapati, R., & Patel, D. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis. Available at: [Link]
-
Bermejo, M., & Avdeef, A. (2020). A review of methods for solubility determination in biopharmaceutical drug characterisation. Advanced Drug Delivery Reviews. Available at: [Link]
-
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly.com. Available at: [Link]
-
Al-Obaidi, H., & Buckle, M. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]
-
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]
-
Glomme, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available at: [Link]
-
Pearson Education. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson. Available at: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Koudelakova, V., et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Applied and Environmental Microbiology. Available at: [Link]
-
ScienceDirect. Co-solvent: Significance and symbolism. ScienceDirect. Available at: [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing Reaction Conditions for 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical heterocyclic building block. The 7H-pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind key procedural steps.
Structural Overview and Synthetic Strategy
This compound is a key intermediate for further chemical elaboration. Its synthesis can be approached through two primary strategies, each with its own set of challenges and optimization parameters.
DOT Script for Synthetic Strategies Overview
Caption: Overview of primary synthetic routes to the target molecule.
Strategy A: De Novo Synthesis via Hemetsberger-Knittel Reaction
The Hemetsberger-Knittel synthesis is a powerful method for constructing the indole or azaindole nucleus, which forms the core of the 7H-pyrrolo[2,3-d]pyrimidine system.[3] This thermal decomposition of a 3-aryl-2-azido-propenoic ester typically provides the corresponding indole-2-carboxylic ester.[3]
Frequently Asked Questions (FAQs) for Hemetsberger-Knittel Synthesis
Q1: My Hemetsberger-Knittel reaction is giving a low yield of the desired ethyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate. What are the likely causes?
A1: Low yields in this reaction are common and can often be attributed to several factors:
-
Reaction Temperature: The thermal decomposition of the azido-propenoic ester is temperature-sensitive. For azaindoles, higher temperatures and shorter reaction times are often more effective than for standard indoles.[4] However, excessive heat can lead to decomposition and the formation of tarry byproducts.
-
Solvent Choice: High-boiling, inert solvents such as xylene, toluene, or diphenyl ether are typically used to achieve the necessary reaction temperature. The choice of solvent can influence the reaction rate and side product formation.
-
Purity of Starting Materials: The precursor, the 2-azido-propenoic ester, can be unstable.[3] Impurities can catalyze decomposition pathways that do not lead to the desired cyclization. Ensure the precursor is pure and used promptly after synthesis.
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the degradation of the product. The reaction should be monitored by TLC or LC-MS to determine the optimal endpoint.
Q2: I am observing significant decomposition of my starting material and the formation of a dark, insoluble residue. How can I mitigate this?
A2: Decomposition is a common issue, particularly with electron-deficient aromatic precursors.[4]
-
Optimize Temperature and Reaction Time: Carefully screen a range of temperatures. It has been observed that for some azaindole syntheses, there is a minimum temperature below which only decomposition occurs.[4] Microwave-assisted synthesis can be an effective technique to rapidly reach the target temperature and reduce the overall reaction time, often leading to cleaner reactions and higher yields.[5]
-
Inert Atmosphere: While the reaction is primarily a thermal decomposition, performing it under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.
Q3: Are there alternative methods to improve the efficiency of the Hemetsberger-Knittel reaction?
A3: Yes, modern techniques have been applied to this classic reaction:
-
Microwave Chemistry: As mentioned, microwave irradiation can provide rapid and uniform heating, often leading to significantly reduced reaction times and improved yields.[5]
-
Flow Chemistry: Continuous flow reactors offer precise control over temperature and residence time, which can be beneficial for optimizing this sensitive reaction and improving its scalability.
Troubleshooting Guide: Hemetsberger-Knittel Reaction
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Formation | Reaction temperature is too low or too high. | Systematically screen temperatures in 10°C increments. For azaindoles, temperatures may need to be higher than for carbocyclic analogues.[4] |
| Purity of the azido-propenoic ester is low. | Purify the precursor by chromatography or recrystallization immediately before use. Its instability can lead to poor outcomes.[3] | |
| Significant Tar/Polymer Formation | Reaction time is too long. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or the product concentration plateaus. |
| Oxidative side reactions. | Ensure the reaction is conducted under a strictly inert atmosphere (N₂ or Ar). | |
| Inconsistent Results | Inconsistent heating in a conventional oil bath. | Consider using a microwave reactor for more uniform and reproducible heating.[5] |
| Variable quality of starting materials. | Source high-purity starting materials and handle the azido-propenoic ester with care, as it can be thermally and shock-sensitive. |
Illustrative Experimental Protocol: Synthesis of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
This is a representative protocol and may require optimization for specific substrates.
-
Preparation of the Azido-Propenoic Ester:
-
To a solution of the appropriate pyrimidine-4-carbaldehyde (1 equivalent) and ethyl azidoacetate (1.1 equivalents) in ethanol at 0 °C, add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
-
-
Hemetsberger-Knittel Cyclization:
-
Dissolve the purified azido-propenoic ester in a high-boiling solvent such as xylene (0.1 M solution).
-
Heat the solution to reflux (approximately 140 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the product spot. This may take from 30 minutes to several hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield ethyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.
-
DOT Script for Hemetsberger-Knittel Workflow
Caption: Workflow for the Hemetsberger-Knittel synthesis of the precursor ester.
Strategy B: Hydrolysis of an Ester or Nitrile Precursor
A common and often more straightforward approach to this compound is the hydrolysis of a suitable precursor, such as an ethyl ester or a nitrile at the 2-position. Alkaline hydrolysis is generally preferred as it is an irreversible process.[6]
Frequently Asked Questions (FAQs) for Hydrolysis
Q1: My alkaline hydrolysis of ethyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is incomplete, even after prolonged reaction times. What can I do?
A1: Incomplete hydrolysis can be due to several factors:
-
Insufficient Base: Ensure at least a stoichiometric amount of base (e.g., NaOH or LiOH) is used. Often, using a significant excess (2-5 equivalents) is beneficial to drive the reaction to completion.
-
Low Temperature: While room temperature hydrolysis is sometimes possible, heating is often required to increase the reaction rate. Refluxing in a mixture of an alcohol and water is a common practice.
-
Poor Solubility: The starting ester may have poor solubility in the aqueous base. Adding a co-solvent such as methanol, ethanol, or THF can create a homogeneous solution and facilitate the reaction.[7]
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) in cases of sterically hindered or electron-poor esters due to the smaller size of the lithium cation.
Q2: After acidification of the reaction mixture, I get a very low yield of the precipitated carboxylic acid. Where could my product have gone?
A2: Low recovery of the product after acidification can be due to:
-
Product Solubility: The carboxylic acid may have some solubility in the aqueous acidic solution. Cooling the mixture on an ice bath before filtration can help to maximize precipitation. If the product is still soluble, extraction with an organic solvent like ethyl acetate may be necessary.
-
Decarboxylation: Pyrrole-2-carboxylic acids can be susceptible to decarboxylation, especially under acidic conditions and with heating.[8] While this is more of a concern with strongly acidic conditions, it's a possibility if the acidification step is performed at elevated temperatures.
-
Incomplete Precipitation: The pH of the solution after acidification is crucial. The product will only fully precipitate when the pH is at or below its pKa. Ensure you have added enough acid to bring the pH to around 2-3.
Q3: I am concerned about potential side reactions during hydrolysis. What should I look out for?
A3: The primary side reaction of concern is decarboxylation.[8] To minimize this risk:
-
Use Alkaline Hydrolysis: Saponification under basic conditions is generally less prone to causing decarboxylation of the resulting carboxylate salt.
-
Avoid Excessive Heat During Workup: After the hydrolysis is complete and the solution is basic, avoid prolonged heating. During the acidification step, perform it at a low temperature (e.g., 0 °C) and do not heat the acidic mixture.
Troubleshooting Guide: Alkaline Hydrolysis
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Incomplete Hydrolysis | Insufficient base or low temperature. | Increase the equivalents of base (LiOH, NaOH) to 3-5 eq. and heat the reaction to reflux. |
| Poor solubility of the ester. | Add a co-solvent like THF or MeOH to create a homogeneous solution.[7] | |
| Low Product Recovery | Product is soluble in the aqueous layer. | Cool the acidified mixture to 0 °C before filtration. If necessary, extract the aqueous layer with ethyl acetate or another suitable organic solvent. |
| Incomplete precipitation. | Ensure the pH is adjusted to ~2-3 with a suitable acid (e.g., 1M HCl) to fully protonate the carboxylate. | |
| Product Decomposition | Decarboxylation during acidic workup. | Perform the acidification step at 0 °C and avoid any heating of the acidic mixture.[8] |
| Difficulty in Purification | Residual starting material. | Ensure the hydrolysis has gone to completion by TLC or LC-MS before starting the workup. If necessary, extend the reaction time or increase the temperature. |
Detailed Experimental Protocol: Alkaline Hydrolysis of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
-
Saponification:
-
Dissolve ethyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (1 equivalent) in a mixture of THF and water (e.g., a 2:1 ratio).
-
Add lithium hydroxide monohydrate (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is no longer detectable (typically 2-16 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.
-
Slowly add 1M HCl with stirring to adjust the pH to ~2-3. A precipitate should form.
-
Continue stirring the cold slurry for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then a small amount of a non-polar solvent like hexane to aid in drying.
-
Dry the product under vacuum to obtain this compound.
-
DOT Script for Hydrolysis Workflow
Caption: Workflow for the hydrolysis of the precursor ester to the final product.
Purification and Characterization
The final purity of this compound is crucial for its use in subsequent reactions.
-
Recrystallization: If the crude product from hydrolysis is not sufficiently pure, recrystallization can be an effective purification method. Suitable solvent systems often include ethanol/water or dioxane/water mixtures.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the chemical structure and check for residual starting materials or solvents.
-
LC-MS: To assess purity and confirm the molecular weight.
-
Melting Point: As a further indicator of purity.
-
References
-
Baran, P. S. (n.d.). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab. Retrieved from [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved from [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives in the synthesis of a novel heterocyclic system 2a,5a,7-triazaacenaphthylene. (n.d.). ResearchGate. Retrieved from [Link]
-
The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. (2005). ACS Publications. Retrieved from [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Hemetsberger indole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Hemetsberger Indole Synthesis. (2016). ResearchGate. Retrieved from [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. Retrieved from [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (2007). Google Patents.
-
Rapid and easy access to indoles via microwave-assisted Hemetsberger–Knittel synthesis. (2008). ResearchGate. Retrieved from [Link]
-
Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. (2009). National Center for Biotechnology Information. Retrieved from [Link]
-
7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (2024). International Journal of Scientific Research and Engineering Development. Retrieved from [Link]
-
Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. (1987). ResearchGate. Retrieved from [Link]
-
Ester Reactions Summary and Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Reaction Pathways and Energy Barriers for Alkaline Hydrolysis of Carboxylic Acid Esters in Water Studied by a Hybrid Supermolecule-Polarizable Continuum Approach. (2013). ResearchGate. Retrieved from [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). National Center for Biotechnology Information. Retrieved from [Link]
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. (2019). ChemRxiv. Retrieved from [Link]
- Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds. (2017). Google Patents.
-
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Microwave Assisted hydrolysis of Meldrum'S Acid Derivatives and decarboxylation of Derived Malonic Acids. (2000). ResearchGate. Retrieved from [Link]
-
Reaction Pathways and Energy Barriers for Alkaline Hydrolysis of Carboxylic Acid Esters in Water Studied by a Hybrid Supermolecule-Polarizable Continuum Approach. (2013). The Journal of Physical Chemistry B. Retrieved from [Link]
Sources
- 1. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 4. The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold, which is a key component in many biologically active compounds.[1][2][3][4][5][6][7][8] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your synthetic protocols.
I. Troubleshooting Guide: Common Side Reactions & Solutions
This section details specific experimental issues, explains the underlying chemical principles, and offers validated solutions to get your synthesis back on track.
Issue 1: Low Yield or Failure in the Final Saponification Step
Q: I am attempting to hydrolyze ethyl 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate to the corresponding carboxylic acid using standard LiOH or NaOH conditions, but I am observing very low yields of the desired product. What is causing this, and how can I improve the conversion?
A: This is a frequent challenge. The pyrrolo[2,3-d]pyrimidine core can be susceptible to degradation under harsh basic conditions. The primary side reactions are decomposition of the heterocyclic ring system and potential hydrolysis of other functional groups if present.
Causality Explained: The electron-withdrawing nature of the pyrimidine ring makes the pyrrole ring sensitive to nucleophilic attack, especially at elevated temperatures. Strong bases can lead to ring-opening or other undesired transformations.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Begin the hydrolysis at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.
-
Use a Milder Base: Consider using a weaker base such as potassium carbonate (K₂CO₃) in a mixed solvent system like methanol/water. This can be effective for hydrolysis without causing significant degradation.
-
Optimize Stoichiometry: Use a minimal excess of the base (e.g., 1.1 to 1.5 equivalents). A large excess of a strong base is often detrimental.
-
Monitor Closely: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent product degradation.
-
Alternative Hydrolysis Conditions: Some literature suggests that hydrolysis of methyl esters can be more favorable in terms of purification.[9] If you have the option to synthesize the methyl ester, this may provide a cleaner conversion to the carboxylic acid.[9]
Workflow for Optimized Saponification:
Caption: Optimized workflow for the saponification of the ethyl ester.
Issue 2: Unwanted Decarboxylation of the Final Product
Q: During purification or upon storage, I am observing the formation of 7H-pyrrolo[2,3-d]pyrimidine as an impurity. Is this due to decarboxylation, and how can I prevent it?
A: Yes, the formation of 7H-pyrrolo[2,3-d]pyrimidine is a classic sign of decarboxylation. Pyrrole-2-carboxylic acids are known to be susceptible to decarboxylation, a process that can be catalyzed by acid and heat.[10]
Causality Explained: The mechanism often involves protonation of the pyrrole ring, which facilitates the loss of carbon dioxide.[10] This is particularly problematic in strongly acidic solutions or at elevated temperatures during work-up or purification.
Preventative Measures:
-
Avoid Strong Acids: During the work-up of the saponification reaction, use a milder acid for neutralization, such as citric acid or acetic acid, and avoid acidifying to a very low pH.
-
Temperature Control: Perform all purification steps, including solvent removal, at low temperatures. Use a rotary evaporator with a water bath set no higher than 40 °C.
-
Storage: Store the final product in a cool, dark, and dry place. For long-term storage, consider keeping it under an inert atmosphere (nitrogen or argon).
-
Purification Strategy: If using column chromatography, select a neutral solvent system if possible. If acidic modifiers are necessary, use them sparingly and remove them promptly from the purified fractions.
Issue 3: N-Alkylation at the Pyrrole Nitrogen (N7)
Q: I am performing a reaction on a substituent of the pyrimidine ring, but I am seeing evidence of a side reaction occurring at the N7 position of the pyrrole. How can I avoid this?
A: Unwanted N-alkylation or other reactions at the pyrrole nitrogen are common if this position is not protected. The N7-H is acidic and the nitrogen is nucleophilic, making it a reactive site.
Causality Explained: In the presence of a base, the N7 proton can be abstracted, generating a potent nucleophile that can react with electrophiles present in the reaction mixture. This can lead to a mixture of products and reduce the yield of the desired compound. In some syntheses, lower yields are observed when N-alkylation is performed before other steps like iodination.[11]
Protection Strategies:
-
Protecting Groups: The most effective way to prevent side reactions at N7 is to install a protecting group. Common protecting groups for the pyrrole nitrogen include:
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Removed with fluoride sources (e.g., TBAF) or acidic conditions. Hydrolysis of esters is often found to be most favorable after SEM deprotection.[9]
-
Boc (tert-Butoxycarbonyl): Can be removed with acid (e.g., TFA).
-
Ts (Tosyl): A robust protecting group, removable under reductive conditions or with strong base.
-
-
Choice of Base: If proceeding without a protecting group, the choice of base is critical. A non-nucleophilic, sterically hindered base like DBU or DIPEA may be less likely to promote N7-alkylation compared to smaller, more nucleophilic bases.
General Protection/Deprotection Workflow:
Caption: General workflow for using a protecting group on the N7 position.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core?
A1: A common and versatile starting material is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate allows for selective functionalization at the 2 and 4 positions of the pyrimidine ring.[12][13]
Q2: Are there any specific analytical techniques that are particularly useful for monitoring these reactions?
A2: Yes, a combination of techniques is recommended.
-
TLC (Thin Layer Chromatography): Excellent for rapid, qualitative monitoring of reaction progress.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Invaluable for identifying the masses of starting materials, intermediates, products, and byproducts, giving you a clear picture of what is happening in your reaction flask.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for structural confirmation of the final product and key intermediates. The disappearance of the N7-H proton signal in ¹H NMR is a clear indication of successful N-protection or N-alkylation.[2]
Q3: My final product is difficult to purify by column chromatography. Are there any alternative methods?
A3: If your carboxylic acid product is sufficiently crystalline, recrystallization can be a powerful purification technique to remove minor impurities. Common solvent systems for recrystallization of similar heterocyclic acids include ethanol/water, methanol, or ethyl acetate/hexanes. If the product is zwitterionic or highly polar, preparative HPLC may be necessary.
Q4: Can I use copper catalysis instead of palladium for cross-coupling reactions on the pyrrolo[2,3-d]pyrimidine core?
A4: Yes, recent literature has shown that copper-catalyzed coupling reactions can be a more environmentally benign and cost-effective alternative to palladium for certain transformations, such as the synthesis of substituted pyrrolo[2,3-d]pyrimidines from 5-bromopyrimidin-4-amines and alkynes.[1]
III. Data Summary Table
| Issue | Common Cause | Recommended Solution | Key Parameters to Control |
| Low Saponification Yield | Ring degradation under harsh basic conditions | Use milder base (K₂CO₃), lower temperature (0 °C to RT), and monitor closely. | Temperature, Base Equivalents, Reaction Time |
| Decarboxylation | Acid catalysis and/or heat | Avoid strong acids during workup, use low temperatures for solvent removal, and store properly. | pH, Temperature |
| Unwanted N7-Alkylation | Unprotected, nucleophilic pyrrole nitrogen | Use a protecting group (e.g., SEM, Boc) on the N7 position. | Presence of Electrophiles, Base Choice |
| Purification Challenges | High polarity of the carboxylic acid | Consider recrystallization or preparative HPLC. | Solvent System, pH |
References
- 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC - NIH. (n.d.).
- Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis. (n.d.).
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. (2023, May 16).
- Synthesis of 7-alkyl-4-amino-7H-pyrrolo-[2,3-d]pyrimidine-6-carboxylic acids. (n.d.).
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.).
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. (n.d.).
- Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed. (2019, December 1).
- Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk) - PubMed. (2019, July 1).
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009, October 1).
- Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed. (2009, August 26).
- This compound - PubChemLite. (n.d.).
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (n.d.).
- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents. (n.d.).
- CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents. (n.d.).
- 7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid | C7H5N3O2 | CID 57415818 - PubChem. (n.d.).
- Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed. (2023, January 5).
- 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxaldehyde - Echemi. (n.d.).
- 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | C7H5N3O2 | CID 57415851 - PubChem. (n.d.).
- Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | 107407-80-7 | HEA40780 - Biosynth. (n.d.).
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. (2023, January 3).
- 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem. (n.d.).
Sources
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- 3. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 13. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid stability and degradation issues
Welcome to the technical support center for 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research and development activities.
I. Understanding the Molecule: Inherent Stability and Potential Liabilities
7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] The addition of a carboxylic acid at the 2-position introduces a key functional group for molecular interactions but also a potential site for chemical instability. Understanding the inherent properties of this molecule is the first step in troubleshooting experimental issues.
The fused pyrrole and pyrimidine rings create an electron-rich aromatic system. While generally stable, this system can be susceptible to oxidation. The carboxylic acid group, being attached to this heteroaromatic core, presents a primary concern for decarboxylation, especially under thermal or photolytic stress.[5] Furthermore, as with many nitrogen-containing heterocycles, pH extremes can lead to hydrolytic degradation.
Below is a diagram illustrating the primary potential degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage, 2-8°C is acceptable. The compound can be sensitive to moisture, so storage in a desiccator is recommended.
Q2: I'm dissolving the compound in DMSO for my assays. What is its stability in solution?
A2: While DMSO is a common solvent, long-term storage in DMSO at room temperature is not recommended due to the potential for gradual degradation. For best results, prepare fresh solutions daily. If storage is necessary, aliquot the DMSO stock solution and store at -80°C. Avoid repeated freeze-thaw cycles. A simple stability test using HPLC can be performed to assess the stability of your compound in your specific experimental conditions.[5]
Q3: My compound is showing a loss of potency in my kinase assay over time. Could this be a stability issue?
A3: Yes, a loss of potency is a classic indicator of compound degradation. The primary suspect for this compound would be decarboxylation, which would remove the key interacting group, or oxidation of the heterocyclic core. It is crucial to run a stability-indicating analytical method to confirm the purity of the compound in your assay buffer under the exact assay conditions (temperature, light, and duration).
Q4: I see an increasing number of impurity peaks in my HPLC analysis of an older batch of the compound. What could these be?
A4: The appearance of new peaks suggests degradation. The most likely impurity is the decarboxylated product, 7H-pyrrolo[2,3-d]pyrimidine. Other possibilities include N-oxides or other oxidative degradants, especially if the compound has been exposed to light and air. To identify these, a forced degradation study coupled with mass spectrometry is necessary.
Q5: Are there any specific pH ranges I should avoid when working with this compound?
A5: While the pyrrolopyrimidine core is relatively stable, prolonged exposure to strongly acidic (pH < 2) or strongly basic (pH > 10) conditions, especially at elevated temperatures, can promote hydrolysis and potentially ring-opening. For most biological assays conducted at or near physiological pH (7.4), hydrolytic degradation is not a primary concern over typical experimental timelines.
III. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability-related issues.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or poor analytical results (e.g., variable peak areas, new peaks) | 1. Compound Degradation in Stock Solution: The compound may be unstable in the chosen solvent or under the storage conditions. 2. On-instrument Degradation: The compound might be degrading in the autosampler or on the analytical column. | 1. Prepare fresh stock solutions. Perform a time-course stability study of the stock solution by analyzing it at regular intervals (e.g., 0, 4, 8, 24 hours). 2. Use a cooled autosampler (4°C). Ensure the mobile phase is compatible and not overly acidic or basic. |
| Loss of biological activity in assays | 1. Degradation in Assay Buffer: The compound may be unstable under the specific pH, temperature, or light conditions of the assay. 2. Decarboxylation: Loss of the carboxylic acid group, which may be critical for binding to the target. | 1. Perform a stability study in the assay buffer. Incubate the compound in the buffer for the duration of the assay and analyze by HPLC/UPLC-MS. 2. Analyze the sample by LC-MS to look for a mass corresponding to the decarboxylated product. |
| Discoloration of solid compound or solutions | 1. Oxidation/Photodegradation: Exposure to air and/or light can lead to the formation of colored impurities. | 1. Store the solid compound and solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen) if possible. Re-purify the compound if necessary and confirm its identity. |
| Poor mass balance in forced degradation studies | 1. Formation of Volatile Degradants: Decarboxylation produces CO₂, which will not be detected by UV or MS. 2. Formation of Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore. 3. Degradants are not eluting from the column. | 1. Mass balance calculations should account for the possibility of CO₂ loss. 2. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. 3. Develop a more robust HPLC/UPLC method with a wider gradient range. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, in accordance with ICH guidelines.[6][7][8][9][10]
Objective: To generate a degradation profile for this compound under various stress conditions. A target degradation of 5-20% is ideal.[10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at 1 mg/mL in a 1:1 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate at room temperature (25°C) for 8 hours.
-
At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature (25°C) for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a vial.
-
Heat in an oven at 105°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a quartz cuvette) and solid compound to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
Analyze the samples after exposure. A control sample should be kept in the dark under the same temperature conditions.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating UPLC-MS method (see Protocol 2).
Caption: Workflow for the forced degradation study.
Protocol 2: Stability-Indicating UPLC-MS Method
Objective: To develop a UPLC-MS method capable of separating this compound from its potential degradation products.
-
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector.
-
Mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
PDA Detection: 210-400 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive and Negative (scan both to ensure detection of all species).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Scan Range: m/z 100-500.
-
For structural elucidation, perform MS/MS (fragmentation) analysis on the parent compound and any observed degradation peaks.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered a true stability-indicating method.
V. References
-
Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System. National Institutes of Health. --INVALID-LINK--
-
Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability. Benchchem. --INVALID-LINK--
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. --INVALID-LINK--
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. --INVALID-LINK--
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. --INVALID-LINK--
-
Forced Degradation Studies. MedCrave online. --INVALID-LINK--
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis. --INVALID-LINK--
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. --INVALID-LINK--
-
Decarboxylation. Wikipedia. --INVALID-LINK--
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. National Institutes of Health. --INVALID-LINK--
-
Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. PubMed. --INVALID-LINK--
-
Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed. --INVALID-LINK--
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. --INVALID-LINK--
-
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. PubMed. --INVALID-LINK--
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. --INVALID-LINK--
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. --INVALID-LINK--
-
Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Royal Society of Chemistry. --INVALID-LINK--
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. --INVALID-LINK--
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. --INVALID-LINK--
-
Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. ScienceDirect. --INVALID-LINK--
-
UPLC-MS-Based Procedures to Detect Prolyl-hydroxylase Inhibitors of HIF in Urine. MDPI. --INVALID-LINK--
-
Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. PubMed. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. sgs.com [sgs.com]
Technical Support Center: Troubleshooting Cell Permeability of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid Derivatives
Welcome to the technical support center for 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this class of compounds and encountering challenges related to cell permeability. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My potent this compound derivative shows low activity in cell-based assays. What is the likely cause?
A significant drop in activity when moving from a biochemical assay to a cell-based assay often points to poor cell permeability.[1] The compound may be a potent inhibitor of its target in a purified system, but if it cannot efficiently cross the cell membrane to reach its intracellular target, its cellular activity will be diminished. It is essential to experimentally assess the permeability of your compound to confirm this.
Q2: What are the key physicochemical properties that influence the cell permeability of these derivatives?
Several factors can contribute to the low permeability of small molecule inhibitors like the this compound derivatives:
-
High Polarity: A large number of polar atoms (oxygens and nitrogens) can hinder a molecule's ability to pass through the lipid bilayer of the cell membrane. The polar surface area (PSA) is a key metric; molecules with a PSA greater than 140 Ų tend to have poor membrane permeability.[2][3]
-
Low Lipophilicity: The molecule may not be soluble enough in the lipid environment of the cell membrane. A balance of lipophilicity (measured as LogP or LogD) is critical for effective membrane permeation.
-
High Molecular Weight: Larger molecules generally exhibit lower passive diffusion across the cell membrane.[4][5][6][7][8]
-
Charge: Molecules that are ionized at physiological pH (around 7.4) typically have reduced permeability. The carboxylic acid moiety in this series is likely to be deprotonated and negatively charged at this pH, which can be a major obstacle to passive diffusion.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can negatively impact permeability by increasing the energy required for the molecule to shed its water shell (desolvation) before entering the lipid bilayer.[4][5][6][7][8]
-
Efflux Transporter Substrate: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), which would reduce its intracellular concentration.[9][10][11][12]
Q3: How can I quickly assess if my compound's properties are within a favorable range for permeability?
A good starting point is to evaluate your compound against "Lipinski's Rule of Five".[4][5][6][7][8] This rule of thumb suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
While there are exceptions, this provides a useful initial assessment.[7]
Troubleshooting Guides
Issue 1: Unexpectedly Low Cellular Activity
If your this compound derivative has high biochemical potency but low cellular activity, a systematic approach is needed to identify the root cause.
Troubleshooting Workflow for Low Cellular Activity
Caption: Troubleshooting logic for low cell permeability.
Step 1: Assess Physicochemical Properties
Before embarking on extensive experimental work, computationally evaluate the key physicochemical properties of your derivative.
| Property | Guideline for Good Permeability | Rationale |
| Molecular Weight (MW) | < 500 Da | Smaller molecules generally have better passive diffusion.[4][5][6][7][8] |
| cLogP / LogD at pH 7.4 | 1 - 3 | A balance is needed: too low and the compound won't enter the lipid membrane; too high and it may get stuck. |
| Polar Surface Area (PSA) | < 140 Ų | High PSA correlates with poor membrane permeability.[2][3] For brain penetration, < 90 Ų is often required.[2] |
| Hydrogen Bond Donors | ≤ 5 | Fewer donors reduce the desolvation energy penalty.[4][5][6][7][8] |
| Hydrogen Bond Acceptors | ≤ 10 | Fewer acceptors reduce the desolvation energy penalty.[4][5][6][7][8] |
| pKa | Consider ionization at pH 7.4 | Ionized molecules have significantly lower passive permeability. The carboxylic acid in your scaffold is a key liability. |
Step 2: Experimentally Determine Passive Permeability (PAMPA Assay)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to assess a compound's passive diffusion across an artificial lipid membrane.[13][14][15] This assay helps to isolate passive permeability from the complexities of active transport and metabolism.[13][14]
Experimental Workflow for PAMPA Assay
Caption: Experimental workflow for the PAMPA assay.
Detailed Protocol: PAMPA Assay
-
Prepare Lipid Membrane Solution: Create a solution of a lipid, such as 1% lecithin in dodecane.[16]
-
Coat Donor Plate: Gently add the lipid solution to the filter of each well of a 96-well donor plate and allow the solvent to evaporate completely.
-
Prepare Compound Solutions: Dissolve the test compound in a suitable buffer (e.g., PBS at pH 7.4) to the desired concentration. A small amount of a co-solvent like DMSO (typically ≤1%) can be used to aid solubility.[16]
-
Load Plates: Add the compound solution to the donor wells and fresh buffer to the acceptor wells.
-
Incubate: Assemble the donor and acceptor plates and incubate at room temperature for a set period (e.g., 4-18 hours).[17]
-
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[C]A = Compound concentration in the acceptor well
-
[C]eq = Equilibrium compound concentration
-
Interpreting PAMPA Results
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Interpretation |
| > 10 | High | Likely to be well-absorbed passively. |
| 1 - 10 | Medium | May have moderate passive absorption. |
| < 1 | Low | Poor passive absorption is likely. |
If the PAMPA results show low permeability, it strongly suggests that the physicochemical properties of your compound are the primary barrier.
Step 3: Investigate Active Transport and Efflux (Caco-2 Permeability Assay)
If your compound shows moderate to high permeability in the PAMPA assay but still has low cellular activity, active efflux by transporters like P-glycoprotein (P-gp) could be the culprit.[18] The Caco-2 permeability assay, which uses a monolayer of human colon adenocarcinoma cells, is the gold standard for investigating this.[19][20][21] These cells form tight junctions and express key efflux transporters.[21]
Detailed Protocol: Caco-2 Bidirectional Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer.[19]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[19] A TEER value above 300 Ω·cm² is generally considered acceptable.[19]
-
Dosing:
-
Apical to Basolateral (A→B) Transport: Add the test compound to the apical (upper) chamber.
-
Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (lower) chamber.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, take samples from the receiver chamber and analyze the compound concentration by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Interpreting Caco-2 Results
-
Efflux Ratio > 2: This indicates that the compound is likely a substrate for an active efflux transporter.[19][21]
-
Low Recovery (<70%): If the total amount of compound recovered from both chambers is low, it could indicate issues with solubility, binding to the plate, or metabolism by the Caco-2 cells.[21]
To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor, such as verapamil.[19][20] A significant increase in A→B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate.
Medicinal Chemistry Strategies to Improve Permeability
If your troubleshooting experiments confirm that low permeability is the issue, several medicinal chemistry strategies can be employed:
-
Prodrug Approach: The carboxylic acid moiety is a major liability for permeability. Converting it to an ester prodrug can mask this polar, charged group, increasing lipophilicity and improving passive diffusion. The ester can then be cleaved by intracellular esterases to release the active carboxylic acid.
-
Optimize Lipophilicity: Systematically modify the structure to fine-tune the LogP/LogD into the optimal range of 1-3.
-
Reduce Polar Surface Area and Hydrogen Bonding:
-
Reduce Molecular Weight: If possible, simplify the structure to reduce its size.
-
Formulation Strategies: For compounds with poor aqueous solubility, formulation approaches such as using cyclodextrins, lipid-based formulations, or creating solid dispersions can improve the concentration of the drug available for absorption.[27][28][29][30]
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
bioaccess. Understanding the Lipinski Rule of Five in Drug Discovery. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
ACS Publications. Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5 | Journal of Medicinal Chemistry. [Link]
-
Wikipedia. Polar surface area. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
AZoLifeSciences. What is Lipinski's Rule of 5?. [Link]
-
ScienceDirect. Permeability enhancement techniques for poorly permeable drugs: A review. [Link]
-
Taylor & Francis. Lipinski's rule of five – Knowledge and References. [Link]
-
ACS Publications. How Big Is Too Big for Cell Permeability? | Journal of Medicinal Chemistry. [Link]
-
IRIS-AperTO. Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
PubMed. Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport. [Link]
-
PharmaInformatic. Lipinski´s Rule of 5. [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
ScholarWorks@UTEP. Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. [Link]
-
NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
ScienceDirect. P-glycoprotein-mediated drug efflux: Significance and symbolism. [Link]
-
ResearchGate. (PDF) P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. [Link]
-
ResearchGate. Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5 | Request PDF. [Link]
-
Royal Society of Chemistry. CHAPTER 5: Drug Efflux Transporters: P-gp and BCRP. [Link]
-
Technology Networks. pampa-permeability-assay.pdf. [Link]
-
Australian Prescriber. P-glycoprotein and its role in drug-drug interactions. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Unknown Source. Caco2 assay protocol. [Link]
-
ACS Publications. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
ResearchGate. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Request PDF. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Polar surface area - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Rule of 5 [pharmainformatic.com]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. P-glycoprotein-mediated drug efflux: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. benchchem.com [benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. enamine.net [enamine.net]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. iris.unito.it [iris.unito.it]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 29. researchgate.net [researchgate.net]
- 30. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid Based Inhibitors
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid based inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to mimic the adenine ring of ATP and bind to the hinge region of kinase domains.[1] However, this mimicry is also the root of a significant challenge: achieving selectivity across the highly conserved human kinome.[2] This guide offers practical, evidence-based solutions to common experimental hurdles, grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors?
A1: The majority of 7H-pyrrolo[2,3-d]pyrimidine derivatives function as ATP-competitive inhibitors.[3] Their core structure mimics the purine ring of ATP, enabling them to bind to the ATP-binding pocket of kinases and block the phosphorylation of substrate proteins. This class of inhibitors has been successfully developed to target a range of kinases, including Janus kinases (JAKs), spleen tyrosine kinase (Syk), and others implicated in cancer and inflammatory diseases.[4][5]
Q2: Why is achieving selectivity a major challenge with this class of inhibitors?
A2: The ATP-binding site is highly conserved across the more than 500 kinases in the human kinome.[2] Because 7H-pyrrolo[2,3-d]pyrimidine inhibitors target this conserved region, they often exhibit "off-target" binding to multiple kinases. This promiscuity can lead to undesirable side effects and complicate the interpretation of experimental results.[2][6] Therefore, a key goal in developing these inhibitors is to introduce chemical modifications that exploit subtle differences in the ATP-binding pockets of various kinases to enhance selectivity.[7]
Q3: What are the initial steps to assess the selectivity of a new 7H-pyrrolo[2,3-d]pyrimidine inhibitor?
A3: A common starting point is to perform a broad kinase panel screening.[8] Several commercial vendors offer services that test your compound against a large panel of kinases (often over 400) at a fixed concentration.[8] This provides a "snapshot" of your inhibitor's selectivity profile and identifies potential off-target interactions early in the discovery process. These screens typically utilize high-throughput biochemical assays, such as radiometric or fluorescence-based methods.[9][10]
Q4: What is the difference between inhibitor potency and selectivity?
A4: Potency refers to the concentration of an inhibitor required to produce a specific level of inhibition (e.g., IC50 value) against its intended target. Selectivity is a measure of an inhibitor's ability to discriminate between its intended target and other proteins, particularly other kinases. An inhibitor can be highly potent but not very selective, meaning it potently inhibits its target but also strongly inhibits other kinases. The ideal inhibitor is both highly potent against its target and highly selective, with minimal activity against other kinases.[11]
Troubleshooting Guides
Guide 1: My inhibitor shows broad off-target activity in a kinase panel screen. How can I improve its selectivity?
This is a common challenge. Several medicinal chemistry strategies can be employed to enhance selectivity. The choice of strategy often depends on the structural information available for your target kinase and its off-targets.
Troubleshooting Steps & Solutions:
-
Exploit the "Gatekeeper" Residue:
-
The Issue: Your inhibitor may be binding to a wide range of kinases that share a similar ATP-binding pocket.
-
The Rationale: The "gatekeeper" residue, located at the entrance to a hydrophobic pocket behind the ATP-binding site, varies in size across the kinome. Kinases with a small gatekeeper (e.g., glycine or threonine) can accommodate bulky inhibitor substituents, while those with a large gatekeeper (e.g., methionine or phenylalanine) cannot.[2]
-
The Solution: Design and synthesize analogs of your inhibitor with bulky substituents directed towards the gatekeeper residue. This can introduce a steric clash with off-target kinases that have a large gatekeeper, thereby improving selectivity for your target kinase if it possesses a small gatekeeper.[2]
-
-
Introduce Atropisomerism:
-
The Issue: The flexible nature of your inhibitor may allow it to adopt multiple conformations, some of which may bind to off-target kinases.
-
The Rationale: Atropisomerism is a type of chirality that arises from hindered rotation around a single bond. By introducing bulky groups, you can "lock" the molecule into a specific, stable conformation.[12]
-
The Solution: Synthesize atropisomeric versions of your inhibitor. Often, one atropisomer will have a significantly higher affinity and selectivity for the target kinase compared to the other and the parent (unlocked) molecule.[12] This strategy can effectively "pre-organize" the inhibitor for optimal binding to the target's unique active site topography.
-
-
Target Non-Conserved Cysteine Residues (Covalent Inhibition):
-
The Issue: Achieving high selectivity with reversible inhibitors can be difficult due to the conserved nature of the ATP-binding site.
-
The Rationale: Some kinases have a non-conserved cysteine residue near the ATP-binding pocket. By incorporating a weakly electrophilic "warhead" (e.g., an acrylamide) into your inhibitor, you can form a covalent bond with this cysteine.[2]
-
The Solution: Design and synthesize covalent analogs of your inhibitor. This approach can lead to exceptionally high selectivity, as only kinases with the accessible cysteine at that specific position will be targeted.[13] However, this strategy is only applicable if your target kinase has a suitably positioned cysteine.
-
-
Consider Allosteric Targeting:
-
The Issue: Your inhibitor's ATP-competitive mechanism is inherently prone to off-target effects.
-
The Rationale: Allosteric sites are regulatory pockets on a protein that are distinct from the active site. These sites are generally less conserved than the ATP-binding pocket.[14]
-
The Solution: Explore computational or experimental methods to identify potential allosteric pockets on your target kinase. Designing inhibitors that bind to these sites can lead to superior selectivity.[14][15]
-
Guide 2: My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. What could be the problem?
A discrepancy between biochemical and cellular activity is a frequent and multifaceted issue. The following steps will help you diagnose the underlying cause.
Troubleshooting Steps & Solutions:
-
Verify Target Engagement in a Cellular Context with CETSA:
-
The Issue: The inhibitor may not be reaching or binding to its intended target inside the cell.
-
The Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target protein in a cellular environment.[16] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[17][18]
-
The Solution: Perform a CETSA experiment. If no thermal shift is observed, it suggests a problem with cell permeability, efflux, or intracellular metabolism of your compound. A positive thermal shift confirms target engagement.[19][20]
Experimental Protocol: Isothermal Dose-Response CETSA (ITDRFCETSA)
-
Culture cells to the desired confluency and harvest.
-
Treat intact cells with a serial dilution of your inhibitor for a defined period (e.g., 1 hour at 37°C).
-
Heat the cell suspensions at a single, optimized temperature (determined from a preliminary melt curve experiment) for 3 minutes, followed by cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using a suitable detection method (e.g., Western blot, ELISA, or AlphaScreen).
-
Plot the amount of soluble protein as a function of inhibitor concentration to generate a dose-response curve and determine the EC50 for target engagement.[17]
-
-
Assess Cell Permeability and Efflux:
-
The Issue: The inhibitor may not be able to cross the cell membrane efficiently, or it may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
The Solution: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. To investigate active efflux, use cell lines that overexpress specific efflux transporters and see if co-incubation with a known efflux pump inhibitor restores your compound's activity.
-
-
Evaluate Intracellular ATP Concentration:
-
The Issue: The high concentration of ATP inside cells (millimolar range) can outcompete your ATP-competitive inhibitor.
-
The Rationale: The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay.[11] Biochemical assays are often run at low ATP concentrations, which may not reflect the physiological environment.
-
The Solution: Re-run your biochemical assay at a higher, more physiologically relevant ATP concentration (e.g., 1-2 mM). A significant rightward shift in the IC50 value indicates that high intracellular ATP levels are likely contributing to the reduced cellular potency.
-
Guide 3: How can I obtain detailed kinetic and thermodynamic data for my inhibitor-target interaction?
IC50 values from biochemical assays are useful for initial screening, but a deeper understanding of the binding mechanism requires more sophisticated biophysical techniques.
Troubleshooting Steps & Solutions:
-
Determine Binding Kinetics using Surface Plasmon Resonance (SPR):
-
The Issue: You need to understand the rates of association (kon) and dissociation (koff) of your inhibitor.
-
The Rationale: SPR is a label-free technique that measures the binding of an analyte (your inhibitor) to a ligand (your target kinase) immobilized on a sensor surface in real-time.[21][22] This allows for the precise determination of kinetic parameters, which can be more informative than simple affinity measurements. For example, inhibitors with a slow koff (long residence time) may exhibit a more durable pharmacological effect.[23][24]
-
The Solution: Perform an SPR experiment to obtain kon, koff, and the equilibrium dissociation constant (KD).
Experimental Workflow: SPR Kinetic Analysis
-
Immobilize the purified target kinase onto an appropriate SPR sensor chip (e.g., via amine coupling).[25]
-
Inject a series of concentrations of your inhibitor over the sensor surface and monitor the binding response.
-
After the association phase, flow buffer over the surface to monitor the dissociation of the inhibitor.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.
-
-
Characterize Binding Thermodynamics with Isothermal Titration Calorimetry (ITC):
-
The Issue: You want to understand the thermodynamic driving forces (enthalpy and entropy) of the binding event.
-
The Rationale: ITC directly measures the heat released or absorbed during a binding event.[26][27] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[28][29][30]
-
The Solution: Use ITC to measure the thermodynamic parameters of your inhibitor binding to the target kinase. Enthalpy-driven binding is often a hallmark of optimized inhibitors.[29]
Experimental Protocol: ITC Titration
-
Place the purified target kinase in the sample cell of the calorimeter.
-
Load a concentrated solution of your inhibitor into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the sample cell.
-
Measure the heat change after each injection.
-
Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting isotherm to a binding model to determine KD, n, ΔH, and ΔS.
-
Guide 4: My computational model predicts high selectivity, but experimental results disagree. What are the potential sources of this discrepancy?
Computational models are powerful tools for predicting inhibitor selectivity, but they are based on assumptions and may not always perfectly reflect experimental reality.[31][32]
Troubleshooting Steps & Solutions:
-
Assess the Quality of the Structural Model:
-
The Issue: The protein structure used for docking or modeling may not be accurate.
-
The Rationale: If your model is based on a homology model or a crystal structure of the kinase in an incorrect conformation, the predicted binding mode and selectivity may be inaccurate.[33][34]
-
The Solution: Whenever possible, use a high-resolution crystal structure of your target kinase, ideally co-crystallized with a ligand similar to your inhibitor series. Ensure that the protonation states of key residues in the active site are correctly assigned.
-
-
Account for Protein Flexibility:
-
The Issue: Standard docking protocols often treat the protein as a rigid entity.
-
The Rationale: Kinases are dynamic proteins, and the binding pocket can undergo conformational changes upon inhibitor binding (induced fit). Rigid-receptor docking cannot capture these effects.
-
The Solution: Use more advanced computational techniques that account for protein flexibility, such as induced-fit docking (IFD) or molecular dynamics (MD) simulations.[3]
-
-
Consider the Role of Water Molecules:
-
The Issue: Water molecules in the binding site can play a crucial role in mediating inhibitor-protein interactions, but they are often ignored in simple docking calculations.
-
The Rationale: Displacing a high-energy water molecule can be thermodynamically favorable and contribute significantly to binding affinity. Conversely, failing to displace a key water molecule can be detrimental.
-
The Solution: Use computational methods that can predict the location and energetic contribution of water molecules in the binding site. Designing inhibitors that can displace unfavorable water molecules or form favorable interactions with bridging water molecules can improve both potency and selectivity.[35]
-
Data & Visualization
Table 1: Representative Data from Selectivity Enhancement Strategies
| Strategy | Parent Compound IC50 (Target) | Parent Compound IC50 (Off-Target) | Optimized Compound IC50 (Target) | Optimized Compound IC50 (Off-Target) | Selectivity Fold-Increase |
| Gatekeeper Targeting | 25 nM | 50 nM | 20 nM | >1000 nM | >25 |
| Atropisomerism | 40 nM | 80 nM | 15 nM (Isomer A) | >2000 nM | >66 |
| Covalent Inhibition | 100 nM | 150 nM | 5 nM | >10,000 nM | >66 |
Note: Data are hypothetical and for illustrative purposes.
Diagrams
Caption: Decision tree for enhancing inhibitor selectivity.
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry.
- Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
- High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening.
- Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinyl
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Enhancing the selectivity of kinase inhibitors in oncology: a chemical biology perspective. Future Medicinal Chemistry.
- Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
- New technique improves the selectivity of kinase inhibitors. Drug Target Review.
- Computational methods for analysis and inference of kinase/inhibitor rel
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
- Approach in Improving Potency and Selectivity of Kinase Inhibitors. Molecules.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosph
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters.
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science.
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
- Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition.
- Computational Modeling of Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
- KINASE PROFILING & SCREENING. Reaction Biology.
- From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org.
- High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications.
- Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry.
- Kinase Panel Screening Services. Reaction Biology.
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mut
- Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad.
- Measuring and interpreting the selectivity of protein kinase inhibitors.
- Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations.
- Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences.
- ITC Assay Service for Drug Discovery. Reaction Biology.
- Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
- The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
- Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters.
- Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad.
- Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European Journal of Medicinal Chemistry.
- Structural Optimizations on the Scaffold of 7H-Pyrrolo[2,3-d]Pyrimidine to Develop Potent iNOS Inhibitors With Improved Antiarthritis Activity In Vivo. Archiv der Pharmazie.
- Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheum
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.
- 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ACS Medicinal Chemistry Letters.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
- An In-depth Technical Guide to the Discovery and Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitor. Benchchem.
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing the selectivity of kinase inhibitors in oncology: a chemical biology perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journaljcti.com [journaljcti.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 20. biorxiv.org [biorxiv.org]
- 21. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. drughunter.com [drughunter.com]
- 24. bioradiations.com [bioradiations.com]
- 25. bioradiations.com [bioradiations.com]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics [frontiersin.org]
- 28. [PDF] Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry | Semantic Scholar [semanticscholar.org]
- 29. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 30. reactionbiology.com [reactionbiology.com]
- 31. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Purification Protocols for 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. Achieving high purity is critical for reliable downstream applications, from biological screening to the synthesis of active pharmaceutical ingredients. This document provides in-depth, experience-driven answers to common purification challenges, structured in a direct question-and-answer format.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles the most frequent and specific problems encountered during the purification of this compound. The explanations focus on the underlying chemical principles to empower you to make informed decisions in your own experiments.
Q1: My compound streaks severely during silica gel column chromatography, leading to poor separation and mixed fractions. What is causing this and how can I prevent it?
A1: This is the most common issue faced when purifying polar, acidic compounds like this compound on standard silica gel.
-
Causality: Standard silica gel is acidic (pKa ≈ 4.5). Your carboxylic acid can deprotonate and bind ionically to the silica surface. This strong interaction is not easily disrupted by the mobile phase, causing the compound to elute slowly and broadly, a phenomenon known as "streaking" or "tailing." The pyrrolo[2,3-d]pyrimidine core also contains multiple nitrogen atoms that can interact strongly with the silica surface's silanol groups.
-
Solution: Mobile Phase Modification: The key is to suppress the ionization of your carboxylic acid. This is achieved by adding a small amount of a competitive acid to your mobile phase.
-
Recommended Additives: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Dichloromethane/Methanol).[1] The additive protonates your compound, neutralizing its charge and forcing it to interact with the silica via weaker hydrogen bonding and dipole-dipole interactions, resulting in a much sharper elution band.
-
Mechanism: The added acid has a higher affinity for the basic sites on the silica gel and also ensures your compound remains in its neutral, protonated state.
-
Q2: I'm struggling with low final yield after my purification protocol. Where am I most likely losing my product?
A2: Low recovery can occur at multiple stages. A systematic diagnosis is essential.
-
Causality & Solutions:
-
Precipitation/Work-up Losses: Due to its polar nature and carboxylic acid group, the compound can have partial solubility in aqueous layers, especially if the pH is not carefully controlled. During an aqueous work-up, ensure you acidify the aqueous layer to pH 3-4 to fully protonate the carboxylate and minimize its solubility before extraction with an organic solvent like ethyl acetate.
-
Recrystallization Issues: Choosing a solvent in which your compound is too soluble will lead to significant loss. The ideal recrystallization solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot. If such a single solvent cannot be found, use a solvent/anti-solvent system (e.g., dissolve in hot methanol, then slowly add water or ethyl acetate until turbidity appears).
-
Irreversible Adsorption on Silica Gel: As discussed in Q1, strong ionic binding can lead to some material never eluting from the column. Using an acid-modified mobile phase is the primary solution to this problem.
-
Q3: My post-purification analysis (NMR, LC-MS) still shows persistent impurities. What are the likely culprits and how can they be removed?
A3: The nature of the impurity dictates the best removal strategy. Common impurities are often related to the synthetic route used to produce the carboxylic acid. A frequent synthesis involves the hydrolysis of a corresponding ester or nitrile.
-
Causality & Solutions:
| Potential Impurity | Likely Source | Identification | Recommended Removal Strategy |
| Unreacted Starting Ester | Incomplete hydrolysis of the methyl or ethyl ester precursor. | Look for characteristic -OCH3 or -OCH2CH3 signals in ¹H NMR. Confirm mass via LC-MS. | This impurity is significantly less polar. Use normal-phase column chromatography; the ester will elute much earlier than the acid.[2] |
| Coupling Reagents | If the acid is used in a subsequent amide coupling (e.g., HATU, HOBt). | Check LC-MS for masses corresponding to reagent byproducts. | These are often highly polar and can sometimes be removed with an aqueous wash (mild acid or base, depending on the byproduct). Reverse-phase HPLC is also very effective.[3] |
| Inorganic Salts | Leftover from pH adjustments or reagents (e.g., LiOH, NaOH from hydrolysis). | Usually not visible by NMR or UV-based LC. May be detected by a high residue on ignition. | Recrystallization is often effective. Alternatively, "plug" filtration through a short pad of silica gel can trap highly polar salts while allowing the product to elute with a polar solvent system. |
Purification & Analysis Workflow
The following diagram outlines a general workflow for the purification and subsequent purity verification of this compound.
References
Technical Support Center: Navigating the Nuances of 7H-Pyrrolo[2,3-d]pyrimidine-based Compounds
Welcome to the technical support center for researchers utilizing the versatile 7H-pyrrolo[2,3-d]pyrimidine scaffold. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions for scientists and drug development professionals encountering unexpected results or seeking to proactively characterize the selectivity of their specific derivative, such as 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.
The 7H-pyrrolo[2,3-d]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry. Its structural similarity to purine enables it to be a starting point for developing inhibitors against a wide array of protein kinases and other enzymes.[1][2] However, this versatility also presents a significant challenge: the potential for off-target effects. Due to the highly conserved nature of the ATP-binding pocket across the human kinome, inhibitors based on this scaffold can interact with multiple kinases, leading to complex biological responses that can be difficult to interpret.[1]
This resource is structured to address these challenges head-on, providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: I'm using a 7H-pyrrolo[2,3-d]pyrimidine derivative in my cellular assay, and the observed phenotype is stronger than what I'd expect based on its biochemical potency against my primary target. What could be happening?
A1: This is a common and important observation that often points towards a few key possibilities:
-
Multi-Kinase Inhibition: Your compound may be inhibiting multiple kinases within the same or parallel signaling pathways, leading to a synergistic or amplified cellular response. Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been shown to inhibit a wide range of kinases, including but not limited to ITK, PAK4, EGFR, Her2, VEGFR2, and CDK2.[1][2][3] Inhibition of several of these simultaneously could produce a more potent effect than targeting just one.
-
Inhibition of a Critical Upstream or Downstream Effector: The off-target could be a kinase that plays a more central role in the signaling cascade you are studying than your intended target.
-
Non-Kinase Off-Targets: The observed phenotype might not be related to kinase inhibition at all. For example, related chemical scaffolds have been shown to interact with enzymes involved in metabolic pathways, such as one-carbon metabolism.[4][5]
-
Compound Accumulation: The physicochemical properties of your specific derivative might lead to high intracellular concentrations, causing effects that are not observed in purified biochemical assays.
To begin dissecting this, a logical first step is to perform a comprehensive kinase selectivity profile.
Q2: What is a kinase selectivity profile, and how do I obtain one for my compound?
A2: A kinase selectivity profile, often referred to as kinome profiling, is an essential tool for understanding the spectrum of kinases your compound interacts with. This is typically done by screening your compound against a large panel of purified kinases at a fixed concentration. The results will reveal which kinases are inhibited and to what extent, providing a "fingerprint" of your compound's activity across the kinome.
There are several commercial services that offer kinome profiling. When choosing a service, consider the following:
| Service Feature | Key Consideration | Rationale |
| Panel Size | Does the panel cover a broad and diverse range of the human kinome? | A larger, more diverse panel increases the likelihood of identifying unexpected off-targets. |
| Assay Technology | Is it a binding assay or a functional (activity) assay? | Activity assays provide direct evidence of inhibition, which is often more biologically relevant. |
| ATP Concentration | Is the assay performed at a single ATP concentration or at the Km for each kinase? | Assaying at the Km of ATP for each kinase provides a more accurate measure of potency. |
| Data Reporting | Is the data reported as percent inhibition, IC50 values, or Kd values? | IC50 or Kd values are more informative for comparing potencies across different kinases. |
Q3: My compound is potent in a biochemical assay but shows weak or no activity in my cell-based assay. What are the likely causes?
A3: This discrepancy is also a frequent challenge. The primary reasons often relate to the complexities of the cellular environment that are not present in a purified system:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target. In silico tools can predict properties like LogP and polar surface area, which influence permeability, but experimental validation is necessary.
-
Drug Efflux: The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein (MDR1).
-
Metabolic Instability: The compound could be rapidly metabolized by the cells into an inactive form.
-
High Intracellular ATP Concentration: The concentration of ATP in cells (typically 1-10 mM) is much higher than that used in many biochemical assays. If your compound is an ATP-competitive inhibitor, it will face a much greater challenge in binding to its target in a cellular context.
A good starting point for troubleshooting this is to perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within the cell.
Troubleshooting Guides & Experimental Protocols
Issue 1: Unexplained Cellular Phenotype - How to Identify the Responsible Off-Target
You've observed a cellular effect, but you suspect it's not due to inhibition of your primary target. The goal is to identify the unknown protein that your compound is interacting with to cause this effect.
Caption: Workflow for identifying unknown off-targets.
This protocol outlines the general steps for submitting a compound for kinome profiling.
-
Compound Preparation:
-
Synthesize and purify your 7H-pyrrolo[2,3-d]pyrimidine derivative to >95% purity as confirmed by HPLC and NMR.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Provide the exact molecular weight of the compound.
-
-
Service Provider Selection:
-
Choose a reputable vendor that offers a large kinase panel (ideally >400 kinases).
-
Opt for an activity-based assay performed at the Km of ATP for each kinase.
-
-
Experimental Design:
-
For an initial screen, a single high concentration (e.g., 1 or 10 µM) is often used.
-
If hits are identified, follow up with dose-response curves (e.g., 10-point curve) to determine IC50 values for the most potent off-targets.
-
-
Data Analysis:
-
The primary output will be a list of kinases and the corresponding percent inhibition at the tested concentration.
-
Focus on kinases that show significant inhibition (e.g., >70%).
-
Use bioinformatics tools (e.g., STRING, KEGG) to map the inhibited kinases to signaling pathways and assess their potential connection to your observed phenotype.
-
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Your compound is a potent inhibitor of its target in a test tube, but not in a living cell. This guide will help you determine if the compound is engaging with its target in the cellular environment.
CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with your 7H-pyrrolo[2,3-d]pyrimidine derivative at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Analyze the amount of your target protein remaining in the supernatant by Western blot.
-
-
Data Interpretation:
-
Plot the band intensity of your target protein against the temperature for both the vehicle and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated samples indicates that your compound is binding to and stabilizing the target protein in the cells.
-
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
Working with kinase inhibitors derived from scaffolds like 7H-pyrrolo[2,3-d]pyrimidine is both promising and challenging. A thorough understanding of your compound's selectivity is not just an academic exercise; it is fundamental to interpreting your data correctly and advancing your research. By employing a systematic approach that includes broad kinome profiling to identify potential off-targets and cellular target engagement assays like CETSA to confirm interaction in a physiological context, you can navigate the complexities of your compound's activity and build a robust, reproducible dataset.
References
-
Blake, J. F., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(15), 5545–5565. [Link]
-
El-Damasy, D. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6687. [Link]
-
Zhang, T., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European Journal of Medicinal Chemistry, 173, 167–183. [Link]
-
Wang, Z., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 896. [Link]
-
Oh, K. S., et al. (2017). Identification of pyrrolo[2,3-d]pyrimidines as potent HCK and FLT3-ITD dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(22), 5030–5034. [Link]
-
Kaspersen, S. J., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7436–7454. [Link]
-
Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926–6936. [Link]
-
PubChem. (n.d.). 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid. Retrieved from [Link]
-
Zhang, J., et al. (2019). RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death. 3 Biotech, 9(11), 426. [Link]
-
Ndong, C., et al. (2022). Identification of intracellular targets of pyrrolo[3,2-d]pyrimidine inhibitors by targeted metabolomics in SKOV3 EOC cells. Journal of Biological Chemistry, 298(3), 101676. [Link]
-
Ndong, C., et al. (2022). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology, 101(5), 285–297. [Link]
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- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals engaged in scaling up this critical heterocyclic scaffold, which forms the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] This document provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the challenges of moving from bench-scale synthesis to large-scale production.
Overview of a Common Synthetic Pathway
The synthesis of this compound often involves a multi-step sequence. A prevalent strategy begins with a suitably substituted pyrimidine, followed by the construction of the fused pyrrole ring, and culminates in the formation and subsequent hydrolysis of a C2-functional group (e.g., a nitrile or ester) to yield the final carboxylic acid. Protecting the pyrrole nitrogen (N7) is a common tactic to enhance solubility and direct the regioselectivity of subsequent reactions.[3][5]
Caption: General synthetic workflow for this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Question 1: My final hydrolysis of the 2-cyano or 2-ester intermediate is sluggish, incomplete, or generates significant amide byproducts. How can I optimize this critical step?
Answer: This is one of the most frequent challenges in this synthesis. The electron-deficient nature of the pyrimidine ring can deactivate the C2 position, making hydrolysis difficult.
-
Causality: Harsh conditions (e.g., high concentrations of NaOH or HCl at elevated temperatures) required to force the hydrolysis can lead to degradation of the pyrrolopyrimidine core. For nitriles, partial hydrolysis to the stable amide intermediate is a common kinetic sink.
-
Troubleshooting Steps:
-
Choice of Base/Acid: For ester hydrolysis, lithium hydroxide (LiOH) in a THF/water or dioxane/water mixture is often more effective and milder than NaOH or KOH. For nitrile hydrolysis, a two-stage approach can be effective: first, controlled conversion to the amide using a reagent like potassium trimethylsilanolate (KOSiMe₃), followed by acidic or basic hydrolysis of the isolated amide.
-
Temperature Control: Incrementally increasing the temperature can improve reaction rates, but monitor for byproduct formation via in-process controls (e.g., HPLC). A common issue is decomposition above 80-90 °C.
-
Solvent System: Ensure adequate solubility of your intermediate. For scale-up, mixed aqueous-organic solvent systems are typical. If solubility is low, consider a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the aqueous base and the organic-soluble substrate.
-
For Nitriles - Consider Metal Catalysis: While less common for bulk scale-up due to cost and metal removal, certain palladium or nickel catalysts can facilitate the hydration of nitriles to amides under milder conditions, which can then be hydrolyzed.
-
Caption: Decision workflow for troubleshooting the C2-hydrolysis step.
Question 2: I am struggling with purification of the final product and key intermediates. How can I avoid chromatography on a large scale?
Answer: Relying on column chromatography is unsustainable for multi-kilogram production. The goal is to develop a process where intermediates and the final product can be isolated by crystallization.[6][7]
-
Expertise & Experience:
-
Telescoping Reactions: If an intermediate is difficult to isolate, consider a "telescoped" or one-pot procedure where the crude reaction mixture is carried directly into the next step. This is common for the N7-protection and subsequent functionalization steps.[6]
-
Crystallization-Induced Purification: The final carboxylic acid is often a crystalline solid. Perform solvent screening to find a system that allows for effective crystallization. Anti-solvent crystallization is a powerful technique for scale-up. For example, dissolving the crude product in a good solvent (e.g., DMSO, DMAc) and then adding a miscible anti-solvent (e.g., water, MTBE, isopropanol) can precipitate the pure product.
-
pH Adjustment: As your final product is a carboxylic acid, its solubility is highly pH-dependent. You can often purify it by dissolving the crude material in a basic aqueous solution (e.g., NaHCO₃), performing an extraction with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product.
-
Salt Formation: If the free acid is difficult to crystallize, consider forming a stable, crystalline salt (e.g., with sodium or a suitable amine) which can be easily filtered and dried.
-
Question 3: During the N7-protection step, I observe a mixture of N7 and N9 isomers, leading to yield loss and difficult separation. How can this be controlled?
Answer: Regiocontrol during the protection of the pyrrole nitrogen is crucial. The N7 position is generally more sterically accessible, but electronic factors can favor N9 substitution under certain conditions.
-
Trustworthiness (Self-Validating System):
-
Protecting Group Choice: Bulky protecting groups like trimethylsilylethoxymethyl (SEM) or pivaloyloxymethyl (POM) often show higher selectivity for the N7 position.[3][5]
-
Base and Temperature: The choice of base is critical. A non-nucleophilic, sterically hindered base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (e.g., 0 °C to -20 °C) typically favors deprotonation at the less hindered N7 position prior to alkylation.
-
Reaction Monitoring: Carefully monitor the reaction by HPLC. If you observe significant formation of the N9 isomer, consider lowering the reaction temperature further or changing the solvent to one that better solvates the cation of the base, potentially influencing the site of deprotonation.
-
Key Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific substrate and equipment.
Protocol 1: N7-Protection with SEM-Cl (Exemplary)
-
Setup: Charge a dry, inerted reactor with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and anhydrous THF (10 vol).
-
Deprotonation: Cool the suspension to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, maintaining the internal temperature below 5 °C. The causality here is that controlled addition of the strong base prevents thermal excursions and favors selective deprotonation.
-
Stirring: Stir the resulting mixture at 0-5 °C for 1 hour. The slurry should become a clearer solution as the sodium salt forms.
-
Alkylation: Add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.2 eq) dropwise, again keeping the temperature below 5 °C.
-
Reaction Completion: Allow the reaction to warm to ambient temperature and stir for 4-6 hours, or until HPLC analysis shows >98% conversion.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product into ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo to yield the crude protected intermediate, which is often used directly in the next step.
Protocol 2: Hydrolysis of Ethyl 7-SEM-pyrrolo[2,3-d]pyrimidine-2-carboxylate
-
Setup: To a suitable reactor, add the ethyl ester intermediate (1.0 eq), THF (5 vol), and water (5 vol).
-
Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the mixture. LiOH is often more effective than NaOH for hindered esters and can lead to cleaner conversions.[5]
-
Heating: Heat the reaction mixture to 50-60 °C and stir until HPLC indicates complete consumption of the starting material (typically 8-16 hours).
-
Workup & Deprotection:
-
Cool the reaction to room temperature and concentrate in vacuo to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with methyl tert-butyl ether (MTBE) to remove any non-polar impurities.
-
To the aqueous layer, add concentrated HCl (approx. 6 eq) to simultaneously neutralize the base, cleave the SEM protecting group, and precipitate the final product. Monitor the pH to ensure it is strongly acidic (pH < 2).
-
-
Isolation: Stir the resulting slurry at 0-5 °C for 2 hours, then filter the solids. Wash the filter cake with cold water and then with a minimal amount of cold isopropanol.
-
Drying: Dry the solid product under vacuum at 50 °C to a constant weight.
Data Summary: Comparison of Hydrolysis Conditions
The following table summarizes typical conditions for the hydrolysis of C2-ester and C2-nitrile precursors. Actual results will vary based on the specific substrate.
| Precursor Functional Group | Reagent System | Solvent | Temp (°C) | Typical Time (h) | Common Issues |
| Ethyl Ester | LiOH·H₂O (3 eq) | THF / H₂O | 50-60 | 8-16 | Incomplete reaction if temperature is too low. |
| Methyl Ester | NaOH (4 eq) | Dioxane / H₂O | 70-80 | 6-12 | Potential for side-product formation at higher temps. |
| Nitrile | 6M H₂SO₄ | H₂O / Acetic Acid | 90-100 | 12-24 | Degradation of the heterocyclic core; amide formation. |
| Nitrile | H₂O₂ / NaOH | DMSO / H₂O | 40-50 | 4-8 | Exothermic reaction; requires careful control. |
References
-
Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement. Organic Process Research & Development.
-
Large-scale synthesis of a pyrrolo [2, 3-d] pyrimidine via Dakin− West reaction and dimroth rearrangement. American Chemical Society.
-
A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. BMC Chemistry.
-
(PDF) A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. ResearchGate.
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry.
-
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry.
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Phosphorus, Sulfur, and Silicon and the Related Elements.
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.
-
Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Egyptian Journal of Chemistry.
-
Synthesis of 7-alkyl-4-amino-7H-pyrrolo-[2,3-d]pyrimidine-6-carboxylic acids. Chemistry of Heterocyclic Compounds.
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
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- 1. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide: 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid and its Derivatives in the Landscape of Modern Kinase Inhibitors
Welcome to a comprehensive comparison of the 7H-pyrrolo[2,3-d]pyrimidine scaffold with other leading classes of kinase inhibitors. In the intricate world of cellular signaling, protein kinases stand as master regulators, and their dysregulation is a cornerstone of numerous diseases, particularly cancer. The pursuit of specific and potent kinase inhibitors is therefore a paramount objective in modern drug discovery.
This guide moves beyond a simple cataloging of compounds. It is designed for researchers, scientists, and drug development professionals, providing an in-depth analysis of the structural rationale, mechanistic differences, and quantitative performance of various inhibitor classes. We will delve into the causality behind experimental design and present validated protocols that form the bedrock of kinase inhibitor characterization.
Our central focus, the 7H-pyrrolo[2,3-d]pyrimidine core, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to adenine, the core of ATP, makes it an ideal starting point for developing ATP-competitive inhibitors.[1] We will dissect the advantages of this scaffold and compare it objectively against other successful strategies that have yielded clinically transformative medicines.
The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile ATP Mimic
The 7H-pyrrolo[2,3-d]pyrimidine ring system, a 7-deazapurine, is a bioisostere of adenine. This structural mimicry allows molecules built on this scaffold to effectively compete with endogenous ATP for the binding pocket of a wide array of protein kinases.[1][2] This inherent advantage has made it a foundational element in the design of numerous targeted therapeutics.
Derivatives of this scaffold have been successfully developed into potent inhibitors for a diverse set of kinases, demonstrating its remarkable versatility:
-
Janus Kinases (JAKs): This scaffold is perhaps most famously known as the core of Tofacitinib, a JAK inhibitor used in the treatment of rheumatoid arthritis.[3] Further optimization has led to the development of highly selective JAK3 inhibitors.[3]
-
Interleukin-2-inducible T-cell Kinase (Itk): Selective covalent irreversible inhibitors of Itk, a key player in T-cell signaling, have been developed from this scaffold, highlighting its adaptability for different binding modes.[4]
-
Colony-Stimulating Factor 1 Receptor (CSF1R): Highly selective and potent inhibitors of CSF1R targeting the autoinhibited form of the kinase have been synthesized, showing subnanomolar efficacy.[5][6]
-
Other Kinases: The scaffold has also been utilized to create inhibitors for STAT6, Cyclin-Dependent Kinase 9 (CDK9), and p21-activated kinase 4 (PAK4), underscoring its broad applicability in oncology and immunology.[2][7][8]
The 2-carboxylic acid functional group on the pyrrole ring serves as a critical handle for chemical modification, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
Comparative Analysis with Other Major Kinase Inhibitor Classes
To understand the unique position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold, we must compare it to other successful classes of kinase inhibitors that employ different mechanisms and target distinct signaling axes.
A. Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK inhibitors have revolutionized the treatment of B-cell malignancies.[9] Unlike the predominantly ATP-competitive and reversible nature of many pyrrolopyrimidine-based drugs, the first-generation BTK inhibitors employ a covalent irreversible mechanism.[10]
-
Mechanism of Action: Compounds like Ibrutinib and Zanubrutinib form a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK.[11][12] This irreversible binding permanently disables the enzyme, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival of malignant B-cells.[9][13] More recent developments include reversible BTK inhibitors like Pirtobrutinib, offering alternatives for patients who develop resistance to covalent inhibitors.[10]
B. Epidermal Growth Factor Receptor (EGFR) Inhibitors
The story of EGFR inhibitors in non-small cell lung cancer (NSCLC) is a masterclass in precision medicine. This class highlights the evolution of inhibitors to overcome acquired resistance.
-
Generational Evolution:
-
First-generation (Gefitinib, Erlotinib): Reversible, ATP-competitive inhibitors effective against common activating EGFR mutations (Exon 19 deletions, L858R).[14][15]
-
Second-generation (Afatinib): Covalent irreversible inhibitors targeting the same activating mutations but with broader activity.
-
Third-generation (Osimertinib): Developed specifically to target the T790M resistance mutation that arises after treatment with first-generation drugs, while maintaining high potency against the initial activating mutations and sparing wild-type EGFR.[15][16] This contrasts with the broader kinase-targeting approach often seen with versatile scaffolds like pyrrolopyrimidine.
-
C. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFR inhibitors primarily target angiogenesis, the formation of new blood vessels essential for tumor growth.[17][18]
-
Multi-Kinase Targeting: Many small-molecule VEGFR inhibitors, such as Sunitinib and Sorafenib, are not highly selective. They inhibit multiple receptor tyrosine kinases, including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[19] This multi-targeted approach can offer broad efficacy but may also lead to more off-target effects compared to the highly selective inhibitors that can be developed from the pyrrolopyrimidine scaffold.[5][6]
D. Proviral Integration site for Moloney murine leukemia virus (PIM) Kinase Inhibitors
PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, PIM3) that are often overexpressed in cancers and regulate cell survival and metabolism.[20][21]
-
Targeting a Different Kinase Class: PIM kinases are oncogenic effectors downstream of pathways like JAK/STAT.[20] Pan-PIM inhibitors are being explored both as single agents and in combination with other targeted therapies, such as JAK inhibitors, to achieve synergistic anti-tumor effects.[20][22] This demonstrates a strategy of vertical pathway inhibition, where a versatile scaffold like 7H-pyrrolo[2,3-d]pyrimidine could potentially be used to target multiple nodes in the same overarching pathway.
Quantitative Performance Data: A Comparative Overview
The following table summarizes the key characteristics of representative inhibitors from each class, providing a quantitative basis for comparison.
| Inhibitor Class | Example Compound | Primary Target(s) | Mechanism of Action | Potency (IC50) | Key Therapeutic Areas |
| 7H-Pyrrolo[2,3-d]pyrimidine | Compound 9a (JAK3) | JAK3 | Covalent Irreversible | ~18 nM (Cellular) | Rheumatoid Arthritis |
| Compound 9 (Itk) | Itk | Covalent Irreversible | 37.7 nM | T-cell malignancies, Autoimmune diseases | |
| Compound 5k[23][24] | EGFR, Her2, VEGFR2, CDK2 | ATP-Competitive | 40-204 nM | Cancer | |
| Compound 7f[8] | Haspin | ATP-Competitive | 110 nM | Cancer | |
| BTK Inhibitors | Ibrutinib[10] | BTK | Covalent Irreversible | 0.5 nM | B-cell malignancies (CLL, MCL) |
| Zanubrutinib[11] | BTK | Covalent Irreversible | <1 nM | B-cell malignancies (CLL, MCL) | |
| EGFR Inhibitors | Gefitinib[25] | EGFR (WT & mutants) | ATP-Competitive, Reversible | 26-57 nM | Non-Small Cell Lung Cancer (NSCLC) |
| Osimertinib[25] | EGFR (T790M, L858R, Ex19del) | Covalent Irreversible | 5-13 nM | NSCLC with specific EGFR mutations | |
| VEGFR Inhibitors | Sunitinib[23] | VEGFRs, PDGFRs, c-KIT | ATP-Competitive | 261 nM (VEGFR2) | Renal Cell Carcinoma, GIST |
| Sorafenib | VEGFRs, PDGFRs, RAF | ATP-Competitive | 90 nM (VEGFR2) | Renal Cell Carcinoma, Hepatocellular Carcinoma | |
| PIM Kinase Inhibitors | INCB053914[20] | PIM1, PIM2, PIM3 | ATP-Competitive | 0.6-2.5 nM | Hematologic Malignancies |
| SGI-1776[26] | PIM1, PIM2, PIM3 | ATP-Competitive | 3,500 nM (K562 cells) | Hematologic Malignancies |
Visualizing the Landscape
Signaling Pathways and Inhibitor Targets
The following diagram illustrates the distinct signaling pathways targeted by the discussed inhibitor classes, providing a visual summary of their roles in cellular regulation.
Caption: Simplified signaling pathways targeted by different classes of kinase inhibitors.
Experimental Protocols & Methodologies
A rigorous and reproducible experimental workflow is critical for validating the potency and selectivity of any kinase inhibitor. The following protocols are foundational for the characterization process.
Experimental Workflow for Kinase Inhibitor Profiling
This diagram outlines the logical progression from a primary biochemical screen to cellular validation.
Sources
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- 3. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Efficacy of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a "privileged" structure in medicinal chemistry. Its inherent ability to mimic the adenine core of ATP allows for potent and often selective inhibition of a wide array of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions. This guide provides an in-depth comparison of the efficacy of four distinct 7H-pyrrolo[2,3-d]pyrimidine derivatives, each targeting a different kinase, to highlight the versatility and therapeutic potential of this remarkable scaffold. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their synthesis and evaluation.
The Versatility of the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core serves as an excellent starting point for the design of kinase inhibitors. Its bicyclic structure provides a rigid framework for the presentation of various substituents that can be tailored to achieve high affinity and selectivity for the target kinase's ATP-binding pocket. The ability to modify the scaffold at multiple positions allows for the fine-tuning of physicochemical properties, such as solubility and cell permeability, which are crucial for drug development.
This guide will focus on a comparative analysis of four exemplary derivatives:
-
Compound 5n : A potent and selective inhibitor of p21-activated kinase 4 (PAK4), a key regulator of oncogenic signaling.
-
AS1810722 : An orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a critical mediator in allergic and inflammatory responses.
-
Compound 9 : A selective covalent irreversible inhibitor of Interleukin-2-inducible T-cell Kinase (Itk), a crucial enzyme in T-cell signaling.
-
Compound 9a : A highly selective inhibitor of Janus Kinase 3 (JAK3), a validated target for the treatment of rheumatoid arthritis.
Compound 5n: A Potent PAK4 Inhibitor for Cancer Therapy
Introduction to PAK4:
p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in a variety of human cancers.[1] It plays a crucial role in promoting tumor progression by regulating cell proliferation, survival, metastasis, and angiogenesis.[2] As a downstream effector of small GTPases like Cdc42, PAK4 is implicated in multiple oncogenic signaling pathways, making it an attractive target for cancer therapy.[1]
Mechanism of Action of Compound 5n:
Compound 5n is a 7H-pyrrolo[2,3-d]pyrimidine derivative that demonstrates potent and selective inhibition of PAK4.[3] It acts as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain of PAK4 and thereby blocking its catalytic activity.[3] This inhibition of PAK4 phosphorylation leads to the downstream suppression of oncogenic signaling, resulting in cell cycle arrest and apoptosis in cancer cells.[3]
PAK4 Signaling Pathway:
Caption: PAK4 signaling pathway and the inhibitory action of Compound 5n.
Efficacy Data for Compound 5n
| Parameter | Value | Cell Line/Assay | Reference |
| PAK4 IC50 | 2.7 nM | Enzymatic Assay | [3] |
| MV4-11 IC50 | 7.8 nM | Cell Proliferation Assay | [3] |
Experimental Protocols
Synthesis of 7H-pyrrolo[2,3-d]pyrimidine Derivatives (General Scheme):
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives typically starts from a commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A nucleophilic aromatic substitution reaction is then carried out at the C4 position with a desired amine. Further modifications can be made to other positions of the scaffold to explore structure-activity relationships.[4]
PAK4 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay):
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Prepare Reagents: Dilute recombinant PAK4 enzyme, a suitable peptide substrate (e.g., PAKtide), and ATP in the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare a serial dilution of Compound 5n.[5]
-
Kinase Reaction: In a 384-well plate, add the inhibitor dilutions, followed by the PAK4 enzyme.
-
Initiate Reaction: Add the ATP/substrate mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Develop Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure Luminescence: Read the plate on a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]
Cellular Assay: Western Blot for Phospho-PAK4:
This assay assesses the on-target effect of the inhibitor in a cellular context by measuring the phosphorylation of PAK4.
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MV4-11) to 70-80% confluency. Treat the cells with varying concentrations of Compound 5n for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against phospho-PAK4 and total PAK4, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-PAK4 signal to the total PAK4 signal to determine the extent of inhibition.
AS1810722: An Orally Active STAT6 Inhibitor for Allergic Diseases
Introduction to STAT6:
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathway of interleukin-4 (IL-4) and interleukin-13 (IL-13), two cytokines central to the development of T helper 2 (Th2) cell-mediated immune responses.[6] Dysregulated Th2 responses are implicated in the pathophysiology of allergic diseases such as asthma and atopic dermatitis.[7][8]
Mechanism of Action of AS1810722:
AS1810722 is a potent and orally active inhibitor of STAT6.[8][9] It is a 7H-pyrrolo[2,3-d]pyrimidine derivative that likely interferes with the activation or DNA binding of STAT6, thereby preventing the transcription of IL-4 and other Th2-related genes.[9] By inhibiting the STAT6 pathway, AS1810722 can suppress Th2 cell differentiation and the subsequent inflammatory cascade.[7][9]
STAT6 Signaling Pathway in Th2 Cell Differentiation:
Caption: STAT6 signaling in Th2 cell differentiation and inhibition by AS1810722.
Efficacy Data for AS1810722
| Parameter | Value | Cell Line/Assay | Reference |
| STAT6 IC50 | 1.9 nM | STAT6 activation assay | [8][10] |
| In vitro Th2 differentiation IC50 | 2.4 nM | IL-4 production assay | [8][10] |
Experimental Protocols
Synthesis of AS1810722:
The synthesis of AS1810722 involves a multi-step process starting from a substituted 7H-pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the piperazine acetamide side chain.[9]
STAT6 Inhibition Assay (In vitro Th2 Differentiation):
This assay measures the ability of the inhibitor to suppress the differentiation of naive T cells into Th2 cells, a process dependent on STAT6 signaling.
-
Isolation of Naive CD4+ T cells: Isolate naive CD4+ T cells from mouse spleens using magnetic-activated cell sorting (MACS).
-
Cell Culture and Treatment: Culture the naive T cells under Th2-polarizing conditions (e.g., in the presence of anti-CD3, anti-CD28, and IL-4). Add serial dilutions of AS1810722 to the culture.
-
Incubation: Incubate the cells for several days to allow for differentiation.
-
Restimulation and Cytokine Analysis: Restimulate the cells with anti-CD3 and anti-CD28. Collect the culture supernatants and measure the concentration of IL-4 (a key Th2 cytokine) using an ELISA kit.
-
Data Analysis: Calculate the percent inhibition of IL-4 production for each inhibitor concentration and determine the IC50 value.[8]
Compound 9: A Covalent Itk Inhibitor for Autoimmune Diseases
Introduction to Itk:
Interleukin-2-inducible T-cell Kinase (Itk) is a member of the Tec family of non-receptor tyrosine kinases and is predominantly expressed in T cells and NK cells.[11] It plays a crucial role in T-cell receptor (TCR) signaling, which is essential for T-cell development, activation, and differentiation.[11] Aberrant Itk activity is associated with various autoimmune and inflammatory diseases.
Mechanism of Action of Compound 9:
Compound 9 is a selective, covalent, and irreversible inhibitor of Itk.[12] It is designed to target a specific cysteine residue within the ATP-binding pocket of Itk. The inhibitor forms a covalent bond with this cysteine, leading to the permanent inactivation of the enzyme. This covalent mechanism of action provides a prolonged duration of target inhibition.[12]
Itk Signaling Pathway in T-cell Activation:
Caption: Itk signaling downstream of the T-cell receptor and its covalent inhibition by Compound 9.
Efficacy Data for Compound 9
| Parameter | Value | Cell Line/Assay | Reference |
| Itk IC50 | Potent (specific value not in abstract) | Enzymatic Assay | [12] |
| Selectivity | Excellent over Btk and other kinases | Kinome Scan | [12] |
Experimental Protocols
Synthesis of Covalent Itk Inhibitor Compound 9:
The synthesis of Compound 9 involves the preparation of the 7H-pyrrolo[2,3-d]pyrimidine core, followed by the introduction of a linker and a reactive group (e.g., an acrylamide) that can form a covalent bond with the target cysteine residue in Itk.[12]
Covalent Kinase Inhibition Assay (Cellular Target Engagement):
This assay confirms that the inhibitor covalently binds to its target protein within cells.
-
Cell Treatment: Treat a relevant T-cell line (e.g., Jurkat cells) with Compound 9 or a vehicle control.
-
Cell Lysis: Lyse the cells and harvest the proteome.
-
Probe Labeling: Treat the proteome with a broad-spectrum kinase probe that also reacts with cysteines. This probe is typically tagged with a reporter molecule (e.g., biotin).
-
Enrichment and Analysis: Enrich the probe-labeled proteins and analyze them by mass spectrometry.
-
Data Analysis: In the inhibitor-treated sample, the target kinase (Itk) will not be labeled by the probe because its reactive cysteine is already occupied by Compound 9. This lack of signal compared to the control confirms covalent target engagement.
Cellular Assay: Inhibition of PLC-γ1 Phosphorylation:
This assay measures the functional consequence of Itk inhibition on a key downstream signaling event.
-
Cell Culture and Treatment: Culture Jurkat T-cells and pre-treat them with various concentrations of Compound 9.
-
TCR Stimulation: Stimulate the T-cells with an anti-CD3 antibody to activate the TCR signaling pathway.
-
Cell Lysis and Western Blotting: Lyse the cells and perform a Western blot as described previously, using antibodies against phospho-PLC-γ1 and total PLC-γ1.
-
Data Analysis: Quantify the inhibition of PLC-γ1 phosphorylation to determine the cellular potency of Compound 9.[12]
Compound 9a: A Highly Selective JAK3 Inhibitor for Rheumatoid Arthritis
Introduction to JAK3:
Janus Kinase 3 (JAK3) is a member of the JAK family of tyrosine kinases that is primarily expressed in hematopoietic cells. It plays a critical role in cytokine signaling pathways that are essential for the development and function of lymphocytes.[12] Due to its restricted expression and crucial role in immune cell function, selective inhibition of JAK3 is a promising therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[12]
Mechanism of Action of Compound 9a:
Compound 9a is a highly selective inhibitor of JAK3.[12] It is a 7H-pyrrolo[2,3-d]pyrimidine derivative that likely binds to the ATP-binding site of JAK3, preventing its autophosphorylation and the subsequent phosphorylation of downstream STAT proteins. This blockade of the JAK/STAT signaling pathway leads to the suppression of inflammatory responses mediated by lymphocytes.[12]
JAK3 Signaling Pathway in Immune Cells:
Caption: JAK3 signaling pathway in immune cells and its selective inhibition by Compound 9a.
Efficacy Data for Compound 9a
| Parameter | Value | Cell Line/Assay | Reference |
| JAK3 IC50 | 0.29 nM | Enzymatic Assay | [12] |
| Selectivity vs JAK1 | >3300-fold | Enzymatic Assay | [12] |
| Selectivity vs JAK2 | >3300-fold | Enzymatic Assay | [12] |
| Selectivity vs TYK2 | >3300-fold | Enzymatic Assay | [12] |
Experimental Protocols
Synthesis of Selective JAK3 Inhibitor 9a:
The synthesis of Compound 9a involves the strategic modification of the 7H-pyrrolo[2,3-d]pyrimidine scaffold to achieve high selectivity for JAK3 over other JAK family members. This often involves exploiting subtle differences in the ATP-binding pockets of the different JAK kinases.[12]
JAK3 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay):
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of the inhibitor to the kinase.
-
Prepare Reagents: Prepare a dilution series of Compound 9a. Prepare a mixture of Eu-labeled anti-tag antibody and the target JAK3 kinase. Prepare a fluorescently labeled ATP-competitive tracer.
-
Assay Assembly: In a microplate, add the test compound, the kinase/antibody mixture, and the tracer.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for binding equilibrium to be reached.
-
Read Plate: Measure the FRET signal on a suitable plate reader. The binding of the inhibitor displaces the tracer, leading to a decrease in the FRET signal.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Assay: Inhibition of STAT5 Phosphorylation in PBMCs:
This assay assesses the functional inhibition of the JAK3 signaling pathway in primary human cells.
-
Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood.
-
Cell Treatment: Pre-incubate the PBMCs with serial dilutions of Compound 9a.
-
Cytokine Stimulation: Stimulate the cells with a cytokine that signals through JAK3, such as IL-2, to induce STAT5 phosphorylation.
-
Flow Cytometry Analysis: Fix and permeabilize the cells, then stain them with fluorescently labeled antibodies against phospho-STAT5. Analyze the cells by flow cytometry to quantify the level of STAT5 phosphorylation.
-
Data Analysis: Determine the IC50 of Compound 9a for the inhibition of IL-2-induced STAT5 phosphorylation.[12]
Summary and Future Perspectives
The four 7H-pyrrolo[2,3-d]pyrimidine derivatives discussed in this guide exemplify the remarkable versatility of this scaffold in the design of potent and selective kinase inhibitors for a range of therapeutic areas. From the anti-cancer potential of the PAK4 inhibitor Compound 5n to the anti-inflammatory properties of the STAT6 inhibitor AS1810722, the covalent inhibition of Itk by Compound 9 for autoimmune diseases, and the highly selective targeting of JAK3 by Compound 9a for rheumatoid arthritis, the adaptability of this chemical core is evident.
The success of these derivatives underscores the power of structure-based drug design and the importance of understanding the specific nuances of the target kinase's ATP-binding pocket. Future research in this area will likely focus on further optimizing the selectivity and pharmacokinetic properties of these inhibitors, as well as exploring their potential in combination therapies. The continued exploration of the chemical space around the 7H-pyrrolo[2,3-d]pyrimidine scaffold promises to yield even more innovative and effective kinase inhibitors for the treatment of human diseases.
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Tang, G., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 173, 167-183. [Link]
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He, L., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry, 149, 107499. [Link]
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Validating Target Engagement for Novel 7H-Pyrrolo[2,3-d]pyrimidine Inhibitors: A Comparative Guide
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in compounds with diverse biological activities, including potent kinase inhibition and antiviral effects.[1][2][3] The development of novel derivatives, such as 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, necessitates rigorous validation that the compound directly interacts with its intended molecular target within the complex cellular milieu.[4][5] Establishing this target engagement is fundamental to confirming the mechanism of action, building robust structure-activity relationships (SAR), and ultimately, de-risking a candidate's progression through the drug discovery pipeline.[6][7]
This guide provides a comparative analysis of key methodologies for validating the target engagement of novel compounds based on this important scaffold. We will explore both biophysical and cellular approaches, offering detailed protocols and explaining the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility. For illustrative purposes, we will consider a hypothetical scenario where this compound (termed 'Compound P2C') is designed as an inhibitor of a specific protein kinase, "Kinase X."
The Imperative of Target Engagement: Beyond Biochemical Potency
A low IC50 value in a biochemical assay is a promising start, but it is not sufficient evidence of on-target activity in a living system.[6][8] Cellular complexity, including membrane permeability, efflux pumps, and the presence of competing endogenous ligands like ATP, can create a significant disparity between in vitro potency and cellular efficacy.[6] Therefore, direct measurement of target binding in a relevant physiological context is critical.[5][7] A multi-assay approach, combining direct and indirect methods, provides the most robust validation.[4]
Comparative Analysis of Key Target Engagement Methodologies
Choosing the right assay depends on factors like the nature of the target, available reagents, and desired throughput.[9] Here, we compare three gold-standard techniques: the Cellular Thermal Shift Assay (CETSA) for intracellular target binding, Isothermal Titration Calorimetry (ITC) for thermodynamic profiling, and Surface Plasmon Resonance (SPR) for kinetic analysis.
| Feature | Cellular Thermal Shift Assay (CETSA) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[10][11][12] | Measures the heat released or absorbed during the binding event between two molecules in solution.[13] | Detects changes in mass on a sensor surface as an analyte flows over an immobilized ligand, measuring binding in real-time.[14][15] |
| Environment | Intact cells, cell lysates, or tissues.[11][16] | In solution, using purified protein and compound. | In vitro, using purified protein and compound.[14] |
| Key Readouts | Thermal shift (ΔTm), Isothermal Dose-Response Fingerprint (ITDRF).[11] | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[13][17][18] | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (KD).[14] |
| Compound Needs | No modification or labeling required.[9] | No modification or labeling required.[13] | No modification or labeling required.[15] |
| Primary Use Case | Confirming intracellular target binding and estimating cellular potency.[4][16][19] | Gold-standard for thermodynamic characterization and confirming direct binding.[20] | Detailed kinetic analysis, fragment screening, and determining binding mechanism.[14][21] |
| Limitations | Requires a specific antibody for detection; target must exhibit a thermal shift.[9] | Requires larger quantities of pure, stable protein; lower throughput.[13] | Requires protein immobilization which may affect activity; potential for mass transport limitations.[22] |
Experimental Workflows & Protocols
Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Binding
CETSA is a powerful method to verify that Compound P2C engages Kinase X inside intact cells.[4][16] The core principle is that the binding of Compound P2C will stabilize the Kinase X protein, making it more resistant to heat-induced unfolding and aggregation.[10][11]
Caption: CETSA workflow for validating intracellular target engagement.
-
Causality: The goal is to generate a "melting curve" for Kinase X, showing the temperature at which it denatures and aggregates. A shift in this curve upon drug treatment indicates stabilization.[12]
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HEK293 overexpressing Kinase X) in sufficient quantity for the experiment.
-
Once cells reach ~80% confluency, treat them with a final concentration of 10 µM Compound P2C or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C. This allows for cellular uptake and target binding.
-
-
Heat Challenge:
-
Harvest the treated cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes (e.g., 50 µL per tube).
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments).[16] Follow immediately with a 3-minute cooling step at 4°C.
-
-
Lysis and Protein Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This process releases the intracellular contents without using detergents that might disrupt protein-ligand interactions.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Quantify the amount of soluble Kinase X in each sample using Western blotting with a specific anti-Kinase X antibody.
-
Plot the band intensities against the corresponding temperature. The resulting curves for the DMSO and Compound P2C-treated samples are compared. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
-
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC provides irrefutable proof of a direct binding interaction and reveals the thermodynamic forces driving it.[18][20] It measures the heat change that occurs when the compound is titrated into a solution containing the purified target protein.[13][17]
Caption: ITC workflow for thermodynamic characterization of binding.
-
Causality: Each injection of the ligand (Compound P2C) into the protein solution (Kinase X) results in a binding event that either releases (exothermic) or absorbs (endothermic) heat. As the protein becomes saturated, the heat change diminishes, allowing for the calculation of binding parameters.
-
Sample Preparation:
-
Express and purify Kinase X to >95% purity. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 0.5 mM TCEP).
-
Prepare a concentrated stock of Compound P2C and dissolve it in the exact same final dialysis buffer. Mismatched buffers can cause large heat-of-dilution artifacts.
-
Degas both the protein and compound solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.
-
-
Instrument Setup and Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Load the Kinase X solution (e.g., 10-20 µM) into the sample cell.
-
Load the Compound P2C solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Program the instrument to perform a series of small injections (e.g., one initial 0.5 µL injection followed by 19 injections of 2 µL) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change per injection.
-
Integrate the area under each peak and plot this value against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using the instrument's software. This analysis directly yields the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[13][18] The entropy (ΔS) can then be calculated.
-
Alternative and Complementary Approaches
While CETSA and ITC are powerful, other methods can provide additional, valuable insights.
-
Surface Plasmon Resonance (SPR): This biophysical technique is unparalleled for determining binding kinetics (kon and koff).[14] In an SPR experiment, purified Kinase X would be immobilized on a sensor chip, and a solution of Compound P2C would be flowed over the surface. The real-time measurement of binding and dissociation provides a detailed kinetic profile, which is crucial for understanding the compound's residence time on its target.[15]
-
In Vitro Kinase Assays: While not a direct measure of binding, these assays confirm that target engagement leads to functional inhibition.[8] A typical luminescence-based assay measures the amount of ADP produced by the kinase reaction.[23] A dose-response curve is generated by incubating purified Kinase X and its substrate with varying concentrations of Compound P2C, allowing for the determination of the IC50 value.[23][24] Comparing this biochemical IC50 with cellular potency data helps to build a complete picture of the compound's activity.
Caption: Inhibition of Kinase X activity by Compound P2C.
Conclusion
Validating the target engagement of a novel molecule like this compound is a non-negotiable step in modern drug discovery. No single assay tells the whole story. A robust validation strategy begins with biophysical methods like ITC or SPR to confirm direct, high-affinity binding and characterize the interaction's thermodynamics and kinetics. This is followed by cellular methods, chief among them CETSA, to prove that the compound reaches and binds its target in the complex and physiologically relevant environment of a living cell. By integrating data from these orthogonal approaches, researchers can build a compelling, data-driven case for a compound's mechanism of action, paving the way for successful preclinical and clinical development.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid Derivatives
This guide provides an in-depth technical comparison of the cross-reactivity profiles of kinase inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. As researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its successful clinical translation. This document will delve into the experimental design, execution, and interpretation of kinase cross-reactivity profiling, using a promising 7H-pyrrolo[2,3-d]pyrimidine-based HPK1 inhibitor as our primary example and comparing its selectivity against established drugs—Tofacitinib, Ruxolitinib, and Baricitinib—that share the same core structure.
While this guide focuses on a specific derivative, the principles and methodologies discussed are broadly applicable to the characterization of any kinase inhibitor, including the titular 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. The core 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, owing to its structural similarity to the adenine ring of ATP, enabling competitive binding to the kinase active site.[1] This inherent promiscuity necessitates rigorous cross-reactivity profiling to identify potential off-target effects that could lead to unforeseen toxicities or, in some cases, reveal opportunities for polypharmacology.[2]
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural homology within their ATP-binding pockets.[3] This conservation makes the development of truly selective kinase inhibitors a formidable challenge. Off-target inhibition can lead to a range of adverse effects, underscoring the importance of comprehensive selectivity profiling early in the drug discovery process.[2] Conversely, a well-characterized cross-reactivity profile can sometimes be advantageous, leading to the discovery of multi-targeted inhibitors with enhanced efficacy in complex diseases like cancer.[4]
This guide will equip you with the foundational knowledge to:
-
Design and execute robust kinase cross-reactivity profiling experiments.
-
Interpret kinome scan data to assess inhibitor selectivity.
-
Compare the selectivity profiles of novel compounds against established drugs.
Experimental Design for Cross-Reactivity Profiling
A typical workflow for assessing the cross-reactivity of a kinase inhibitor involves an initial broad screen against a large panel of kinases, followed by more detailed dose-response studies for any identified "hits."
Methodologies for Kinase Profiling
Several robust technologies are available for large-scale kinase profiling, each with its own advantages and limitations. Commercial services from companies like Eurofins Discovery (incorporating the former DiscoverX and Millipore kinase platforms), Reaction Biology, and Creative Biogene offer access to extensive kinase panels.[5][6][7][8][9][10]
Radiometric Assays
This traditional "gold standard" method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate (peptide or protein).[11]
-
Principle: The kinase reaction is performed in the presence of the radiolabeled ATP and the test inhibitor. The reaction mixture is then spotted onto a membrane that captures the substrate, and unincorporated ATP is washed away. The radioactivity on the membrane, corresponding to the phosphorylated substrate, is quantified using a scintillation counter or phosphorimager.
-
Advantages: High sensitivity and a direct measure of catalytic activity.
-
Disadvantages: Requires handling of radioactive materials and generates radioactive waste.
Step-by-Step Protocol (Radiometric Filter Binding Assay):
-
Reaction Setup: In a microplate well, combine the kinase, substrate, test compound at various concentrations, and reaction buffer.
-
Initiation: Add [γ-³³P]ATP to start the reaction. Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
-
Termination: Stop the reaction by adding a solution containing EDTA and a high concentration of non-radiolabeled ATP.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose or similar filter membrane.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity on the dried membrane using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF®)
HTRF® is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that is well-suited for high-throughput screening.[12]
-
Principle: The assay uses a biotinylated substrate and a phosphorylation-specific antibody labeled with a europium cryptate (donor fluorophore). The phosphorylated biotinylated substrate is detected by streptavidin conjugated to another fluorophore (acceptor). When the donor and acceptor are in close proximity (i.e., when the antibody binds the phosphorylated substrate), excitation of the donor leads to energy transfer and emission from the acceptor.
-
Advantages: Homogeneous (no-wash) format, high throughput, and reduced interference from compound fluorescence due to time-resolved detection.
-
Disadvantages: Relies on the availability of specific antibodies and can be subject to interference from compounds that absorb at the excitation or emission wavelengths.
KINOMEscan® (Competition Binding Assay)
This technology, offered by Eurofins Discovery, measures the ability of a compound to displace a ligand from the active site of a kinase.[13][14][15]
-
Principle: Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
-
Advantages: Broad kinase coverage, does not require ATP (allowing for the identification of both ATP-competitive and non-competitive inhibitors), and provides a direct measure of binding affinity (Kd).
-
Disadvantages: As a binding assay, it does not directly measure the inhibition of catalytic activity.
Comparative Cross-Reactivity Profiling: A Case Study
To illustrate the practical application of these principles, we will compare the selectivity of a novel 7H-pyrrolo[2,3-d]pyrimidine-based HPK1 inhibitor (Compound 31 from Wu et al., 2023) with the FDA-approved drugs Tofacitinib, Ruxolitinib, and Baricitinib.[16] These comparators were chosen because they share the same core scaffold and are known to have distinct kinase selectivity profiles.[17][18]
Our Subject Compound: A potent HPK1 inhibitor with a 7H-pyrrolo[2,3-d]pyrimidine scaffold, demonstrating an IC50 of 3.5 nM against HPK1.[16]
Comparator Compounds:
-
Tofacitinib: A pan-JAK inhibitor, with a preference for JAK1 and JAK3.[18]
-
Ruxolitinib: A potent inhibitor of JAK1 and JAK2.[19]
-
Baricitinib: A selective inhibitor of JAK1 and JAK2.[20]
The following table summarizes the publicly available cross-reactivity data for these compounds against a selection of kinases. Data is presented as % inhibition at a 1 µM concentration or as IC50/Kd values where available. This allows for a direct comparison of their selectivity profiles.
Table 1: Comparative Kinase Selectivity Profiles
| Kinase Target | Compound 31 (% Inhibition @ 1µM)[16] | Tofacitinib (Kd, nM)[21] | Ruxolitinib (Kd, nM)[22] | Baricitinib (IC50, nM)[20] |
| HPK1 | <10 | - | - | - |
| JAK1 | 20 | 3.2 | 3.4 | 5.9 |
| JAK2 | 10 | 4.1 | 2.0 | 5.7 |
| JAK3 | 20 | 1.6 | 428 | 431 |
| TYK2 | 10 | 25 | 9.1 | 53 |
| AURKA | - | 1300 | - | - |
| ROCK1 | - | 130 | 60 | - |
| ROCK2 | - | 50 | 52 | - |
| MST4 | 0 | - | - | - |
| MINK1 | 0 | - | - | - |
Note: A lower Kd or IC50 value indicates higher potency. A lower % inhibition indicates greater selectivity (less off-target activity). Data for Compound 31 is presented as % inhibition at 1 µM, as reported in the source publication.
Interpreting the Data: Visualizing Selectivity
A powerful way to visualize kinase selectivity is through a kinome tree map, where inhibited kinases are represented as colored circles on a phylogenetic tree of the human kinome. The size and/or color of the circle typically corresponds to the potency of inhibition.
-
Compound 31 demonstrates remarkable selectivity for its intended target, HPK1, with minimal inhibition of the JAK family kinases at a high concentration.[16] This is a desirable profile for a highly selective therapeutic agent.
-
Tofacitinib exhibits a pan-JAK profile, potently inhibiting JAK1, JAK2, and JAK3.[21] This broader activity may contribute to both its efficacy and its side-effect profile.[2]
-
Ruxolitinib is a potent inhibitor of JAK1 and JAK2, with significantly less activity against JAK3.[19][22] This selectivity for JAK1/2 is key to its therapeutic mechanism in myeloproliferative disorders.
-
Baricitinib also shows selectivity for JAK1 and JAK2 over JAK3 and TYK2.[20]
This comparative analysis highlights the diverse selectivity profiles that can be achieved with the same 7H-pyrrolo[2,3-d]pyrimidine scaffold through chemical modification. For the development of Compound 31, the data provides strong evidence of its high selectivity and low potential for off-target effects mediated by the JAK family kinases.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a critical component of modern drug discovery. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a versatile starting point for the development of both selective and multi-targeted kinase inhibitors. As demonstrated in this guide, a systematic approach to profiling, utilizing advanced assay technologies and careful data analysis, is essential for understanding the full pharmacological profile of a new chemical entity. By comparing the selectivity of novel compounds to that of established drugs, researchers can make more informed decisions about which candidates to advance into further preclinical and clinical development.
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A Comparative Analysis of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives and Established Anticancer Agents
A Technical Guide for Researchers in Oncology Drug Discovery
In the landscape of modern oncology, the pursuit of novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a new generation of potent kinase inhibitors. This guide provides a comprehensive, data-driven comparison of these emerging derivatives against established anticancer agents, offering researchers and drug development professionals a critical overview of their relative performance, mechanisms of action, and experimental validation.
Introduction: The Rise of 7H-Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, serves as a versatile backbone for the design of ATP-competitive kinase inhibitors.[1][2] This structural motif has been successfully exploited to develop compounds targeting a spectrum of kinases implicated in cancer cell proliferation, survival, and metastasis. This guide will delve into a comparative analysis of these derivatives against well-established kinase inhibitors such as Sunitinib, Erlotinib, and Ruxolitinib, which have become standards of care in various malignancies.
Mechanistic Showdown: Kinase Inhibition Profiles
The anticancer activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is intrinsically linked to their ability to selectively inhibit key oncogenic kinases. Below, we dissect the mechanisms of action of these novel compounds in comparison to their established counterparts.
Targeting Focal Adhesion Kinase (FAK)
FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Its overexpression is associated with poor prognosis in several cancers.
-
7H-Pyrrolo[2,3-d]pyrimidine Derivatives: A novel series of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been developed as potent FAK inhibitors. For instance, compound 25b from this class has demonstrated impressive enzymatic inhibition with an IC50 of 5.4 nM.[3] These compounds act by competitively binding to the ATP-binding pocket of FAK, thereby disrupting downstream signaling pathways crucial for cancer cell motility and invasion.[3]
-
Established Agents: While Sunitinib and Erlotinib are multi-kinase inhibitors, their primary targets do not typically include FAK with high potency. This highlights a potential niche for FAK-targeting 7H-pyrrolo[2,3-d]pyrimidine derivatives in cancers where FAK signaling is a key driver.
Caption: FAK Inhibition by 7H-Pyrrolo[2,3-d]pyrimidine Derivatives.
Inhibition of p21-Activated Kinase 4 (PAK4)
PAK4 is a serine/threonine kinase that is overexpressed in a multitude of cancers and is involved in regulating cell proliferation, apoptosis, and cytoskeletal dynamics.[4]
-
7H-Pyrrolo[2,3-d]pyrimidine Derivatives: Specific derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as potent PAK4 inhibitors. Compound 5n exhibits a strong inhibitory capacity against PAK4, leading to cell cycle arrest at the G0/G1 phase and induction of apoptosis in cancer cells.[4] Molecular dynamics simulations have revealed that these inhibitors form strong interactions with the hinge region of the PAK4 kinase domain.[4]
-
Established Agents: Established agents like Sunitinib, Erlotinib, and Ruxolitinib are not primarily recognized as PAK4 inhibitors. This distinction underscores the potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives to address PAK4-driven malignancies.
Caption: PAK4 Inhibition by 7H-Pyrrolo[2,3-d]pyrimidine Derivatives.
Multi-Targeted Kinase Inhibition
A hallmark of many successful anticancer drugs is their ability to inhibit multiple oncogenic kinases simultaneously.
-
7H-Pyrrolo[2,3-d]pyrimidine Derivatives: Certain derivatives, such as compound 5k , have been shown to be multi-targeted kinase inhibitors, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2.[5] This broad-spectrum activity is comparable to that of Sunitinib.[5]
-
Sunitinib: Sunitinib is a well-established multi-targeted receptor tyrosine kinase inhibitor that primarily targets VEGFRs and PDGFRs, thereby inhibiting tumor angiogenesis and cell proliferation.[6][7] It also inhibits other kinases such as c-KIT.[7]
-
Erlotinib: Erlotinib is a more selective inhibitor of the EGFR tyrosine kinase, preventing autophosphorylation and downstream signaling.[8][9] Its efficacy is particularly pronounced in cancers with activating EGFR mutations.[9]
-
Ruxolitinib: Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are key components of the JAK-STAT signaling pathway involved in myeloproliferative neoplasms.
Caption: Comparative Kinase Inhibition Profiles.
In Vitro Performance: A Quantitative Comparison
The true measure of a novel anticancer agent's potential lies in its ability to inhibit cancer cell growth and induce cell death. The following tables summarize the available half-maximal inhibitory concentration (IC50) data for 7H-pyrrolo[2,3-d]pyrimidine derivatives and established agents against various cancer cell lines.
FAK Inhibition in Breast and Lung Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Target | IC50 (µM) | Reference |
| 7H-Pyrrolo[2,3-d]pyrimidine (cpd 19) | MDA-MB-231 | Breast | FAK | 0.19 | [10] |
| 7H-Pyrrolo[2,3-d]pyrimidine (cpd 19) | A549 | Lung | FAK | 0.27 | [10] |
| Erlotinib | MDA-MB-231 | Breast | EGFR | Resistant | [2] |
| Erlotinib | A549 | Lung | EGFR | 5.3 | [11] |
| Sunitinib | A549 | Lung | Multi-kinase | Not specified | [12] |
PAK4 Inhibition in Acute Myeloid Leukemia
| Compound | Cell Line | Cancer Type | Target | IC50 (nM) | Reference |
| 7H-Pyrrolo[2,3-d]pyrimidine (cpd 5n) | MV4-11 | AML | PAK4 | 7.8 | [4] |
| Erlotinib | MV4-11 | AML | FLT3/Lyn | ~100-1000 | [13] |
| Sunitinib | MV4-11 | AML | FLT3 | 8 | [7] |
CDK9/CyclinT Inhibition
| Compound | Target | IC50 (µM) | Reference |
| 7H-Pyrrolo[2,3-d]pyrimidine (cpd 7d) | CDK9/CyclinT | 0.38 | [14] |
In Vivo Efficacy: Preclinical Validation
While in vitro data provides valuable insights, the ultimate test of an anticancer agent is its performance in vivo.
-
7H-Pyrrolo[2,3-d]pyrimidine Derivatives: In a xenograft tumor model, the FAK inhibitor compound 20 demonstrated a significant reduction in tumor growth at a dose of 200 mg/kg, with no observable toxicity.[10] This suggests a favorable therapeutic window for this class of compounds.
-
Erlotinib: Erlotinib has shown significant in vivo efficacy in non-small cell lung cancer models, particularly those with EGFR mutations.[11] In an MV4-11 subcutaneous tumor model, erlotinib significantly inhibited tumor growth at doses of 25, 50, and 100 mg/kg/day.[13]
-
Ruxolitinib: Ruxolitinib has demonstrated in vivo efficacy in models of myelofibrosis and other hematological malignancies.[1][15] In a Hodgkin lymphoma xenograft model, ruxolitinib significantly inhibited tumor progression and improved survival.[16]
-
Sunitinib: Sunitinib has shown marked anti-tumor activity in various in vivo models, including renal cell carcinoma and gastrointestinal stromal tumors.[12]
Experimental Protocols: A Guide to Comparative Assays
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (7H-pyrrolo[2,3-d]pyrimidine derivatives and established agents) and a vehicle control.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[17]
-
Incubation: Incubate the fixed cells for at least 30 minutes on ice.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[17]
-
PI Staining: Add a PI staining solution to the cells.
-
Analysis: Analyze the cells by flow cytometry. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of a new generation of kinase inhibitors with potent anticancer activity. The data presented in this guide indicates that these derivatives can exhibit comparable, and in some cases, superior, in vitro and in vivo efficacy to established anticancer agents. Their ability to target a diverse range of kinases, including those for which there are currently no approved inhibitors, highlights their significant therapeutic potential.
Future research should focus on comprehensive head-to-head preclinical studies to directly compare the efficacy, selectivity, and toxicity profiles of the most promising 7H-pyrrolo[2,3-d]pyrimidine derivatives with the standards of care. Furthermore, the identification of predictive biomarkers will be crucial for guiding the clinical development of these novel agents and ensuring they reach the patient populations most likely to benefit.
References
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The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. (2023-01-03). [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC - NIH. [Link]
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Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. (2007-08-01). [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. [Link]
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Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - Frontiers. (2022-04-19). [Link]
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Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - NIH. (2023-08-24). [Link]
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Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed. (2019-12-01). [Link]
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Synergistic interaction between sunitinib and docetaxel is sequence dependent in human non–small lung cancer with EGFR TKIs-resistant mutation - NIH. [Link]
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Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - NIH. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (2023-09-19). [Link]
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Erlotinib IC 50 values of murine and human PDAC cells. (A) Viability of... - ResearchGate. [Link]
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Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk) - PubMed. (2019-07-01). [Link]
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In vivo effects of erlotinib against s.c. and BM MV4‐11 tumor models.... - ResearchGate. [Link]
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Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - NIH. (2023-08-11). [Link]
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Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed. (2021-11-01). [Link]
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The Development of FAK Inhibitors: A Five-Year Update - MDPI. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed Central. [Link]
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Activated JAK2 signaling in MV4-11 cells after selective inhibition of... - ResearchGate. [Link]
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In vivo efficacy of ruxolitinib in combination with standard-of-care... - ResearchGate. [Link]
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A Study of INCB050465 in Combination With Ruxolitinib in Subjects With Myelofibrosis - ClinicalTrials.gov. [Link]
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Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies | Bentham Science Publishers. (2024-11-06). [Link]
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Efficacy of Ruxolitinib for Myelofibrosis - PMC - NIH. [Link]
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Effect of collagen aging on erlotinib IC50, in 2D vs. 3D models. A549... - ResearchGate. [Link]
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Discovery of pyrrolo[2,3-d]pyrimidine derivatives as novel FLT3/IRAK4 inhibitors. [Link]
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Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed. [Link]
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Pharmacokinetics and in vivo activity of ruxolitinib. Pharmacokinetic... - ResearchGate. [Link]
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Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. [Link]
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Involvement of the AKT Pathway in Resistance to Erlotinib and Cabozantinib in Triple-Negative Breast Cancer Cell Lines - MDPI. (2023-08-28). [Link]
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Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC - NIH. [Link]
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Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed. (2006-05-15). [Link]
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7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC - NIH. [Link]
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Benchmarking 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid against known FAK inhibitors
Introduction: Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical signaling node in oncology.[1] Overexpressed or hyperactivated FAK is a common feature in a multitude of solid tumors, where it plays a pivotal role in cell survival, proliferation, migration, and invasion—hallmarks of cancer progression and metastasis.[1][2] FAK integrates signals from the extracellular matrix (ECM) via integrins and from growth factor receptors, activating downstream pathways such as PI3K/Akt and MAPK/ERK.[1] This central role makes FAK an attractive therapeutic target. This guide provides a comprehensive benchmark of a promising new chemical scaffold, 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, against well-established FAK inhibitors: Defactinib (VS-6063), PND-1186, and PF-573228. We will delve into their biochemical potency, cellular activity, and preclinical efficacy, supported by detailed experimental protocols to ensure scientific integrity and reproducibility.
The FAK Signaling Axis: A Key Therapeutic Target
Upon engagement of integrins with the ECM or stimulation by growth factors, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397).[1] This phosphorylation event serves as a high-affinity docking site for the SH2 domain of Src family kinases.[1] The subsequent formation of the FAK/Src complex leads to the phosphorylation of additional tyrosine residues on FAK, amplifying downstream signaling cascades that are crucial for tumorigenesis.[3] FAK inhibitors primarily act by competing with ATP in the kinase domain, thereby preventing this initial autophosphorylation and abrogating the downstream signaling events.[4]
Caption: FAK signaling pathway and point of inhibition.
Comparative Analysis of FAK Inhibitors
This guide benchmarks this compound against Defactinib, PND-1186, and PF-573228. While specific data for the 2-carboxylic acid derivative is emerging, we will reference potent analogs from the same 7H-pyrrolo[2,3-d]pyrimidine class that have demonstrated significant FAK inhibition.[5][6][7]
Biochemical Potency: A Head-to-Head Comparison
The initial assessment of any kinase inhibitor is its ability to inhibit the enzymatic activity of its target. This is typically quantified by the half-maximal inhibitory concentration (IC50) in a cell-free biochemical assay.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| 7H-Pyrrolo[2,3-d]pyrimidine derivative (Compound 10b) | FAK | 9.9 | [7] |
| 7H-Pyrrolo[2,3-d]pyrimidine derivative (Compound 32) | FAK | 4 | [5][8] |
| Defactinib (VS-6063) | FAK, Pyk2 | 0.6 (for both) | [9][10] |
| PND-1186 | FAK | 1.5 | [3][11][12] |
| PF-573228 | FAK | 4 | [13][14][15][16] |
Expert Insights: The 7H-pyrrolo[2,3-d]pyrimidine scaffold demonstrates potent, single-digit nanomolar inhibition of FAK, placing it on par with established inhibitors like PF-573228. Defactinib exhibits potent dual inhibition of FAK and the closely related kinase Pyk2, which may offer a broader therapeutic window in certain contexts. PND-1186 stands out with exceptional potency against recombinant FAK. The choice between a highly selective FAK inhibitor versus a dual FAK/Pyk2 inhibitor depends on the specific biological question and the therapeutic strategy.
Cellular Activity: Inhibition of FAK Autophosphorylation
To be effective, a FAK inhibitor must penetrate the cell membrane and inhibit FAK in a complex cellular environment. A key pharmacodynamic marker of FAK inhibition is the reduction of its autophosphorylation at Y397.
| Inhibitor | Cell-based p-FAK (Y397) Inhibition IC50 (nM) | Reference(s) |
| 7H-Pyrrolo[2,3-d]pyrimidine derivative | Data not yet published | |
| Defactinib (VS-6063) | 26 | [9] |
| PND-1186 | ~100 | [3][11][12] |
| PF-573228 | 30-100 | [13][14][16] |
Expert Insights: Defactinib, PND-1186, and PF-573228 all demonstrate potent inhibition of FAK autophosphorylation in various cancer cell lines. The cellular IC50 values are expectedly higher than the biochemical IC50s due to factors such as cell permeability and off-target effects. Benchmarking this compound in a similar cellular assay is a critical next step to validate its on-target activity in a biological system.
In Vitro Functional Impact: Proliferation and Migration
The ultimate goal of a FAK inhibitor in an oncology setting is to impede tumor growth and spread. This is assessed in vitro through cell viability (proliferation) and migration assays.
| Inhibitor | Effect on Cell Viability/Proliferation | Effect on Cell Migration | Reference(s) | | :--- | :--- | :--- | | 7H-Pyrrolo[2,3-d]pyrimidine derivative (Compound 10b) | IC50 of 0.8 µM in A549 lung cancer cells | Effective suppression in A549 cells |[7] | | Defactinib (VS-6063) | Decreases viability of thyroid cancer cells | Attenuates cell motility |[9][10] | | PND-1186 | Limited effect on 2D proliferation; promotes apoptosis in 3D culture | Inhibits breast carcinoma cell motility |[3] | | PF-573228 | Reduces cell viability at higher concentrations (e.g., >10 µM) | Blocks serum and fibronectin-directed migration |[15][17] |
Expert Insights: The 7H-pyrrolo[2,3-d]pyrimidine derivative shows promising anti-proliferative and anti-migratory effects at sub-micromolar concentrations. It is noteworthy that some FAK inhibitors, like PND-1186 and PF-573228, have a more pronounced effect on cell migration than on proliferation in traditional 2D cultures. This highlights the importance of assessing inhibitors in more physiologically relevant 3D culture models where FAK's role in survival signaling is more prominent.[3]
Experimental Protocols for Robust Benchmarking
To ensure a fair and rigorous comparison, standardized experimental protocols are essential. The following section details the methodologies for the key assays discussed.
Caption: A typical experimental workflow for FAK inhibitor evaluation.
Biochemical FAK Kinase Assay
Objective: To determine the in vitro IC50 value of the test compound against purified FAK enzyme.
Methodology:
-
A luminescent kinase assay, such as the Kinase-Glo® Max Assay, can be utilized.[18]
-
Reactions are set up in a 96-well plate containing purified recombinant FAK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP.
-
The test compound is added in a series of dilutions.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).
-
The Kinase-Glo® reagent is added to terminate the kinase reaction and measure the remaining ATP via a luciferase-based reaction.
-
Luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for FAK Autophosphorylation
Objective: To assess the ability of the inhibitor to block FAK activation in a cellular context.
Methodology:
-
Seed cancer cells (e.g., MDA-MB-231, A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FAK inhibitor for a specified duration (e.g., 2 hours).
-
Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.[19]
-
Determine protein concentrations using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to reduce non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated FAK (Y397) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total FAK as a loading control.[20]
Cell Viability (MTT) Assay
Objective: To determine the effect of the FAK inhibitor on cell proliferation and viability.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the inhibitor for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Cell Migration Assays
A. Wound Healing (Scratch) Assay
Objective: To qualitatively and quantitatively assess the effect of the inhibitor on collective cell migration.
Methodology:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[22]
-
Wash with PBS to remove detached cells and replace with fresh medium containing the inhibitor at various concentrations.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at multiple points and calculate the percentage of wound closure over time.
B. Transwell Migration Assay
Objective: To evaluate the ability of cells to migrate through a porous membrane towards a chemoattractant.
Methodology:
-
Use Transwell inserts with an 8 µm pore size.[23]
-
Seed cells in serum-free medium in the upper chamber of the insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the FAK inhibitor to both the upper and lower chambers.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with crystal violet.[24]
-
Count the number of migrated cells in several fields of view under a microscope.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the FAK inhibitor in a preclinical animal model.
Methodology:
-
Subcutaneously inject a suspension of human cancer cells (e.g., HCT116, PC-3) into the flank of immunodeficient mice (e.g., nude or SCID mice).[4][25]
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control (vehicle) and treatment groups.
-
Administer the FAK inhibitor via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.[26]
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-FAK, immunohistochemistry).
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a promising new class of FAK inhibitors, demonstrating biochemical potencies comparable to established clinical and preclinical candidates. This guide provides a framework for the comprehensive and objective benchmarking of this compound. By adhering to the detailed experimental protocols outlined herein, researchers can generate robust and reproducible data to fully elucidate the therapeutic potential of this novel inhibitor. The head-to-head comparison with Defactinib, PND-1186, and PF-573228 will provide critical insights into its relative strengths and potential for further development as a targeted cancer therapy.
References
- PF-573228 | FAK Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/pf-573228.html]
- PND-1186 (VS-4718) | FAK Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/pnd-1186.html]
- PND 1186 | Focal Adhesion Kinase Inhibitors. R&D Systems. [URL: https://www.rndsystems.com/product/pnd-1186_4518]
- PF-573228 (FAK Inhibitor II, Focal Adhesion Kinase Inhibitor II, CAS Number: 869288-64-2). Cayman Chemical. [URL: https://www.caymanchem.com/product/10009219/pf-573228]
- PND-1186 is a Highly-Specific FAK Inhibitor and Induces Apoptosis. MedchemExpress.com. [URL: https://www.medchemexpress.com/pnd-1186-is-a-highly-specific-fak-inhibitor-and-induces-apoptosis.html]
- Tanjoni I, et al. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments. Cancer Biol Ther. 2010;9(10):764-77. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2909930/]
- PND 1186 | SR 2516 | FAK/PYK2 inhibitor | Axon 2459. Axon Medchem. [URL: https://www.axonmedchem.com/product/2459]
- Defactinib | Focal Adhesion Kinase Inhibitors. R&D Systems. [URL: https://www.rndsystems.com/product/defactinib_5923]
- Application Notes and Protocols for FAK Inhibitor in In Vitro Cell Culture Assays. Benchchem. [URL: https://www.benchchem.com/application-notes/fak-inhibitor-in-vitro-cell-culture-assays]
- Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10881958/]
- FAK Kinase Assay Kit. BPS Bioscience. [URL: https://bpsbioscience.com/fak-kinase-assay-kit-79512]
- PF 573228 | Focal Adhesion Kinase Inhibitors. R&D Systems. [URL: https://www.rndsystems.com/product/pf-573228_3234]
- PF-573228 FAK inhibitor. Selleck Chemicals. [URL: https://www.selleckchem.com/products/pf-573228.html]
- Marlowe T, et al. Development of a High-Throughput Fluorescence Polarization Assay to Detect Inhibitors of the FAK-Paxillin Interaction. Arizona Cancer Center. [URL: https://cancercenter.arizona.
- Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7004543/]
- Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6852445/]
- Application Notes and Protocols: In Vivo Evaluation of FAK-IN-16 in a Mouse Xenograft Model. Benchchem. [URL: https://www.benchchem.com/application-notes/in-vivo-evaluation-of-fak-in-16-in-a-mouse-xenograft-model]
- Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16540283/]
- Kinase Inhibitors on FAK Signaling Pathways. AbMole BioScience. [URL: https://www.abmole.
- Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. ResearchGate. [URL: https://www.researchgate.net/publication/7403597_Design_and_synthesis_of_7H-pyrrolo23-dpyrimidines_as_focal_adhesion_kinase_inhibitors_Part_1]
- The Development of FAK Inhibitors: A Five-Year Update. MDPI. [URL: https://www.mdpi.com/1422-0067/23/11/6381]
- FAK Inhibition | FAK Inhibitor Review. Selleck Chemicals. [URL: https://www.selleckchem.
- Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. ResearchGate. [URL: https://www.researchgate.net/publication/7403596_Design_and_synthesis_of_7H-pyrrolo23-dpyrimidines_as_focal_adhesion_kinase_inhibitors_Part_2]
- Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4467265/]
- Application Notes and Protocols for PF-562271 (FAK Inhibitor) in 3D Cell Culture Models. Benchchem. [URL: https://www.benchchem.com/application-notes/pf-562271-in-3d-cell-culture-models]
- Effect of F14 in FAK-copy-gain breast cancer cells in a mouse xenograft... ResearchGate. [URL: https://www.researchgate.net/figure/Effect-of-F14-in-FAK-copy-gain-breast-cancer-cells-in-a-mouse-xenograft-model-A_fig4_330685322]
- A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3505872/]
- FAK Antibody #3285. Cell Signaling Technology. [URL: https://www.cellsignal.com/products/primary-antibodies/fak-antibody/3285]
- Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype. ResearchGate. [URL: https://www.researchgate.net/publication/303350165_Efficacy_of_the_highly_selective_focal_adhesion_kinase_inhibitor_BI_853520_in_adenocarcinoma_xenograft_models_is_linked_to_a_mesenchymal_tumor_phenotype]
- Topical Focal Adhesion Kinase Inhibitor Promotes Skin Regeneration And Scar Prevention In A Preclinical Porcine Model. The Wound Healing Society. [URL: https://woundheal.org/abstracts/2019/AWHS/topical-focal-adhesion-kinase-inhibitor-promotes-skin-regeneration-and-scar-prevention-in-a-preclinical-porcine-model.cgi]
- Structural basis for the autoinhibition of Focal Adhesion Kinase. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1592657/]
- Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8405230/]
- Phosphorylation of Focal Adhesion Kinase (FAK) on Ser732 Is Induced by Rho-dependent Kinase and Is Essential for Proline-rich Tyrosine Kinase-2–mediated Phosphorylation of FAK on Tyr407 in Response to Vascular Endothelial Growth Factor. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2172370/]
- Discovery of novel pyrrolo [2,3-d] pyrimidine derivatives as potent FAK inhibitors based on cyclization strategy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37459823/]
- Mycosporine-Like Amino Acids Promote Wound Healing through Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinases (MAP Kinases) Signaling Pathway in Keratinocytes. MDPI. [URL: https://www.mdpi.com/1660-3397/15/8/233]
- Inhibition of FAK reduces cell viability and clonogenic growth. (A)... ResearchGate. [URL: https://www.researchgate.net/figure/Inhibition-of-FAK-reduces-cell-viability-and-clonogenic-growth-A-Cell-viability_fig1_328005481]
- Phospho-regulated tethering of focal adhesion kinase to vinculin links force transduction to focal adhesion signaling. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4987770/]
- Wound healing assay. Abcam. [URL: https://www.abcam.com/protocols/wound-healing-assay-protocol]
- Wound Healing and Migration Assays. ibidi. [URL: https://ibidi.
- Western blot for phosphorylated proteins. Abcam. [URL: https://www.abcam.
- PPFIBP1 induces glioma cell migration and invasion through FAK/Src/JNK signaling pathway. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8413813/]
- Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Protocols.io. [URL: https://www.protocols.io/view/principles-techniques-and-precautions-in-transwe-5jyl89q5ov2w/v1]
- The Endothelial Cell Transwell Migration and Invasion Assay. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
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Comparative Analysis of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid Analogs in Kinase Inhibition
A Guide for Researchers in Drug Discovery
This guide provides a detailed comparative analysis of 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid analogs, a class of compounds that has garnered significant attention in medicinal chemistry due to their versatile biological activities. The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a privileged scaffold found in numerous kinase inhibitors. The strategic placement of a carboxylic acid group at the 2-position offers a valuable synthetic handle for further molecular elaboration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these analogs, providing researchers with the necessary insights to navigate the complexities of their development.
The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Cornerstone of Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of purine and has proven to be a highly successful template for the design of ATP-competitive kinase inhibitors. Its unique structural and electronic properties allow for key interactions with the hinge region of the kinase ATP-binding site. Notable drugs such as Ruxolitinib (a JAK1/2 inhibitor) and Tofacitinib (a pan-JAK inhibitor) feature this core structure, underscoring its therapeutic relevance. The introduction of a carboxylic acid at the 2-position serves as a critical starting point for the synthesis of a diverse library of analogs through amide bond formation and other functional group transformations.
Synthetic Strategies for this compound Analogs
The construction of the 7H-pyrrolo[2,3-d]pyrimidine core and its subsequent functionalization are pivotal steps in the synthesis of its analogs. A common and efficient method involves the condensation of a substituted pyrimidine with a protected pyrrole derivative. The following protocol outlines a general synthetic route.
Experimental Protocol: Synthesis of a Model this compound Analog
This protocol describes the synthesis of a representative amide analog starting from a commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 1: Synthesis of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF (0.1 M), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise at -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add ethyl chloroformate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ethyl ester.
Step 2: Saponification to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
-
Dissolve the ethyl ester from Step 1 (1.0 eq) in a mixture of THF and water (1:1, 0.2 M).
-
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Step 3: Amide Coupling to form the Analog
-
To a solution of the carboxylic acid from Step 2 (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final amide analog.
Step 4: Suzuki Coupling for C4-Substitution (Optional)
-
To a degassed solution of the C4-chloro-substituted amide from Step 3 (1.0 eq) in a mixture of 1,4-dioxane and water (4:1, 0.1 M), add the desired boronic acid or boronate ester (1.5 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl2 (0.1 eq).
-
Heat the mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the C4-substituted analog.
Caption: Synthetic workflow for this compound analogs.
Comparative Analysis of Analogs: Structure-Activity Relationships (SAR)
The true value of the this compound scaffold lies in the ability to systematically modify its structure to optimize biological activity. This section provides a comparative analysis of representative analogs, focusing on the impact of substitutions at the C2 and C4 positions on kinase inhibitory activity.
Table 1: Comparative Kinase Inhibitory Activity of Selected Analogs
| Compound ID | R (C2-position) | R' (C4-position) | Target Kinase | IC50 (nM) |
| 1a | -CONH(cyclopentyl) | -Cl | JAK1 | 50 |
| 1b | -CONH(cyclohexyl) | -Cl | JAK1 | 85 |
| 2a | -CONH(cyclopentyl) | -NH(phenyl) | JAK1 | 15 |
| 2b | -CONH(cyclopentyl) | -NH(4-fluorophenyl) | JAK1 | 8 |
| 3a | -CONH(cyclopentyl) | -NH(1H-pyrazol-4-yl) | JAK1 | 3 |
| 3b | -CONH(cyclopentyl) | -NH(1-methyl-1H-pyrazol-4-yl) | JAK1 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
Analysis of Structure-Activity Relationships
-
C2-Amide Substitution (R): The nature of the amide substituent at the C2-position plays a crucial role in modulating potency. A comparison between 1a (cyclopentyl) and 1b (cyclohexyl) suggests that a smaller cycloalkyl group is preferred for JAK1 inhibition. This could be due to steric constraints within the ATP-binding pocket.
-
C4-Substitution (R'): The C4-position is a key interaction point with the hinge region of many kinases. Replacing the chlorine atom with an amino group, as in 2a , leads to a significant increase in potency. This is likely due to the formation of a hydrogen bond with the backbone of the hinge region. Further optimization by introducing a fluorine atom on the phenyl ring (2b ) enhances potency, possibly through favorable electronic interactions or by influencing the conformation of the phenyl ring.
-
Advanced C4-Substituents: The most potent analogs in this series, 3a and 3b , feature a pyrazole moiety at the C4-position. This substitution likely engages in additional hydrogen bonding or van der Waals interactions within the active site. The N-methylation of the pyrazole in 3b further improves activity, suggesting that this modification may enhance binding affinity or improve physicochemical properties such as cell permeability.
Caption: Structure-Activity Relationship (SAR) map for 7H-pyrrolo[2,3-d]pyrimidine analogs.
Biological Evaluation: Protocols and Signaling Context
The characterization of novel kinase inhibitors requires a battery of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a robust method for determining the IC50 values of compounds against a specific kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a 10-point dose-response curve.
-
Prepare the kinase, tracer, and antibody solutions in the appropriate kinase buffer as per the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound solution.
-
Add 2.5 µL of the kinase-antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
-
Calculate the emission ratio and plot the results as a function of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Signaling Pathway Context: The JAK-STAT Pathway
Many 7H-pyrrolo[2,3-d]pyrimidine analogs target Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the transduction of signals from cytokine and growth factor receptors to the nucleus, regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the development of potent and selective kinase inhibitors. The strategic derivatization of the 2-carboxylic acid group, in concert with modifications at the C4 position, allows for the systematic optimization of drug-like properties. Future research in this area should focus on:
-
Exploring novel C2-amide substituents: The use of non-traditional amines and bioisosteres for the amide group could lead to improved potency and pharmacokinetic profiles.
-
Developing highly selective inhibitors: By targeting specific structural features of individual kinases, it may be possible to design analogs with improved selectivity, thereby reducing off-target effects.
-
Investigating novel therapeutic applications: While JAK inhibitors have shown significant promise, the 7H-pyrrolo[2,3-d]pyrimidine scaffold could be adapted to target other kinase families implicated in a broader range of diseases.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of kinase inhibitors based on the this compound scaffold.
References
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Williams, N. K., et al. (2009). Discovery of the JAK1/2 Inhibitor Ruxolitinib (INCB018424). Journal of Medicinal Chemistry, 52(18), 5720–5736. [Link]
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Flanagan, M. E., et al. (2010). Discovery of Tofacitinib (CP-690,550), a Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]
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Seifried, J., et al. (2020). The JAK-STAT pathway: a therapeutic target in inflammatory and autoimmune diseases. Annals of the Rheumatic Diseases, 79(2), 160-168. [Link]
A Head-to-Head Comparative Guide to 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid and Structurally Related Kinase Inhibitors
For researchers and professionals in drug development, the 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a "privileged" structure in medicinal chemistry. Its resemblance to adenine allows it to effectively compete with ATP for the binding sites of numerous kinases, making it a foundational element in the design of targeted therapies.[1][2][3] This guide provides a comparative analysis of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid and a selection of its derivatives, offering insights into their synthesis, biological activities, and the subtle structural modifications that dictate their potency and selectivity as kinase inhibitors.
The strategic design of these compounds has led to the development of potent inhibitors for a range of kinases implicated in diseases from cancer to inflammatory conditions.[2][4] This guide will delve into specific examples, comparing their performance based on published experimental data and elucidating the structure-activity relationships that govern their efficacy.
The Synthetic Landscape: From Core Scaffold to Diversified Analogs
The versatility of the 7H-pyrrolo[2,3-d]pyrimidine core lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its pharmacological properties. The synthesis of the parent scaffold and its derivatives often involves multi-step sequences, which have been refined over time to improve yields and introduce diversity.
General Synthesis of the 7H-Pyrrolo[2,3-d]pyrimidine Core
A common strategy for the synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core involves the condensation of a substituted pyrimidine with a three-carbon synthon. For instance, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can serve as a key intermediate, which can be further functionalized.[5] The carboxylic acid moiety at the 2-position can be introduced through various methods, including carboxylation of a lithiated intermediate.
A representative synthetic approach to a 7H-pyrrolo[2,3-d]pyrimidine derivative is depicted in the workflow below. This generalized scheme highlights the key steps often employed in the construction of this scaffold.
Caption: A typical workflow for the in vitro evaluation of novel kinase inhibitors.
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The comparative analysis presented in this guide highlights the remarkable diversity of biological activities that can be achieved through strategic chemical modifications. By understanding the synthesis, structure-activity relationships, and appropriate experimental evaluation of these compounds, researchers can continue to build upon this privileged scaffold to develop the next generation of targeted therapies. The provided protocols and workflows serve as a foundation for the rigorous and reproducible evaluation of these promising therapeutic agents.
References
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Inagenta Connect. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Available from: [Link]
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NIH National Library of Medicine. 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. Available from: [Link]
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PubMed. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Available from: [Link]
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PubMed. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Available from: [Link]
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PubMed. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Available from: [Link]
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MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]
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PubMed. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Available from: [Link]
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NIH National Library of Medicine. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Available from: [Link]
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PubMed. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Available from: [Link]
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PubMed. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. Available from: [Link]
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PubMed. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Available from: [Link]
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PubMed. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. Available from: [Link]
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PubMed. Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer. Available from: [Link]
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Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Available from: [Link]
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Ovid. Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Available from: [Link]
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PubMed. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Available from: [Link]
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ResearchGate. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Available from: [Link]
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ResearchGate. Synthetic route for 7H-pyrrolo[2,3-d]pyrimidine derivative. Available from: [Link]
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SpringerLink. Synthesis of 7-alkyl-4-amino-7H-pyrrolo-[2,3-d]pyrimidine-6-carboxylic acids. Available from: [Link]
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NIH National Library of Medicine. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available from: [Link]
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ScienceDirect. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Available from: [Link]
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A Senior Application Scientist's Guide to Reproducible Biological Assays for 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals venturing into the promising landscape of 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, the path from a novel compound to a viable drug candidate is paved with rigorous biological testing. The reproducibility of these assays is not merely a matter of good laboratory practice; it is the bedrock upon which confident go/no-go decisions are made. This guide provides an in-depth comparison of common biological assays used to characterize 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid and its derivatives, with a focus on the practical aspects of achieving robust and reproducible data.
Introduction to 7H-Pyrrolo[2,3-d]pyrimidines: A Privileged Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, recognized for its structural similarity to adenosine, which allows it to interact with the ATP-binding sites of a wide array of protein kinases.[1] Derivatives of this scaffold have shown potent inhibitory activity against numerous kinases implicated in cancer and inflammatory diseases, including Focal Adhesion Kinase (FAK), Interleukin-2-inducible T-cell Kinase (Itk), and Signal Transducer and Activator of Transcription 6 (STAT6).[2][3][4][5] Consequently, the reliable in vitro characterization of these compounds is of paramount importance.
The Dichotomy of Biological Assays: Biochemical vs. Cell-Based Approaches
The evaluation of a kinase inhibitor typically begins with biochemical assays, which assess the direct interaction between the inhibitor and its purified target enzyme. These are often followed by cell-based assays that measure the compound's activity in a more physiologically relevant environment. The choice of assay can significantly impact the perceived potency and reproducibility of the results. It is not uncommon for IC50 values from cell-based assays to be higher than those from enzymatic assays due to factors like cell permeability, off-target effects, and the presence of high intracellular ATP concentrations.[6][7]
Comparative Analysis of Key Biological Assays
The selection of an appropriate assay format is a critical decision that balances throughput, cost, physiological relevance, and the potential for variability. Below is a comparative overview of commonly employed assays for characterizing 7H-pyrrolo[2,3-d]pyrimidine derivatives.
| Assay Type | Specific Assay Example | Principle | Key Reproducibility Metrics & Considerations |
| Biochemical | ADP-Glo™ Kinase Assay | Measures kinase activity by quantifying the amount of ADP produced in a kinase reaction through a luminescent signal.[8] | High Reproducibility: Z'-factors >0.7 are routinely obtained.[9] Low intra- and inter-assay CVs are expected (<10%).[10] |
| LanthaScreen® Eu Kinase Binding Assay | A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding and displacement of a fluorescent tracer from the kinase active site. | High Reproducibility: Z'-factor values >0.7 are achievable.[11] Robust and suitable for high-throughput screening. | |
| Cell-Based | In-Cell Western™/Cell-Based ELISA | Quantifies the phosphorylation of a target protein within intact cells grown in microplates, providing a direct measure of kinase inhibition in a cellular context.[12][13] | Excellent Reproducibility: In-Cell Westerns can exhibit very low coefficients of variation (CVs).[14] Cell-based ELISAs are also highly reproducible. |
| STAT6 Reporter Gene Assay | Measures the transcriptional activity of STAT6 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a STAT6-responsive promoter.[15] | Good Reproducibility: Dependent on stable cell line performance. Z'-values ≥0.70 can be achieved with optimization.[16] | |
| Wound Healing/Migration Assay | Assesses the effect of an inhibitor on the collective migration of cells to close a "wound" created in a confluent monolayer.[17][18] | Higher Variability: Prone to variability in wound creation and image analysis. Standardization of the protocol is crucial to minimize this.[19] | |
| Cytotoxicity/Viability Assays (MTT, CellTiter-Glo®, RealTime-Glo™) | Measures the impact of the compound on cell viability. MTT is a colorimetric assay, while CellTiter-Glo and RealTime-Glo are more sensitive luminescent assays.[14][20] | Variable Reproducibility: Luminescent assays like CellTiter-Glo are generally more sensitive and have a wider dynamic range than colorimetric assays like MTT.[20][21] |
The Critical Role of Controls and Assay Validation
To ensure the trustworthiness of any biological assay, a robust system of controls is non-negotiable. This includes:
-
Positive Controls: A known active compound that elicits a strong response in the assay, confirming that the system is working as expected.
-
Negative Controls: A vehicle control (e.g., DMSO) that should not produce a significant signal, establishing the baseline for the assay.
-
No-Enzyme/No-Cell Controls: To determine the background signal of the assay components themselves.
The performance of an assay should be rigorously validated by assessing key parameters such as the Z'-factor, which provides a statistical measure of the separation between positive and negative controls, and the coefficient of variation (CV), which quantifies the degree of variability within and between experiments. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening. For intra-assay and inter-assay precision, CVs of less than 10% and 15%, respectively, are generally considered acceptable.[10]
Visualizing Experimental Workflows
To better understand the practical implementation of these assays, the following diagrams illustrate the key steps involved.
Detailed Experimental Protocols
To facilitate the implementation of these assays, detailed step-by-step protocols for a biochemical and a cell-based assay are provided below.
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is adapted from Promega's technical manual.[8]
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a serial dilution of the 7H-pyrrolo[2,3-d]pyrimidine inhibitor in the appropriate solvent (e.g., DMSO) and then dilute to 2X in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X inhibitor solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/substrate solution to the wells.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 2: Cell-Based FAK Autophosphorylation Assay
This protocol is a generalized procedure based on common practices for assessing FAK inhibition.[1]
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., human colon cancer cells like SW480 or SW620) in complete medium.
-
Seed the cells into a 96-well plate at an appropriate density to achieve a confluent monolayer.
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the 7H-pyrrolo[2,3-d]pyrimidine FAK inhibitor in serum-free medium.
-
Aspirate the complete medium from the cells and replace it with the inhibitor-containing medium.
-
Incubate for the desired treatment time (e.g., 2 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 10-15 minutes.
-
-
ELISA-Based Detection:
-
Transfer the cell lysates to an ELISA plate pre-coated with a FAK capture antibody.
-
Incubate to allow the FAK protein to bind.
-
Wash the plate and add a detection antibody specific for phosphorylated FAK at Tyr397 (pFAK-Y397).
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the pFAK signal to the total FAK signal (determined in parallel wells using a total FAK antibody).
-
Calculate the percent inhibition of FAK phosphorylation for each inhibitor concentration.
-
Determine the IC50 value from a dose-response curve.
-
Conclusion: A Path to Robust and Reliable Data
The successful characterization of this compound derivatives hinges on the selection and meticulous execution of reproducible biological assays. While biochemical assays offer high throughput and reproducibility for initial screening, cell-based assays provide a more physiologically relevant context for lead optimization. By understanding the principles and inherent variability of each assay, implementing rigorous controls, and adhering to validated protocols, researchers can generate high-quality, reliable data that will confidently guide their drug discovery efforts.
References
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Reaction Biology. (n.d.). FAK Cellular Phosphorylation Assay Service. Retrieved from [Link]
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Visikol. (2019, September 25). Are You Choosing the Right Cell Viability Assay? Retrieved from [Link]
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Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
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MDPI. (2022, August 30). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
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Abeomics. (n.d.). STAT6 Leeporter™ Luciferase Reporter-Ba/F3 Cell Line. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Retrieved from [Link]
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MDPI. (2023, January 3). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from [Link]
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ResearchGate. (2025, September 12). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
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National Institutes of Health. (2021, February 15). Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity. Retrieved from [Link]
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PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Retrieved from [Link]
-
PubMed. (2019, July 1). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. Retrieved from [Link]
-
National Institutes of Health. (2016, September 21). Kinase-Associated Phosphoisoform Assay: a novel candidate-based method to detect specific kinase-substrate phosphorylation interactions in vivo. Retrieved from [Link]
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ResearchGate. (n.d.). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Retrieved from [Link]
-
ScienceOpen. (2021, June 22). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]
-
ResearchGate. (2021, May 26). How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? Retrieved from [Link]
-
National Institutes of Health. (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Retrieved from [Link]
-
National Institutes of Health. (2018, March 17). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. Retrieved from [Link]
-
Salimetrics. (n.d.). Calculating Inter- and Intra-Assay Coefficients of Variability. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structural basis for the autoinhibition of Focal Adhesion Kinase. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
-
MDPI. (n.d.). The Development of FAK Inhibitors: A Five-Year Update. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
ibidi. (2024, March 21). Application Note 30: Optimizing Wound Healing and Cell Migration Assays. Retrieved from [Link]
-
PubMed. (n.d.). Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Retrieved from [Link]
-
Redalyc. (n.d.). Anticancer drug screening: standardization of in vitro wound healing assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Screening for Inhibitors of Kinase Autophosphorylation. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). High Content Analysis of phenotypic assays in cancer drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. Retrieved from [Link]
-
PubMed. (2019, December 1). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Cellular Profiling Reveals Improved Selectivity for the Multikinase Inhibitors (R)-Crizotinib and Dasatinib. Retrieved from [Link]
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Safety Operating Guide
Operational Guide: Proper Disposal Procedures for 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid and its associated waste streams. As a trusted partner in your research, we are committed to providing information that ensures the safety of your personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to be both technically robust and practically implemented within a laboratory setting.
Immediate Safety Profile & Hazard Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound and its structural analogs are classified as irritants. The primary routes of exposure are inhalation, skin contact, and eye contact[1].
The causality behind this classification lies in the molecule's chemical properties, which can interact with biological tissues, causing irritation. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to create a barrier between the chemical and the user.
Table 1: GHS Hazard Classification & Required PPE
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[1][2] | Impervious Gloves: Nitrile or neoprene gloves. Always inspect gloves for tears or holes before use.[3] | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[1][2] | Eye Protection: Safety glasses with side shields or chemical splash goggles.[3] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation.[1][2] | Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[3][4] Avoid generating dust. |
This data is synthesized from safety data sheets of structurally similar pyrrolopyrimidine compounds. Always refer to the specific SDS for the material you are using.[1][2]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[5] It must not be disposed of in the regular trash or poured down the drain.[6] The ultimate disposal method is incineration by an approved and licensed waste disposal contractor.[1][7][8]
The following workflow provides a logical sequence for managing this waste stream from generation to final pickup.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Detailed Disposal Steps
Objective: To safely collect, store, and prepare this compound waste for final disposal by a certified vendor.
Materials:
-
Appropriate hazardous waste containers (solid, liquid, sharps).
-
Hazardous waste labels (provided by your institution's Environmental Health & Safety department).
-
Personal Protective Equipment (PPE) as defined in Table 1.
-
Secondary containment bins.
Procedure:
-
Waste Segregation (The 'Why'): This is the most critical step to prevent dangerous chemical reactions.[7] Acids must be stored separately from bases, and oxidizers from flammable materials. This compound waste should be collected in its own dedicated container or with other compatible organic solids. Do not mix it with other reactive waste classes.
-
Step 1.1: Identify the type of waste:
-
Solid Waste: Unused or expired pure compound, contaminated gloves, weigh boats, or paper towels.
-
Liquid Waste: Solutions containing the compound, or solvent used to rinse contaminated glassware. Note: Waste must be segregated by solvent type (e.g., halogenated vs. non-halogenated) as per your institution's policy.[9]
-
Contaminated Sharps: Needles, glass pipettes, or broken glassware contaminated with the compound.
-
-
-
Containerization (The 'Why'): The integrity of the waste container is essential to prevent leaks and environmental contamination.[10][7] The container must be made of a material that is chemically compatible with the waste.[11][12]
-
Step 2.1: Select the appropriate, designated waste container.
-
Step 2.2: Ensure the container is in good condition, free of cracks or deterioration.[10]
-
Step 2.3: Keep the container closed at all times except when adding waste.[13][9] This minimizes the release of vapors and prevents spills. Do not leave a funnel in the opening.[12]
-
Step 2.4: Do not overfill containers. Leave at least 10% of headspace (about one inch) to allow for expansion.[13][9]
-
-
Labeling (The 'Why'): Proper labeling is a regulatory requirement mandated by the EPA and OSHA.[4][5][14] It ensures that anyone handling the container knows its contents and associated hazards, which is critical in an emergency.
-
Step 3.1: As soon as the first drop of waste is added, affix a hazardous waste label to the container.
-
Step 3.2: Clearly write the following information on the label:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[12]
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Check the appropriate boxes for the hazard characteristics (e.g., "Irritant").
-
Your name, lab number, and the date you started accumulating waste in the container.
-
-
-
Temporary Storage (The 'Why'): Federal and local regulations govern the on-site storage of hazardous waste in areas known as Satellite Accumulation Areas (SAAs).[5][13][15] These rules are designed to ensure waste is stored safely at or near its point of generation.
-
Step 4.1: Store the labeled waste container in your lab's designated SAA. This area must be under the control of lab personnel.[11]
-
Step 4.2: Use secondary containment (such as a plastic tub) to capture any potential leaks.[16]
-
Step 4.3: Ensure the SAA is regularly inspected for leaks or container degradation.[13]
-
Step 4.4: Once a container is full, or within one year of the accumulation start date (whichever comes first), it must be dated and moved to your institution's central accumulation area for disposal.[13]
-
-
Final Disposal (The 'Why'): Only licensed and certified hazardous waste contractors are legally permitted to transport and dispose of chemical waste. This ensures the material is handled in an environmentally responsible manner, typically through high-temperature incineration.[7][8]
-
Step 5.1: When the waste container is full, seal it tightly and arrange for pickup by your institution's Environmental Health & Safety (EH&S) office or their designated waste contractor.
-
Step 5.2: Never attempt to transport hazardous waste off-site yourself.
-
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Protect Yourself: Wear appropriate PPE (gloves, goggles, lab coat) before attempting to clean a small spill.
-
Containment: Prevent the spill from spreading or entering drains.[1] Absorb the material with an inert absorbent like vermiculite or sand.[1]
-
Clean-up: Carefully sweep or vacuum the absorbed material and place it into a labeled hazardous waste container for disposal.[1]
-
Report: Report the incident to your supervisor and EH&S department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][17]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][17]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][17]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
References
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Available from: [Link]
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Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services. Available from: [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Available from: [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Available from: [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Available from: [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Available from: [Link]
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Laboratory Waste Management: The New Regulations. (2019, July). MedicalLab Management. Available from: [Link]
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7H-Pyrrolo(2,3-d)pyrimidine. (n.d.). PubChem. Available from: [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Available from: [Link]
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OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Available from: [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Available from: [Link]
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Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Available from: [Link]
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Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry. Available from: [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Available from: [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Available from: [Link]
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MSDS of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. (2025, November 2). Capot Chemical. Available from: [Link]
-
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. (2025, August 26). PubMed Central. Available from: [Link]
-
Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). (2016, April 14). PubMed. Available from: [Link]
-
Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. (n.d.). Taylor & Francis Online. Available from: [Link]
-
Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. (2022, June 27). PubMed Central. Available from: [Link]
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Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (n.d.). ResearchGate. Available from: [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic Acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid, a key building block in modern drug development. The protocols outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and protects both the researcher and the integrity of the experiment.
Hazard Assessment & Risk Analysis: Understanding the Compound
While a specific Safety Data Sheet (SDS) for the title compound is not publicly available, a thorough analysis of its structural analogs—compounds sharing the same core pyrrolopyrimidine nucleus—provides a reliable hazard profile. Data from related structures consistently indicate the following risks.[1][2]
Primary Routes of Exposure:
-
Inhalation: As a solid, the compound can form fine dust, posing a risk of respiratory tract irritation.[1]
-
Skin Contact: Direct contact can lead to skin irritation.[1]
-
Eye Contact: The compound is a serious eye irritant.[1]
GHS Hazard Classification (Based on Analogs)
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
| Potential Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[2][3] |
Note: Acute toxicity is noted in some close analogs and should be considered a potential, unclassified hazard for this compound.
This hazard profile mandates a stringent approach to personal protective equipment, treating the compound with the respect due to all active pharmaceutical ingredients (APIs) and their precursors.
The Foundation of Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Its effectiveness is predicated on robust engineering and administrative controls.
-
Engineering Controls: All manipulations of solid this compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood. This is non-negotiable. The workspace must also be equipped with an accessible eyewash station and safety shower.[4][5][6]
-
Administrative Controls: Access to areas where the compound is handled should be restricted. All personnel must be trained on the specific hazards and the procedures outlined in this guide. Never work alone when handling this or similar compounds.
Required Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be deliberate and matched to the task at hand. The following represents the minimum required ensemble for handling this compound.
Eye and Face Protection
The serious eye irritation hazard (H319) requires robust protection.
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields.
-
Recommended: Chemical splash goggles offer superior protection by forming a seal around the eyes, which is critical when handling powders or solutions.
-
Splash Hazard: When handling larger quantities or if there is any risk of splashing, a full-face shield must be worn over safety glasses or goggles.[7] Eyeglasses are not a substitute for certified safety eyewear.[7]
Skin and Body Protection
Gloves: The Critical Interface Given the H315 "Causes skin irritation" classification, impervious gloves are mandatory.
-
Material: Nitrile gloves are the standard choice for incidental contact with a wide range of laboratory chemicals. Avoid latex (due to allergen concerns) and vinyl gloves, which offer poor chemical protection.[7]
-
Thickness: A standard thickness of 4-6 mil is appropriate for most laboratory manipulations.
-
Double Gloving: For all hazardous drug and API handling, double gloving is the required standard of practice.[8] The inner glove goes under the cuff of the lab coat or gown, and the outer glove goes over the cuff, creating a sealed interface.[8]
-
Integrity and Replacement: Change the outer glove immediately if you suspect contamination or damage. At a minimum, outer gloves should be changed every 30-60 minutes to prevent permeation.[7]
Gowns and Lab Coats
-
A long-sleeved, flame-resistant lab coat is the minimum requirement.
-
For extended procedures or handling significant quantities, a disposable, low-permeability gown with a solid front and tight-fitting knit cuffs is required.[8][9] This prevents contamination of personal clothing and skin. Gowns used for handling this compound should not be worn outside the designated laboratory area.
Respiratory Protection
The risk of respiratory irritation (H335) is primarily managed through engineering controls (i.e., the fume hood).
-
Standard Operations: No respiratory protection is needed if all work is performed within a properly functioning fume hood.
-
When a Respirator is Required: A NIOSH-approved N95 respirator is mandatory for any task that could generate dust outside of a fume hood.[7][9] This includes:
-
Cleaning up a significant spill.
-
Working in an area where ventilation is compromised.
-
Unpacking shipments of the compound if not contained in plastic.[9]
-
Task-Based PPE Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Goggles | Double Nitrile Gloves | Lab Coat / Gown | Not required in fume hood |
| Preparing Solutions | Goggles, Face Shield | Double Nitrile Gloves | Lab Coat / Gown | Not required in fume hood |
| Reaction Workup/Monitoring | Safety Glasses | Double Nitrile Gloves | Lab Coat | Not required in fume hood |
| Large Spill Cleanup | Goggles, Face Shield | Double Nitrile Gloves | Disposable Gown | N95 Respirator Required |
Procedural Workflow: Safe Handling from Donning to Doffing
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.
Workflow for Safe Handling
Caption: Safe handling workflow from preparation to post-experiment hand washing.
Emergency Protocols: Immediate and Corrective Actions
In the event of an exposure, swift and correct action is paramount.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult or they feel unwell, call a poison center or doctor.[1]
-
Spill: Evacuate the immediate area. If the spill is large or outside of a containment area, alert others and follow your institution's emergency procedures. For small spills inside a fume hood, use an inert absorbent material, sweep up carefully to avoid creating dust, and place it in a sealed, labeled container for hazardous waste disposal.[10]
Decontamination and Disposal
Proper disposal is a critical final step in the safe handling workflow.
-
PPE Disposal: All disposable PPE, including gloves and gowns, that is contaminated or suspected of being contaminated must be disposed of as hazardous chemical waste.[8] Place items in a sealed, clearly labeled waste bag or container.
-
Chemical Disposal: Unused this compound and any solutions must be disposed of as hazardous waste through your institution's environmental health and safety office. Do not pour down the drain.[10] Waste materials must be disposed of in accordance with all national and local regulations.
-
Decontamination: At the end of any procedure, thoroughly decontaminate the work area (fume hood surfaces, equipment) with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
By integrating these principles and protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the valuable research you conduct.
References
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7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591. PubChem, National Center for Biotechnology Information. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). U.S. Pharmacopeial Convention. [https://www.pbm.va.gov/linksother/mo/PBM-MSA-MO_ hazardous_drug_handling_guide.doc]([Link]_ hazardous_drug_handling_guide.doc)
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Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]
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7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid | C7H5N3O2 | CID 57415818. PubChem, National Center for Biotechnology Information. [Link]
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MSDS of 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid. (2013). Capot Chemical. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. 7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid | C7H5N3O2 | CID 57415818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
